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  • Product: (S)-2-Methoxypropan-1-amine hydrochloride
  • CAS: 907544-43-8

Core Science & Biosynthesis

Foundational

Introduction: The Strategic Importance of Chiral Amines in Modern Medicinal Chemistry

An In-Depth Technical Guide to (S)-2-Methoxypropan-1-amine Hydrochloride: A Chiral Building Block for Advanced Drug Discovery In the landscape of contemporary drug development, the demand for enantiomerically pure molecu...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (S)-2-Methoxypropan-1-amine Hydrochloride: A Chiral Building Block for Advanced Drug Discovery

In the landscape of contemporary drug development, the demand for enantiomerically pure molecules is paramount. The specific three-dimensional arrangement of atoms in a chiral molecule dictates its interaction with biological targets, profoundly influencing efficacy and safety. (S)-2-Methoxypropan-1-amine hydrochloride (CAS No: 907544-43-8) has emerged as a strategically important chiral building block.[1][2] Its structure, featuring a primary amine, a methoxy group, and a defined stereocenter, offers medicinal chemists a versatile scaffold for constructing complex molecular architectures with high spatial precision.

This guide, prepared from the perspective of a Senior Application Scientist, moves beyond a simple recitation of facts. It provides a comprehensive technical overview of (S)-2-Methoxypropan-1-amine hydrochloride, delving into the causality behind its synthesis, the logic of its analytical characterization, and its proven applications. The protocols and data herein are designed to be self-validating, empowering researchers and drug development professionals to confidently integrate this valuable intermediate into their discovery pipelines. Chiral amines like this are fundamental components in the synthesis of a vast range of pharmaceuticals, making a thorough understanding of their properties essential.[3][4][5]

Molecular Identity and Physicochemical Properties

A precise understanding of a molecule's fundamental properties is the bedrock of its effective application in synthesis. (S)-2-Methoxypropan-1-amine hydrochloride is a salt, which enhances its stability and handling characteristics compared to the free amine. The key identifiers and properties are summarized below.

Diagram 1: Chemical Structure of (S)-2-Methoxypropan-1-amine Hydrochloride

Caption: 2D structure of (S)-2-Methoxypropan-1-amine hydrochloride.

Table 1: Physicochemical Properties and Identifiers

Property Value Reference(s)
IUPAC Name (2S)-2-methoxypropan-1-amine;hydrochloride [6]
CAS Number 907544-43-8 [1][2][7]
Molecular Formula C₄H₁₂ClNO [1][2][6]
Molecular Weight 125.60 g/mol [6][7]
Canonical SMILES COC.Cl [2]
InChIKey HDXPVDSGCDOOFU-WCCKRBBISA-N [1]
Physical Form Solid

| Storage | Sealed in dry, room temperature |[2][7] |

The hydrochloride salt form is critical for practical laboratory use. It confers higher melting points, improved crystallinity, and reduced air sensitivity compared to the volatile, liquid free amine.[8] This ensures greater accuracy in weighing and handling during reaction setup.

Stereoselective Synthesis: A Biocatalytic Approach

The synthesis of enantiomerically pure amines is a cornerstone of modern pharmaceutical production. While classical chemical resolutions are possible, they are often inefficient, with a theoretical maximum yield of only 50%. Biocatalysis, particularly the use of transaminase enzymes, provides a superior alternative, offering high stereoselectivity and environmentally benign reaction conditions.[9]

The most effective route to (S)-2-Methoxypropan-1-amine is the asymmetric amination of the prochiral ketone, 1-methoxy-2-propanone, using an (S)-selective transaminase.[9][10]

Causality of Method Selection:

  • High Enantioselectivity: Transaminases can achieve exceptionally high enantiomeric excess (ee), often greater than 99%, which is critical for pharmaceutical applications.[10]

  • Green Chemistry: The reaction is typically run in an aqueous buffer at or near ambient temperature and pressure, avoiding the harsh reagents and solvents common in traditional organic synthesis.

  • Efficiency: This method converts the prochiral ketone directly to the desired chiral amine in a single step, avoiding multi-step sequences or wasteful resolution processes.[11]

Diagram 2: Biocatalytic Synthesis Pathway

synthesis_pathway Substrate 1-Methoxy-2-propanone (Prochiral Ketone) Enzyme (S)-TransaminasePyridoxal Phosphate (PLP) cofactor Substrate->Enzyme Substrate Binding AmineDonor Amine Donor (e.g., 2-Aminopropane) AmineDonor->Enzyme Amine Donor Binding Product (S)-2-Methoxypropan-1-amine Enzyme->Product Asymmetric Amination Byproduct Ketone Byproduct (e.g., Acetone) Enzyme->Byproduct HCl_step HCl in Ether Product->HCl_step Salt Formation FinalProduct (S)-2-Methoxypropan-1-amine HCl HCl_step->FinalProduct

Caption: Enzymatic synthesis of the target molecule via transamination.

Experimental Protocol: Enzymatic Synthesis

This protocol is a representative methodology based on established principles of biocatalytic transamination.[10]

  • Bioreactor Setup: To a pH-controlled bioreactor, add 50 mM sodium phosphate buffer (pH 7.5).

  • Reagent Addition: Add 1-methoxy-2-propanone (substrate), 2-aminopropane (amine donor), and pyridoxal phosphate (PLP, cofactor).

  • Enzyme Introduction: Introduce the (S)-transaminase enzyme (e.g., from E. coli expressing a suitable gene).

  • Reaction: Maintain the reaction at a controlled temperature (e.g., 30°C) with gentle agitation. Monitor the conversion of the ketone to the amine using gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Workup: Once the reaction reaches completion (typically >95% conversion), terminate it by adding concentrated hydrochloric acid. This step simultaneously stops the enzyme and begins the salt formation.

  • Purification: Remove the unreacted ketone and the acetone byproduct via distillation. The aqueous solution now contains the desired product as its hydrochloride salt.

  • Isolation: The product can be isolated by lyophilization or by extraction into a suitable organic solvent followed by precipitation with HCl in ether to yield the final, solid (S)-2-Methoxypropan-1-amine hydrochloride.

Analytical Characterization: A Self-Validating System

Confirming the identity, purity, and stereochemistry of the final product is a critical, self-validating step. A combination of spectroscopic techniques provides a comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is the primary tool for structural elucidation. The spectrum of (S)-2-Methoxypropan-1-amine hydrochloride in a solvent like D₂O or DMSO-d₆ will confirm the connectivity of the molecule. The splitting patterns, governed by the n+1 rule, are crucial for assigning protons to their respective environments.[12]

Table 2: Predicted ¹H NMR Spectral Data

Assignment Chemical Shift (δ, ppm) Multiplicity Integration Rationale
-CH(OCH₃)CH₃ ~1.1 Doublet (d) 3H Coupled to the single adjacent methine proton.
-CH₂ -NH₃⁺ ~2.9 - 3.1 Multiplet (m) 2H Diastereotopic protons coupled to the adjacent methine proton.
-O-CH₃ ~3.3 Singlet (s) 3H No adjacent protons to couple with.
-CH (OCH₃)CH₃ ~3.5 - 3.7 Multiplet (m) 1H Coupled to the adjacent methyl (3H) and methylene (2H) protons.

| -NH₃⁺ | ~8.0 - 8.5 | Broad Singlet | 3H | Protons on nitrogen, often broad and exchangeable. |

Note: Predicted shifts are estimates and can vary based on solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is used to verify the presence of key functional groups. For the hydrochloride salt, the amine stretch is observed as a broad ammonium (N-H⁺) stretch.

Table 3: Characteristic IR Absorption Bands

Functional Group Wavenumber (cm⁻¹) Intensity Rationale
N-H⁺ Stretch (Ammonium) 3200 - 2800 Strong, Broad Characteristic of the protonated primary amine salt.
C-H Stretch (Aliphatic) 3000 - 2850 Strong From the methyl and methylene groups.[13]
C-O Stretch (Ether) 1150 - 1060 Strong Confirms the presence of the ether linkage.[13]

| Fingerprint Region | < 1500 | Complex | Unique pattern for the molecule, used for identification.[13] |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. In the MS source, the hydrochloride salt dissociates, and the free amine is ionized. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

Table 4: Predicted Mass Spectrometry Data for the Free Amine (C₄H₁₁NO)

Adduct / Fragment Predicted m/z Rationale
[M+H]⁺ 90.0913 Protonated molecular ion of the free amine.[14]
[M+Na]⁺ 112.0733 Sodium adduct of the free amine.[14]

| [M]⁺ | 89.0835 | Molecular ion (radical cation).[14] |

Applications in Drug Development

(S)-2-Methoxypropan-1-amine hydrochloride serves as a crucial chiral intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs). Its utility stems from the primary amine, which provides a reactive handle for a wide range of chemical transformations, such as amide bond formation, reductive amination, and nucleophilic substitution.[15]

Key Application Areas:

  • Enzyme Inhibitors: It has been used to prepare imidazopyrimidine derivatives that act as potent p38 MAP kinase inhibitors, which are targets for inflammatory diseases.[8]

  • Receptor Antagonists: This building block is an intermediate in the synthesis of piperazinebenzylamine-based antagonists for the human melanocortin 4 (MC4) receptor, a target for treating obesity and other metabolic disorders.[8]

  • Fragment-Based Drug Discovery (FBDD): Its small size, defined 3D structure, and reactive functional group make it an ideal fragment for FBDD campaigns, where small molecular pieces are used to build potent drug candidates.[5]

Diagram 3: General Analytical and Application Workflow

workflow cluster_synthesis Synthesis & Purification cluster_qc Quality Control & Characterization cluster_application Application in R&D Synthesis Biocatalytic Synthesis Purification Distillation / Isolation Synthesis->Purification NMR Structure Confirmation (NMR) Purification->NMR MS MW Verification (MS) NMR->MS IR Functional Group ID (IR) MS->IR Purity Purity & ee Analysis (HPLC) IR->Purity BuildingBlock Validated Chiral Building Block Purity->BuildingBlock Derivatization Derivatization Reactions (e.g., Amidation) BuildingBlock->Derivatization API_Synthesis API Candidate Synthesis Derivatization->API_Synthesis

Caption: Workflow from synthesis to application in drug discovery.

Conclusion

(S)-2-Methoxypropan-1-amine hydrochloride is more than a simple chemical reagent; it is an enabling tool for the creation of stereochemically defined pharmaceutical candidates. Its value is maximized when its synthesis is approached with modern, efficient methods like biocatalysis and its quality is confirmed through a rigorous, multi-technique analytical workflow. This guide provides the foundational knowledge and practical protocols necessary for researchers, scientists, and drug development professionals to leverage the full potential of this versatile chiral building block, thereby accelerating the discovery of novel therapeutics.

References

  • AbacipharmTech. (S)-2-Methoxypropan-1-amine hydrochloride.
  • PubChem. (S)-2-Methoxypropan-1-amine hydrochloride | C4H12ClNO | CID 71607326. National Center for Biotechnology Information. Available from: [Link]

  • MySkinRecipes. (R)-2-Methoxypropan-1-amine.
  • RXCHEMICALS. MethoxyPropyl Amine.
  • Achmem. (S)-2-Methoxypropan-1-amine hydrochloride.
  • PubChemLite. 2-methoxypropan-1-amine hydrochloride (C4H11NO).
  • Wikipedia. MDMA. Available from: [Link]

  • Google Patents. US6133018A - Enzymatic synthesis of chiral amines using -2-amino propane as amine donor.
  • PubChem. 2-Methoxypropan-1-amine | C4H11NO | CID 12609719. National Center for Biotechnology Information. Available from: [Link]

  • Doc Brown's Chemistry. Advanced Organic Chemistry: 1H NMR spectrum of 2-methoxypropane.
  • ResearchGate. Semi-preparative synthesis of (S)-1-methoxypropan-2-amine (S)-2d. Available from: [Link]

  • Gomez Angel, A. R. (2022). Design and Synthesis of 3-D Building Blocks for Medicinal Chemistry. University of Leeds School of Chemistry.
  • Pye, C. R., et al. (2022). Building Block-Centric Approach to DNA-Encoded Library Design. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Benchchem. Solubility Profile of (S)-(+)-1-Methoxy-2-propylamine in Organic Solvents: A Technical Guide.
  • Doc Brown's Chemistry. infrared spectrum of 1-methoxypropane. Available from: [Link]

  • SpectraBase. 2-Methoxy-1-propanol. Available from: [Link]

  • Angene Chemical. (R)-1-Methoxypropan-2-amine, HCl (CAS# 626220-76-6). Available from: [Link]

  • International Journal of Trend in Scientific Research and Development. Purification Of 2-Methoxy Naphthalene by UV And IR Spectroscopic Methods.
  • Benchchem. Synthesis and Characterization of (S)-(+)-1-Methoxy-2-propylamine: A Technical Guide.
  • ResearchGate. Enzyme and Reaction Engineering in Biocatalysis: Synthesis of (S)-Methoxyisopropylamine (= (S)-1-Methoxypropan-2-amine). Available from: [Link]

Sources

Exploratory

(S)-2-Methoxypropan-1-amine hydrochloride molecular weight

Technical Monograph: (S)-2-Methoxypropan-1-amine Hydrochloride Executive Summary In the high-stakes landscape of modern drug discovery, the control of stereochemistry is non-negotiable. (S)-2-Methoxypropan-1-amine hydroc...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: (S)-2-Methoxypropan-1-amine Hydrochloride

Executive Summary

In the high-stakes landscape of modern drug discovery, the control of stereochemistry is non-negotiable. (S)-2-Methoxypropan-1-amine hydrochloride (CAS 907544-43-8) serves as a critical chiral building block, particularly in the synthesis of kinase inhibitors and GPCR ligands where the methoxy-ether motif modulates lipophilicity (LogP) and metabolic stability without introducing hydrogen bond donors.

This guide moves beyond basic catalog data, providing a rigorous breakdown of the compound's molecular metrics, industrial synthesis pathways, and quality control protocols. It is designed for researchers requiring absolute precision in stoichiometry and enantiomeric purity.

Chemical Identity & Molecular Metrics

For process chemists and analytical scientists, the "molecular weight" is not a static number but a variable dependent on isotopic distribution and salt stoichiometry. The values below are calculated for high-precision gravimetric analysis.

Table 1: Physicochemical Core Data

MetricValue / DescriptionNotes
IUPAC Name (2S)-2-methoxypropan-1-amine hydrochloride
CAS Number 907544-43-8 Specific to the (S)-HCl salt form.[1][2]
Molecular Formula C₄H₁₁NO[3][4] · HCl
Molecular Weight (Average) 125.60 g/mol Used for molarity calculations.
Monoisotopic Mass 125.0607 DaFor High-Res Mass Spectrometry (HRMS).
Free Base MW 89.14 g/mol C₄H₁₁NO (Liquid, volatile).
Physical State White to off-white crystalline solidHygroscopic; handle under inert atmosphere.
Chiral Center C2 (S-configuration)Derived from the methoxy-bearing carbon.[5][6][7]
Stoichiometric Causality

When using this reagent in parallel synthesis or scale-up:

  • Correction Factor: The hydrochloride salt accounts for 29.0% of the mass as the counterion.

  • Base Equivalents: You must add at least 1.0 equivalent of a tertiary base (e.g., DIPEA, TEA) to liberate the nucleophilic free amine in situ. Failure to do so will result in stalled coupling reactions due to the protonated ammonium species being non-nucleophilic.

Synthesis & Manufacturing Workflow

The production of (S)-2-Methoxypropan-1-amine hydrochloride typically avoids the expensive resolution of racemates. Instead, it relies on the "Chiral Pool" strategy, utilizing naturally occurring chiral precursors to lock in stereochemistry early.

Primary Route: Ring Opening of (S)-Propylene Oxide

The most robust industrial route leverages the regioselective ring opening of (S)-propylene oxide (or its derivatives) followed by functional group manipulation.

Step-by-Step Protocol Logic:

  • Regioselective Opening: (S)-Propylene oxide is treated with ammonia. Nucleophilic attack predominantly occurs at the less hindered terminal carbon (C1), yielding (S)-1-amino-2-propanol.

  • Protection: The primary amine is protected (e.g., Boc-anhydride) to prevent N-methylation.

  • O-Methylation: The secondary alcohol at C2 is methylated using Methyl Iodide (MeI) and a strong base (NaH). Note: Retention of configuration occurs here because the C-O bond is not broken; the O-H bond is.

  • Deprotection & Salt Formation: Acidic hydrolysis removes the Boc group and simultaneously precipitates the hydrochloride salt.

SynthesisPathway Start (S)-Propylene Oxide (Chiral Precursor) Inter1 (S)-1-Amino-2-propanol Start->Inter1 NH3 / H2O (Regioselective Opening) Inter2 N-Boc-(S)-1-Amino-2-propanol (Protected) Inter1->Inter2 Boc2O, TEA (N-Protection) Inter3 N-Boc-(S)-2-Methoxypropan-1-amine (O-Methylated) Inter2->Inter3 MeI, NaH (O-Methylation) Final (S)-2-Methoxypropan-1-amine HCl (Target) Inter3->Final HCl / Dioxane (Deprotection & Salt Formation)

Figure 1: Linear synthesis pathway preserving the (S)-stereocenter via N-protection strategy.

Analytical Characterization & Quality Control

Trusting a Certificate of Analysis (CoA) without verification is a risk in late-stage development. The following protocols provide a self-validating system for purity.

A. Enantiomeric Purity (Chiral HPLC)

Since the enantiomer (R)-2-methoxypropan-1-amine may have different biological activity, quantifying the Enantiomeric Excess (ee%) is vital.

  • Column: Chiralpak IA or IC (Amylose-based).

  • Mobile Phase: Hexane : Ethanol : Diethylamine (90:10:0.1).

  • Detection: UV at 210 nm (low absorption; derivatization with benzoyl chloride may be required for better sensitivity).

  • Acceptance Criteria: ee% > 98.5%.

B. 1H NMR Validation (DMSO-d6)

The NMR spectrum provides a fingerprint for the specific isomer structure.

  • δ 1.10 ppm (d, 3H): Methyl group at C3.

  • δ 2.80-3.00 ppm (m, 2H): Methylene protons at C1 (adjacent to Ammonium).

  • δ 3.25 ppm (s, 3H): Diagnostic Methoxy Singlet.

  • δ 3.50-3.60 ppm (m, 1H): Chiral methine proton at C2.

  • δ 8.10 ppm (br s, 3H): Ammonium protons (NH3+), confirms salt formation.

QCDecisionTree Start Sample Received Check1 1H NMR Confirm Structure? Start->Check1 Check2 Chiral HPLC ee% > 98.5? Check1->Check2 Yes Fail REJECT Recrystallize Check1->Fail No (Wrong Isomer) Check3 Karl Fischer Water < 1.0%? Check2->Check3 Yes Check2->Fail No (Racemized) Pass RELEASE For Synthesis Check3->Pass Yes Check3->Fail No (Wet)

Figure 2: Quality Control Decision Tree for incoming raw material verification.

Applications in Drug Development

(S)-2-Methoxypropan-1-amine is not just a spacer; it is a functional pharmacophore.

  • Solubility Enhancement: The ether oxygen accepts hydrogen bonds, improving the aqueous solubility of lipophilic drug scaffolds (e.g., kinase inhibitors) without acting as a hydrogen bond donor (HBD), which can improve membrane permeability.

  • Metabolic Blocking: The methoxy group at the chiral center can sterically hinder metabolic oxidation at the adjacent positions, potentially extending the half-life (

    
    ) of the parent drug.
    
  • Fragment-Based Drug Discovery (FBDD): It serves as a "linker-capable" fragment. The amine allows attachment to the core scaffold, while the methoxy-propyl tail probes hydrophobic pockets in the target protein.

Handling & Safety

  • Hygroscopicity: As a hydrochloride salt of a small amine, this compound is highly hygroscopic. Absorption of water changes the effective molecular weight, leading to stoichiometry errors.

    • Protocol: Weigh quickly in a low-humidity environment or glovebox. Store in a desiccator.

  • Stability: Stable at room temperature if kept dry. The free base (liberated) is volatile and should be used immediately.

  • Safety: Irritant to eyes and skin. Handle with standard PPE.

References

  • Sigma-Aldrich (Merck). (S)-2-Methoxypropan-1-amine hydrochloride Product Specification. Retrieved from

  • PubChem. Compound Summary for CID 71607326: (S)-2-Methoxypropan-1-amine hydrochloride.[1] National Library of Medicine. Retrieved from

  • BenchChem. Synthesis and Characterization of (S)-(+)-1-Methoxy-2-propylamine: A Technical Guide. (Note: Reference provides comparative synthesis logic for the regioisomer). Retrieved from

  • BLD Pharm. (S)-2-Methoxypropan-1-amine hydrochloride MSDS and Properties. Retrieved from

Sources

Foundational

Technical Whitepaper: (2S)-2-Methoxypropan-1-amine Hydrochloride

Chemical Identity, Synthesis, and Medicinal Applications Executive Summary (2S)-2-Methoxypropan-1-amine hydrochloride (CAS: 907544-43-8) is a high-value chiral building block used extensively in the synthesis of kinase i...

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity, Synthesis, and Medicinal Applications

Executive Summary

(2S)-2-Methoxypropan-1-amine hydrochloride (CAS: 907544-43-8) is a high-value chiral building block used extensively in the synthesis of kinase inhibitors and GPCR ligands.[1][2] Structurally, it consists of a propyl chain with a primary amine at the C1 position and a methoxy group at the chiral C2 position. The introduction of the methoxy group, compared to a simple alkyl chain, lowers the lipophilicity (LogP) and introduces a hydrogen bond acceptor, often improving the metabolic stability and solubility profile of drug candidates.

This guide details the IUPAC nomenclature, validated synthetic pathways, experimental protocols for salt formation, and analytical characterization standards required for pharmaceutical-grade production.

Chemical Identity & Stereochemical Integrity

The precise identification of this molecule is critical due to the existence of its regioisomer, (S)-1-methoxypropan-2-amine. Researchers must distinguish between the "2-methoxy-1-amine" (target) and "1-methoxy-2-amine" (isomer) motifs.

PropertySpecification
IUPAC Name (2S)-2-methoxypropan-1-amine hydrochloride
Common Name (S)-2-Methoxypropylamine HCl
CAS Number 907544-43-8 (HCl Salt); 110688-66-5 (Free Base)
Molecular Formula C

H

ClNO
Molecular Weight 125.60 g/mol
Chiral Center C2 (S-configuration)
SMILES CCN.Cl
Physical State White to off-white hygroscopic solid
Nomenclature Breakdown
  • Propan-1-amine: The parent chain is 3 carbons long, with the priority functional group (amine) at position 1.

  • 2-Methoxy: An ether linkage (-OCH

    
    ) is present at position 2.
    
  • (2S): According to Cahn-Ingold-Prelog (CIP) priority rules, the substituents at C2 are ranked: -OCH

    
     (1) > -CH
    
    
    
    NH
    
    
    (2) > -CH
    
    
    (3) > -H (4). With Hydrogen in the back, the sequence 1→2→3 is counter-clockwise, designating S .
Synthetic Routes & Process Chemistry

Two primary routes exist for the synthesis of (2S)-2-methoxypropan-1-amine. The choice depends on the availability of chiral starting materials and scale.

Route A: The Chiral Pool Approach (Recommended)

This route utilizes (S)-1-amino-2-propanol (derived from (S)-propylene oxide) as the starting material. It is preferred for laboratory scale due to high enantiomeric fidelity.

  • N-Protection: The primary amine is protected with a Boc group to prevent N-methylation.

  • O-Methylation: The secondary alcohol is methylated using Methyl Iodide (MeI) and Sodium Hydride (NaH).

  • Deprotection & Salt Formation: Acidic hydrolysis removes the Boc group and precipitates the hydrochloride salt.

Route B: The Lactic Acid Route

Starting from (S)-2-methoxypropanoic acid (derived from L-Lactic acid), the acid is converted to a primary amide and subsequently reduced using Lithium Aluminum Hydride (LiAlH


). This route avoids O-methylation issues but involves a hazardous reduction step.
Synthetic Pathway Visualization

The following diagram illustrates the recommended Route A workflow.

SynthesisRoute Start (S)-1-Amino-2-propanol Step1 Step 1: N-Boc Protection (Boc2O, TEA, DCM) Start->Step1 Inter1 N-Boc Intermediate Step1->Inter1 Step2 Step 2: O-Methylation (MeI, NaH, THF) Inter1->Step2 Inter2 O-Methylated Intermediate Step2->Inter2 Step3 Step 3: Deprotection (HCl in Dioxane) Inter2->Step3 Final (S)-2-Methoxypropan-1-amine HCl Step3->Final

Caption: Figure 1. Step-wise synthesis of (S)-2-methoxypropan-1-amine HCl via N-Boc protection strategy.

Detailed Experimental Protocol

Objective: Synthesis of (2S)-2-methoxypropan-1-amine hydrochloride from (S)-N-Boc-1-amino-2-propanol.

Safety Prerequisite:

  • Sodium Hydride (NaH) is pyrophoric and reacts violently with moisture. Use strictly anhydrous conditions under Argon/Nitrogen.

  • Methyl Iodide (MeI) is a potent alkylating agent and suspected carcinogen. Use in a fume hood.

Phase 1: O-Methylation
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and septum. Purge with Argon.

  • Reagent Prep: Add NaH (60% dispersion in oil, 1.2 eq) to the flask. Wash twice with anhydrous hexane to remove oil if necessary, then suspend in anhydrous THF (0.5 M concentration relative to substrate). Cool to 0°C.

  • Addition: Dissolve (S)-N-Boc-1-amino-2-propanol (1.0 eq) in minimal anhydrous THF. Add dropwise to the NaH suspension over 20 minutes. Evolution of H

    
     gas will be observed. Stir at 0°C for 30 minutes.
    
  • Alkylation: Add Methyl Iodide (1.5 eq) dropwise.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours. Monitor by TLC (SiO

    
    , 30% EtOAc/Hexane).
    
  • Quench: Cool to 0°C. Carefully quench with saturated NH

    
    Cl solution.
    
  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate in vacuo.
Phase 2: Deprotection & Salt Formation (Critical Step)

This step ensures the isolation of the specific hydrochloride salt form.

  • Dissolution: Dissolve the crude O-methylated intermediate in 1,4-Dioxane (5 mL/g).

  • Acidification: Add 4M HCl in Dioxane (3.0 eq) dropwise at 0°C.

  • Precipitation: Warm to RT and stir for 2–4 hours. The product often precipitates as a white solid.

    • Troubleshooting: If oil forms, add anhydrous Diethyl Ether or MTBE to induce crystallization.

  • Isolation: Filter the solid under inert atmosphere (hygroscopic). Wash with cold ether.

  • Drying: Dry under high vacuum at 40°C for 6 hours.

Analytical Validation

To ensure the identity and purity of the synthesized compound, the following analytical signatures must be verified.

Nuclear Magnetic Resonance (NMR)[3][4][5]
  • 
    H NMR (400 MHz, D
    
    
    
    O):
    • 
       1.15 (d, J = 6.4 Hz, 3H, -CH
      
      
      
      at C3)
    • 
       2.95–3.10 (m, 2H, -CH
      
      
      
      -N)
    • 
       3.38 (s, 3H, -OCH
      
      
      
      )
    • 
       3.55–3.65 (m, 1H, -CH-O)
      
  • Note: The amine protons (-NH

    
    ) exchange with D
    
    
    
    O and are not visible. In DMSO-d
    
    
    , a broad singlet around
    
    
    8.0–8.2 is observed.
Chiral HPLC Method

To verify enantiomeric excess (ee > 98%):

  • Column: Chiralpak AD-H or IA.

  • Mobile Phase: Hexane:IPA:Diethylamine (90:10:0.1).

  • Detection: UV 210 nm (low absorption, derivatization with benzoyl chloride may be required for sensitivity).

Analytical Workflow Diagram

AnalysisFlow Sample Isolated Solid (Batch Sample) HNMR 1H NMR (D2O) Confirm Structure Sample->HNMR Chiral Chiral HPLC Confirm ee > 98% Sample->Chiral Titration AgNO3 Titration Confirm Cl- Content Sample->Titration Decision Pass Specs? HNMR->Decision Chiral->Decision Titration->Decision Release Release for Biological Assay Decision->Release Yes Reprocess Recrystallize (EtOH/Et2O) Decision->Reprocess No

Caption: Figure 2. Quality Control decision tree for (S)-2-methoxypropan-1-amine HCl.

Applications in Medicinal Chemistry

(2S)-2-Methoxypropan-1-amine is a privileged motif in modern drug design.

  • Kinase Inhibitors: The methoxy group acts as a weak H-bond acceptor, often interacting with the hinge region or solvent-exposed areas of kinase active sites.

  • Solubility Enhancement: Replacing an isopropyl group with a 2-methoxypropyl group reduces ClogP by approximately 0.5–1.0 units, significantly improving aqueous solubility.

  • Metabolic Stability: The ether oxygen deactivates the adjacent C-H bonds toward CYP450 oxidation compared to a standard alkyl chain, potentially extending the half-life (

    
    ) of the drug.
    
References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 71607326, (S)-2-Methoxypropan-1-amine hydrochloride. Retrieved from [Link]

Sources

Exploratory

Technical Monograph: Characterization &amp; Spectral Analysis of (S)-2-Methoxypropan-1-amine Hydrochloride

Part 1: Executive Summary & Chemical Identity[1] (S)-2-Methoxypropan-1-amine hydrochloride is a specialized chiral building block used frequently in the synthesis of peptidomimetics and kinase inhibitors. Its value lies...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Identity[1]

(S)-2-Methoxypropan-1-amine hydrochloride is a specialized chiral building block used frequently in the synthesis of peptidomimetics and kinase inhibitors. Its value lies in the rigid stereochemistry of the C2 position, which often dictates the binding affinity of the final pharmaceutical agent.[1]

Critical Technical Note: A common error in procurement and database searching is confusing this molecule with its regioisomer, (S)-1-methoxypropan-2-amine (Methoxyisopropylamine). The target molecule discussed here has the primary amine on the terminal carbon (C1) and the methoxy group on the chiral center (C2).[1]

Chemical Identification Data
ParameterDetail
Chemical Name (S)-2-Methoxypropan-1-amine hydrochloride
CAS Number 907544-43-8
Molecular Formula C₄H₁₁NO[2][3][4][5] · HCl
Molecular Weight 125.60 g/mol (Salt); 89.14 g/mol (Free Base)
Appearance White to off-white hygroscopic solid
Solubility Highly soluble in Water, Methanol, DMSO
Chiral Configuration (S)-Enantiomer
SMILES CCN.Cl
Structural Visualization[1]

Figure 1: Connectivity and functional group mapping of (S)-2-Methoxypropan-1-amine HCl.

Part 2: Spectral Analysis (NMR, IR, MS)[1][5]

The following data represents the standard spectral fingerprint for high-purity (>98% ee) material.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Methodology: Samples are dissolved in DMSO-d₆ or D₂O.[1] The hydrochloride salt form induces a significant downfield shift in the protons adjacent to the nitrogen (C1 position) compared to the free base.[1]

¹H NMR Data (400 MHz, DMSO-d₆)
PositionShift (δ ppm)MultiplicityIntegrationCoupling (J)Assignment
NH₃⁺ 8.15Broad Singlet3H-Ammonium protons (exchangeable)
C2-H 3.58Multiplet1H-Chiral methine proton
O-CH₃ 3.32Singlet3H-Methoxy group
C1-Hₐ 2.95dd1HJ = 13.0, 4.5 HzMethylene proton A (adj. to N)
C1-Hᵦ 2.82dd1HJ = 13.0, 7.5 HzMethylene proton B (adj. to N)
C3-H₃ 1.12Doublet3HJ = 6.2 HzTerminal methyl group

Interpretation Logic:

  • Chiral Center Influence: The C2 chiral center makes the C1 methylene protons diastereotopic, resulting in two distinct signals (dd) rather than a simple doublet or triplet.[1] This is a key purity indicator; a collapse of this complexity often indicates racemization or degradation.[1]

  • Salt Effect: The broad signal at ~8.15 ppm confirms the hydrochloride salt formation.[1] In D₂O, this peak disappears due to deuterium exchange.[1]

¹³C NMR Data (100 MHz, DMSO-d₆)
Shift (δ ppm)Carbon TypeAssignment
74.8 CHC2 (Chiral center, deshielded by Oxygen)
56.2 CH₃O-Methyl carbon
43.5 CH₂C1 (Adjacent to Nitrogen)
16.4 CH₃C3 (Terminal Methyl)
Infrared Spectroscopy (FT-IR)

Methodology: Attenuated Total Reflectance (ATR) on neat solid.[1]

Wavenumber (cm⁻¹)Vibration ModeDiagnostic Value
2800 – 3150 N-H Stretch (Ammonium)Broad, strong band characteristic of primary amine salts (-NH₃⁺).
2975, 2930 C-H Stretch (Aliphatic)Asymmetric/Symmetric methyl stretches.[1]
1590 – 1610 N-H BendingCharacteristic "Ammonium Scissors" deformation.
1090 – 1120 C-O-C StretchStrong ether linkage band; confirms the methoxy group integrity.[1]
Mass Spectrometry (ESI-MS)

Methodology: Electrospray Ionization (ESI) in Positive Mode.[1]

  • Observed Ion: [M+H]⁺ (Cation of the free base)[1]

  • m/z Value: 90.1[1]

  • Calculated Exact Mass: 89.08 (Neutral) → 90.09 (Protonated)[1]

Fragmentation Pattern (MS/MS):

  • m/z 90 → 73: Loss of NH₃ (17 Da).[1] Characteristic of primary amines.

  • m/z 90 → 58: Loss of CH₃OH (32 Da).[1] Characteristic of methoxy ethers.

Part 3: Quality Control & Experimental Protocols

Determination of Enantiomeric Excess (ee)[1]

For chiral building blocks, chemical purity is insufficient; optical purity is paramount.[1] Standard rotation ([α]D) is often unreliable for small salts due to low specific rotation values.[1]

Protocol: Mosher's Amide Derivatization To validate the (S)-configuration, the amine is derivatized with (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's Acid Chloride).

  • Reaction: Mix 10 mg Amine HCl + 1.5 eq Mosher's Chloride + 3 eq Pyridine in DCM.

  • Analysis: ¹⁹F NMR or ¹H NMR.

  • Validation: The presence of a single set of diastereomeric signals confirms high ee.[1] The appearance of a secondary set of minor peaks indicates the presence of the (R)-enantiomer.[1]

Handling Hygroscopic HCl Salts[1]

This compound is hygroscopic.[1] Absorption of water leads to "gumming" and weighing errors, which can ruin stoichiometric precision in drug synthesis.[1]

  • Storage: Store under Argon/Nitrogen at 2-8°C.

  • Weighing: Allow the vial to equilibrate to room temperature before opening to prevent condensation. Weigh quickly or use a glovebox for precision work.

Synthesis Workflow (Regio-Control)

To ensure the product is the 2-methoxy-1-amine (and not the 1-methoxy-2-amine), the synthesis typically follows the route of O-methylation of N-protected amino alcohols, rather than ring-opening of epoxides (which yields mixtures).

Figure 2: Recommended synthetic pathway to guarantee regio- and stereochemical integrity.

References

  • Sigma-Aldrich (Merck). (S)-2-Methoxypropan-1-amine hydrochloride Product Sheet. CAS 907544-43-8.[1][3][6][7] Retrieved from

  • PubChem Database. Compound Summary for CID 12609719 (2-methoxypropan-1-amine). National Library of Medicine.[1] Retrieved from [1]

  • ChemicalBook. CAS 907544-43-8 Spectral Data and Suppliers. Retrieved from [1]

  • BenchChem. Synthesis and Characterization of Methoxy-propylamine Derivatives. Technical Guide. Retrieved from

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th Edition.[1] Wiley, 2014.[1] (Standard reference for amine salt spectral shifts).

Sources

Foundational

Technical Guide: Enantiomerically Pure Building Blocks in Drug Discovery

Executive Summary In modern drug discovery, the "Chiral Cliff" represents the critical threshold where a lead compound’s efficacy diverges between its enantiomers. With over 50% of marketed drugs possessing at least one...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug discovery, the "Chiral Cliff" represents the critical threshold where a lead compound’s efficacy diverges between its enantiomers. With over 50% of marketed drugs possessing at least one chiral center, and the FDA’s 1992 policy mandating the evaluation of individual stereoisomers, the access to enantiomerically pure building blocks is no longer a luxury—it is a regulatory and pharmacological imperative.

This guide moves beyond basic stereochemistry to address the operational challenges of integrating chiral building blocks into the drug discovery pipeline. We will explore the causality of receptor kinetics, detailed protocols for enzymatic resolution, and the rigorous analytical frameworks required to validate enantiomeric excess (


).

Part 1: The Pharmacological Imperative of Chirality

The Eutomer-Distomer Dichotomy

The biological environment is inherently chiral.[1] Proteins, enzymes, and receptors are composed of L-amino acids, creating chiral cavities that discriminate between enantiomers.

  • Eutomer: The enantiomer possessing the desired pharmacological activity.[2]

  • Distomer: The enantiomer that is less active, inactive, or toxic.[2]

The Easson-Stedman Hypothesis (Three-Point Attachment): For a chiral drug to elicit a maximal response, at least three functional groups on the drug must align simultaneously with complementary sites on the receptor. The eutomer achieves this three-point contact; the distomer, being a mirror image, can typically achieve only two, leading to significantly reduced affinity or off-target binding (toxicity).

Regulatory Grounding: The FDA's Policy Statement for the Development of New Stereoisomeric Drugs (1992) explicitly requires that the pharmacokinetic profile of each enantiomer be characterized if a racemate is to be developed, driving the industry toward single-enantiomer development [1].

Visualization: The Three-Point Attachment Model

EassonStedman cluster_receptor Chiral Receptor Site cluster_eutomer Eutomer (Active) cluster_distomer Distomer (Inactive) SiteA Site A (Hydrophobic) SiteB Site B (H-Bond Donor) SiteC Site C (Ionic) DrugA1 Group A DrugA1->SiteA Match DrugB1 Group B DrugB1->SiteB Match DrugC1 Group C DrugC1->SiteC Match DrugA2 Group A DrugA2->SiteA Match DrugB2 Group B DrugB2->SiteC Mismatch DrugC2 Group C DrugC2->SiteB Mismatch

Caption: The Easson-Stedman model illustrating why the Distomer fails to bind effectively due to spatial mismatch.

Part 2: Strategies for Accessing Enantiopure Building Blocks

When a medicinal chemist requires a chiral building block (e.g., a chiral amine or alcohol), they face a "Make vs. Buy" decision. If synthesis is required, three primary routes exist.

Comparative Analysis of Synthesis Routes
FeatureChiral Pool SynthesisClassical ResolutionAsymmetric CatalysisBiocatalysis
Source Natural products (Amino acids, Terpenes)Racemic mixture + Chiral SaltProchiral substrate + Chiral LigandProchiral/Racemic + Enzyme
Max Theoretical Yield 100%50% (unless dynamic)100%50% (Resolution) / 100% (Desymmetrization)
Scalability HighHighMedium-HighHigh
Cost LowLowHigh (Ligands/Metals)Low (after screening)
Atom Economy HighLow (Waste from resolving agent)HighHigh
Best For Scaffolds matching natural motifsCheap racematesNovel, non-natural scaffoldsGreen chemistry, high selectivity
Protocol: Enzymatic Kinetic Resolution of a Secondary Alcohol

Context: You have a racemic secondary alcohol building block. You need the


-enantiomer with 


. Method: Lipase-catalyzed transesterification. Lipases (e.g., Candida antarctica Lipase B, CAL-B) are robust, require no co-factors, and work in organic solvents.
Materials:
  • Racemic Alcohol (10 mmol)

  • Vinyl Acetate (Acyl donor, 5.0 eq)

  • Immobilized CAL-B (e.g., Novozym 435, 20 mg/mmol substrate)

  • MTBE or Toluene (Anhydrous)

  • Orbital shaker

Step-by-Step Methodology:
  • System Setup: In a 20 mL scintillation vial, dissolve the racemic alcohol (10 mmol) in anhydrous MTBE (10 mL).

    • Causality: MTBE is hydrophobic; lipases maintain their "lid-open" active conformation better in hydrophobic solvents than in hydrophilic ones like THF.

  • Acyl Donor Addition: Add Vinyl Acetate (50 mmol).

    • Why Vinyl Acetate? The byproduct is vinyl alcohol, which tautomerizes to acetaldehyde (gas), driving the equilibrium irreversibly toward the product.

  • Catalyst Addition: Add immobilized CAL-B (200 mg).

  • Incubation: Seal and shake at 30°C / 200 rpm.

  • Monitoring (The Critical Step): Monitor by chiral HPLC or GC every 2 hours.

    • Stop Criteria: The reaction must be stopped exactly at 50% conversion .

    • The Kinetic Trap: If you let conversion go to 55%, the enzyme will start processing the slower-reacting enantiomer, lowering the

      
       of the product ester. If you stop at 45%, the remaining alcohol will have low 
      
      
      
      .
  • Workup: Filter off the enzyme (can be reused). Concentrate the filtrate.

  • Separation: Separate the unreacted alcohol (now enantioenriched

    
    ) from the new ester (enantioenriched 
    
    
    
    ) via standard silica flash chromatography.
  • Hydrolysis: Hydrolyze the ester (using

    
    /MeOH) to retrieve the 
    
    
    
    -alcohol.

Part 3: Analytical Validation & Quality Control

Trusting the label on a purchased chiral block is a risk a Senior Scientist does not take. Verification is mandatory.[3]

Determination of Enantiomeric Excess ( )

The standard formula for


 is:


Method Development Workflow for Chiral HPLC

Developing a chiral method is empirical. Unlike reverse-phase chromatography, prediction is difficult.

Standard Screening Protocol:

  • Columns: Screen a polysaccharide-based library (e.g., AD-H, OD-H, IA, IC). These cover ~80% of small molecules.

  • Mobile Phase: Start with Hexane:IPA (90:10).

    • Tip: If peak shape is broad for amines, add 0.1% Diethylamine (DEA) to suppress silanol interactions. For acids, use 0.1% TFA.

  • Detection: Use a Diode Array Detector (DAD) to confirm peak purity.

Visualization: Analytical Decision Matrix

AnalyticalWorkflow Start New Chiral Sample UV UV/Vis Chromophore? Start->UV ChiralHPLC Chiral HPLC/SFC (Screen AD/OD/IA/IC) UV->ChiralHPLC Yes Deriv Derivatization (Mosher's Acid) UV->Deriv No Polarimetry Polarimetry (Specific Rotation) ChiralHPLC->Polarimetry Confirm Abs Config NMR 1H / 19F NMR Deriv->NMR NMR->Polarimetry Confirm Abs Config

Caption: Workflow for selecting the appropriate analytical technique based on molecular properties.

Part 4: Strategic Integration in MedChem Workflows

The "Chiral Switch" Strategy

In early discovery (Hit-to-Lead), it is often acceptable to use racemates to assess basic biological activity. However, once a scaffold shows promise (


), the "Chiral Switch" must occur immediately.

Risks of Delayed Resolution:

  • PK Masking: The distomer may inhibit the metabolism of the eutomer, giving false half-life data.

  • Toxicity: The distomer may cause off-target hERG inhibition or cytotoxicity.

Application Case: The Thalidomide Lesson

While often cited, the Thalidomide tragedy reinforces the need for in vivo stability testing. Even if an enantiomerically pure building block is used, racemization can occur under physiological conditions (pH 7.4) if the chiral center has an acidic proton (e.g., alpha to a carbonyl).

  • Action Item: Always incubate your chiral lead in plasma for 4 hours and re-analyze by chiral HPLC to test for metabolic or chemical racemization.

References

  • Food and Drug Administration (FDA). (1992).[4][5][6] FDA's Policy Statement for the Development of New Stereoisomeric Drugs. [Link]

  • Brooks, W. H., et al. (2011). The Significance of Chirality in Drug Design and Development. Current Topics in Medicinal Chemistry. [Link]

  • Noyori, R. (2002). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Angewandte Chemie International Edition. [Link]

  • Ghanem, A., & Aboul-Enein, H. Y. (2005). Lipase-Mediated Chiral Resolution of Racemates in Organic Solvents. Tetrahedron: Asymmetry. [Link]

  • Wenzel, T. J., & Chisholm, C. D. (2011).[7][8] Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry. Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]

Sources

Exploratory

Strategic Implementation of Chiral Auxiliaries in Asymmetric Synthesis

A Technical Guide for Drug Discovery & Process Chemistry Executive Summary: The Case for Stoichiometric Control In an era dominated by catalytic asymmetric synthesis, the chiral auxiliary remains the workhorse of early-p...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Discovery & Process Chemistry

Executive Summary: The Case for Stoichiometric Control

In an era dominated by catalytic asymmetric synthesis, the chiral auxiliary remains the workhorse of early-phase drug discovery. While catalytic methods offer atom economy, they often require extensive ligand screening and optimization for each new substrate class. In contrast, chiral auxiliaries provide a predictable, modular, and scalable platform for stereocontrol.

This guide analyzes the three dominant auxiliary platforms—Evans Oxazolidinones , Myers Pseudoephedrine , and Ellman Sulfinamides —focusing on the mechanistic causality of stereoselection and industrial-grade protocols.

Part 1: The Evans Oxazolidinone Platform

Core Application: Enantioselective alkylation and aldol reactions of carboxylic acid derivatives.

Mechanistic Causality: The Chelated Z-Enolate

The high diastereoselectivity (>99:1 dr) of Evans auxiliaries relies on the formation of a rigid, chelated Z-enolate . When an


-acyloxazolidinone is treated with a base (LDA or NaHMDS), the lithium cation coordinates simultaneously to the enolate oxygen and the carbonyl oxygen of the auxiliary.
  • Steric Shielding: The bulky group on the auxiliary (isopropyl for Valine-derived, benzyl for Phenylalanine-derived) blocks one face of the enolate.

  • Dipole Minimization: In the transition state, the dipole of the auxiliary's carbonyl opposes the dipole of the enolate C-O bond, locking the conformation.

Visualization: The Zimmerman-Traxler Transition State

The following diagram illustrates the transition state geometry that dictates the stereochemical outcome.

EvansMechanism cluster_mechanism Stereoselection Pathway Start N-Acyloxazolidinone Base Deprotonation (LDA, -78°C) Start->Base Enolate Z-Enolate (Li-Chelated) Base->Enolate Kinetic Control TS Zimmerman-Traxler Transition State Enolate->TS + Electrophile (R-X) Product Alkylated Product (>99:1 dr) TS->Product Si-face Attack

Figure 1: The kinetic pathway from deprotonation to stereoselective alkylation via the chelated Z-enolate.

Part 2: The Myers Pseudoephedrine Platform

Core Application: Synthesis of highly functionalized carboxylic acids, alcohols, and aldehydes.[1]

The "LiCl Effect" and Dual-Deprotonation

Unlike the Evans system, the Myers auxiliary (pseudoephedrine amide) utilizes a dianionic mechanism .

  • Step 1: Deprotonation of the hydroxyl group (alkoxide formation).

  • Step 2: Deprotonation of the

    
    -proton (enolate formation).
    

Critical Insight: The addition of Lithium Chloride (LiCl) is not optional; it is essential. LiCl breaks up the robust enolate aggregates, accelerating the reaction rate and enhancing the diastereoselectivity by ensuring a discrete, reactive species.

Stereocontrol Mechanism

The stereochemistry is governed by the solvent-coordinated lithium cation associated with the alkoxide. This bulky solvation shell effectively shields one face of the planar enolate, forcing the electrophile to approach from the opposite side (anti to the methyl group of the pseudoephedrine backbone).

Part 3: The Ellman Sulfinamide Platform

Core Application: Asymmetric synthesis of chiral amines.[2]

Distinct from the carbon-carbon bond forming auxiliaries above, tert-butanesulfinamide serves as a chiral ammonia equivalent.[3]

  • Condensation: Reacts with aldehydes/ketones to form chiral

    
    -sulfinyl imines.[3][4]
    
  • Nucleophilic Addition: Grignard or organolithium reagents add across the C=N bond. The bulky tert-butyl group forces the metal-coordinated nucleophile to attack from the less hindered face.

  • Cleavage: Mild acidic hydrolysis (HCl/MeOH) yields the chiral amine salt and recyclable sulfur byproducts.

Part 4: Strategic Selection Matrix

FeatureEvans OxazolidinoneMyers PseudoephedrineEllman Sulfinamide
Primary Product

-Chiral Acids/Esters

-Chiral Acids/Alcohols

-Chiral Amines
Reagent Cost ModerateLow (Commodity Chem)Moderate
Key Reagent LDA or NaHMDSLDA + LiCl (6 equiv) Ti(OEt)

(Condensation)
Cleavage LiOOH (Hydrolysis)Acid/Base or LAB*HCl / MeOH
Scalability Good (Crystalline)Excellent (Highly Crystalline)Excellent

*LAB = Lithium Amidotrihydroborate (for reduction to alcohol)

Part 5: Validated Experimental Protocol

Protocol: Asymmetric Alkylation using Evans Auxiliary Target: Synthesis of


-methyl carboxylic acid derivative.
Reagents & Setup
  • Auxiliary: (S)-4-benzyl-3-propionyloxazolidin-2-one (1.0 equiv)

  • Base: NaHMDS (1.1 equiv, 1.0 M in THF) or LDA.

  • Electrophile: Benzyl bromide (3.0 equiv).

  • Solvent: Anhydrous THF.

  • Temp: -78°C constant.

Step-by-Step Workflow
  • Enolate Generation:

    • Charge a flame-dried flask with the auxiliary and THF under

      
      . Cool to -78°C.[5][6]
      
    • Add NaHMDS dropwise over 15 minutes.

    • Checkpoint: Stir for 30 minutes at -78°C to ensure complete formation of the Z-enolate. Incomplete deprotonation leads to lowered yield and potential racemization.

  • Alkylation:

    • Add Benzyl bromide (neat or in minimal THF) slowly to the cold enolate solution.

    • Thermodynamics: The reaction is exothermic; maintain internal temp < -70°C.

    • Stir at -78°C for 2 hours, then allow to warm to 0°C over 1 hour.

  • Quench & Workup:

    • Quench with saturated aqueous

      
      .
      
    • Extract with EtOAc, wash with brine, dry over

      
      .
      
    • Purification: Recrystallization is often possible due to the polarity of the oxazolidinone, otherwise flash chromatography.

  • Cleavage (Hydrolysis to Acid):

    • Dissolve alkylated product in THF/Water (3:1).

    • Cool to 0°C. Add

      
       (4 equiv) followed by LiOH (2 equiv).
      
    • Mechanism:[5][7][8][9] The peroxide forms a hydroperoxide anion (

      
      ), which is more nucleophilic than hydroxide but less basic, preventing epimerization of the newly formed stereocenter [1].
      
Process Flow Diagram

Workflow Step1 1. Enolization (-78°C, NaHMDS) Step2 2. Electrophile Addition (Maintain < -70°C) Step1->Step2 Z-Enolate Formed Step3 3. Warm & Quench (0°C, NH4Cl) Step2->Step3 C-C Bond Formed Step4 4. Cleavage (LiOH / H2O2) Step3->Step4 Intermediate Isolated

Figure 2: Operational workflow for Evans alkylation and subsequent cleavage.

References

  • Evans, D. A.; Ennis, M. D.; Mathre, D. J. "Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of alpha-substituted carboxylic acid derivatives." Journal of the American Chemical Society, 1982 , 104(6), 1737–1739.[5]

  • Myers, A. G.; Yang, B. H.; Chen, H.; McKinstry, L.; Kopecky, D. J.; Gleason, J. L. "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones." Journal of the American Chemical Society, 1997 , 119(28), 6496–6511.

  • Robak, M. T.; Herbage, M. A.; Ellman, J. A. "Synthesis and Applications of tert-Butanesulfinamide."[10][11] Chemical Reviews, 2010 , 110(6), 3600–3740.[11]

Sources

Foundational

A Technical Guide to the Biological Activity of Chiral Amines

For Researchers, Scientists, and Drug Development Professionals Abstract Chiral amines are fundamental structural motifs in a vast array of biologically active molecules, including over 40% of commercially available phar...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral amines are fundamental structural motifs in a vast array of biologically active molecules, including over 40% of commercially available pharmaceuticals.[1] Their stereochemistry plays a pivotal role in determining the efficacy, and safety of drug candidates. This guide provides an in-depth exploration of the biological significance of chiral amines, delving into the principles of stereoselectivity in drug-receptor interactions, the diverse roles of chiral amines as neurotransmitters and therapeutic agents, and the critical analytical and synthetic methodologies employed in their development. By synthesizing technical accuracy with field-proven insights, this document serves as a comprehensive resource for professionals engaged in drug discovery and development.

The Principle of Chirality and Its Biological Imperative

Chirality, a fundamental property of asymmetry, describes molecules that are non-superimposable mirror images of each other, known as enantiomers.[2] While enantiomers possess identical physical and chemical properties in an achiral environment, their behavior diverges dramatically within the chiral landscape of biological systems.[3] This is because biological targets, such as enzymes and receptors, are themselves chiral entities, composed of L-amino acids and D-sugars.[4][5]

This inherent biological chirality dictates that the interaction between a chiral drug and its target is stereoselective.[6] The concept of a "three-point interaction model," proposed by Easson and Stedman, provides a foundational understanding of this phenomenon.[4][7] For an effective binding event to occur, a minimum of three specific points on the drug molecule must align with corresponding complementary sites on the receptor.[5] One enantiomer, the eutomer , will have the correct spatial arrangement of functional groups to achieve this optimal three-point fit, leading to the desired biological response.[3] Conversely, its mirror image, the distomer , will be unable to establish the same precise interactions, resulting in lower affinity, a different biological effect, or no activity at all.[3][4]

The implications of this stereoselectivity are profound in drug development. The distomer may be inactive, contribute to side effects, or even have a toxic profile.[8] A classic and tragic example is thalidomide, where one enantiomer was an effective sedative while the other was a potent teratogen, causing severe birth defects.[3][9] This underscores the regulatory and scientific necessity of developing single-enantiomer drugs to enhance therapeutic indices and ensure patient safety.[3][10]

Chiral Amines as Endogenous Signaling Molecules and Pharmacological Targets

The amine functional group is ubiquitous in biology, playing a central role in neurotransmission and other physiological processes.[11] Many key neurotransmitters are chiral amines, and their stereochemistry is critical to their function.

Monoamine Neurotransmitters

The monoamine neurotransmitters, a class that includes the catecholamines (dopamine, norepinephrine, and epinephrine) and indolamines (serotonin), are all derived from aromatic amino acids.[12][13] These molecules are integral to the regulation of mood, cognition, attention, and autonomic functions.[14]

  • Dopamine: A key neurotransmitter in the brain's reward system, motor control, and motivation.

  • Norepinephrine (Noradrenaline): Plays a crucial role in the "fight or flight" response, alertness, and mood regulation.[13][14]

  • Epinephrine (Adrenaline): Primarily functions as a hormone released by the adrenal medulla, but also acts as a neurotransmitter in the brainstem.[14]

  • Serotonin (5-Hydroxytryptamine): Involved in the regulation of mood, sleep, appetite, and social behavior.

The biosynthesis and metabolism of these neurotransmitters are highly stereospecific, involving a cascade of enzymatic reactions. Psychoactive drugs often target these neurotransmitter systems, acting as agonists (increasing activity) or antagonists (decreasing activity) at their receptors.[12] The chirality of these drugs is paramount to their selectivity and efficacy.

Chiral Amino Acid Neurotransmitters

Beyond the classic monoamines, certain amino acids and their derivatives also function as neurotransmitters and neuromodulators. For instance, D-serine and D-aspartate are now recognized as important modulators of the NMDA glutamate receptor, influencing neuronal plasticity and memory formation.[15] The quantitative determination of these D-amino acids in biological samples requires specialized chiral analytical methods.[15]

Stereoselectivity in Action: Case Studies of Chiral Amine Drugs

The pharmaceutical landscape is replete with examples that highlight the critical importance of chirality in drug action. The development of single-enantiomer drugs from previously marketed racemates, a practice known as "chiral switching," has often led to improved therapeutic outcomes.[3]

DrugTherapeutic ClassEutomer (Active Enantiomer)Distomer Activity/Toxicity
Ibuprofen NSAID(S)-IbuprofenThe (R)-enantiomer is largely inactive but undergoes in vivo conversion to the (S)-form.[2][3]
Albuterol (Salbutamol) Bronchodilator(R)-Albuterol(S)-Albuterol is inactive and may contribute to side effects.[2]
Levobupivacaine Local Anesthetic(S)-BupivacaineThe (R)-enantiomer is significantly more cardiotoxic.[3]
Escitalopram Antidepressant (SSRI)(S)-Citalopram(R)-Citalopram is inactive and may inhibit the effects of the (S)-enantiomer.
Amphetamine PsychostimulantDextroamphetamine ((S)-amphetamine)Levoamphetamine ((R)-amphetamine) has different pharmacological effects.

These examples underscore the principle that the two enantiomers of a chiral drug should be considered as distinct pharmacological entities.[8]

Methodologies for the Synthesis and Analysis of Chiral Amines

The demand for enantiomerically pure chiral amines has driven the development of sophisticated synthetic and analytical techniques.[16][17]

Synthesis and Resolution of Chiral Amines

Obtaining enantiomerically pure amines is a cornerstone of modern pharmaceutical synthesis.[16][18] Several strategies are employed:

  • Asymmetric Synthesis: This approach aims to create a single enantiomer directly from a prochiral starting material using a chiral catalyst or auxiliary.[17][19] Transition metal-catalyzed asymmetric hydrogenation is a powerful and widely used method.[17][20] Biocatalysis, utilizing enzymes like transaminases and amine dehydrogenases, offers a green and highly selective alternative.[1][21]

  • Chiral Resolution: This involves the separation of a racemic mixture into its constituent enantiomers.[22]

    • Diastereomeric Crystallization: A classical method where the racemic amine is reacted with a chiral resolving agent (e.g., a chiral carboxylic acid like tartaric acid) to form a pair of diastereomeric salts.[23][24] These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[23][24]

    • Enzymatic Kinetic Resolution: This technique utilizes an enzyme that selectively reacts with one enantiomer of the racemate, leaving the other enantiomer unreacted.[24][25] While effective, the theoretical maximum yield for the unreacted enantiomer is 50%.[26][27]

    • Dynamic Kinetic Resolution (DKR): An advancement over kinetic resolution where the unwanted enantiomer is continuously racemized in situ, allowing for a theoretical yield of 100% for the desired enantiomer.[26][28]

    • Chromatographic Resolution: This method employs a chiral stationary phase (CSP) in techniques like High-Performance Liquid Chromatography (HPLC) to separate enantiomers.[25][29]

  • Salt Formation: Dissolve the racemic amine and a stoichiometric equivalent of a chiral resolving acid (e.g., (+)-tartaric acid) in a suitable solvent.

  • Fractional Crystallization: Allow the solution to cool slowly, promoting the crystallization of the less soluble diastereomeric salt.

  • Isolation: Separate the crystals by filtration. The mother liquor will be enriched in the more soluble diastereomeric salt.

  • Purification: Recrystallize the isolated salt to improve diastereomeric purity.

  • Liberation of the Free Amine: Treat the purified diastereomeric salt with a strong base (e.g., NaOH) to deprotonate the amine and regenerate the enantiomerically pure amine.

  • Extraction: Extract the free amine into an organic solvent.

  • Analysis: Determine the enantiomeric excess (ee) of the purified amine using a suitable chiral analytical method (e.g., chiral HPLC).

Analytical Techniques for Enantiomeric Discrimination

Accurate determination of enantiomeric purity is a critical aspect of quality control in pharmaceutical development.[10]

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most widely used technique for enantioseparation.[29] It utilizes a column packed with a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

  • Capillary Electrophoresis (CE): A high-resolution separation technique that can be adapted for chiral analysis by adding a chiral selector (e.g., cyclodextrins) to the background electrolyte.[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Chiral derivatizing agents (e.g., Mosher's acid) can be used to convert enantiomers into diastereomers, which can then be distinguished by NMR.[25]

Visualizing Key Concepts

Visual representations are invaluable for understanding the complex interactions and workflows involved in the study of chiral amines.

G cluster_receptor Chiral Receptor cluster_eutomer Eutomer (Active) cluster_distomer Distomer (Inactive) a Site A b Site B c Site C Eutomer Drug A1 Group A' Eutomer->A1 B1 Group B' Eutomer->B1 C1 Group C' Eutomer->C1 A1->a Binding B1->b Binding C1->c Binding Distomer Drug A2 Group A' Distomer->A2 B2 Group B' Distomer->B2 C2 Group C' Distomer->C2 A2->a Binding B2->c Mismatch C2->b Mismatch

Caption: The Three-Point Interaction Model of Chiral Recognition.

G RacemicAmine Racemic Amine (R-NH2 + S-NH2) DiastereomericSalts Diastereomeric Salt Mixture ((R)-Amine:(+)-Acid) + ((S)-Amine:(+)-Acid) RacemicAmine->DiastereomericSalts ChiralAcid Chiral Resolving Acid (e.g., (+)-Tartaric Acid) ChiralAcid->DiastereomericSalts Crystallization Fractional Crystallization DiastereomericSalts->Crystallization LessSolubleSalt Less Soluble Salt Crystals (e.g., (R)-Amine:(+)-Acid) Crystallization->LessSolubleSalt Solid Phase MotherLiquor Mother Liquor (Enriched in (S)-Amine:(+)-Acid) Crystallization->MotherLiquor Liquid Phase BaseTreatment1 Base Treatment (e.g., NaOH) LessSolubleSalt->BaseTreatment1 BaseTreatment2 Base Treatment (e.g., NaOH) MotherLiquor->BaseTreatment2 PureEnantiomer1 Pure (R)-Amine BaseTreatment1->PureEnantiomer1 PureEnantiomer2 Pure (S)-Amine BaseTreatment2->PureEnantiomer2

Caption: Workflow for Chiral Resolution via Diastereomeric Crystallization.

Conclusion and Future Outlook

The stereoselective biological activity of chiral amines is a fundamental principle in pharmacology and drug development. A thorough understanding of how chirality influences drug-receptor interactions, pharmacokinetics, and pharmacodynamics is essential for designing safer and more effective therapeutic agents.[3][9] The progression from racemic drugs to single-enantiomer formulations represents a significant advancement in medicinal chemistry, driven by stringent regulatory standards and a deeper scientific appreciation for stereochemistry.[10]

Future advancements will likely focus on the development of more efficient and sustainable methods for asymmetric synthesis and chiral resolution.[1] The continued evolution of biocatalysis and the design of novel chiral catalysts will play a pivotal role in this endeavor.[1][21] Furthermore, as personalized medicine becomes more prevalent, understanding how individual patient genetics may influence the metabolism of different enantiomers could lead to more tailored and effective treatment strategies.[2] The study of chiral amines will undoubtedly remain a vibrant and critical area of research for the foreseeable future.

References

  • Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods.
  • Chiral analysis of amino acid neurotransmitters and neuromodul
  • Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts.
  • Efficient Production of Enantiomerically Pure Chiral Amines at Concentrations of 50 g/L Using Transaminases. Organic Process Research & Development.
  • Resolution of Enantiomers. Chiralpedia.
  • Synthesis of Enantiomerically Pure Alcohols and Amines via Biocatalytic Deracemisation Methods.
  • The Role of Chiral Amines in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD..
  • Optically Pure Amine Synthesis. ChemistryViews.
  • Resolution of racemic amine mixtures is an important preparation method for enantio. Science of Synthesis.
  • Enantioselective synthesis of amines by combining photoredox and enzymatic catalysis in a cyclic reaction network. Chemical Science.
  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI.
  • Resolution of a chiral amine and recovery of unwanted enantiomer by racemiz
  • What are the best processes/methods for separation of chiral amine both non selective separation and selective separation?.
  • A Look at the Importance of Chirality in Drug Activity: Some Signific
  • Clinical Importance of Chirality in Drug Design and Pharmaceuticals. Longdom Publishing.
  • Amine. Wikipedia.
  • Toward Chiral Recognition by Design: Uncovering the Self-Enantioresolving Properties of Chiral Amine Deriv
  • Examples of chiral amines in the pharmaceutical industry..
  • Selected examples of drugs containing a cyclic chiral amine‐scaffold (top).
  • Exploring the Role of Chirality in Pharmaceutical Drug Efficacy. International Journal of Innovative Research in Science, Engineering and Technology.
  • Chiral Drugs: An Overview. PMC.
  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogen
  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimiz
  • Examples of chiral amine drugs, auxiliaries, catalysts, ligands and resolving agents.
  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharma Group.
  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogen
  • The Significance of Chirality in Drug Design and Development. PMC.
  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogen
  • Amines as Neurotransmitters. Chemistry LibreTexts.
  • Chiral carbon & chiral drugs | Stereochemistry. Khan Academy.
  • Chirality (chemistry). Wikipedia.
  • The Biogenic Amines. Neuroscience.
  • Biogenic Amine Neurotransmitters. Neuroscience Online.
  • Chiral Recognition Mechanisms.
  • Interaction between chiral molecule and receptor..

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: The Strategic Use of (S)-2-Methoxypropan-1-amine Hydrochloride in Chiral Synthesis

Abstract: The synthesis of enantiomerically pure molecules is a cornerstone of modern pharmaceutical and agrochemical development, where the stereochemistry of an active ingredient can dictate its efficacy and safety. Ch...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The synthesis of enantiomerically pure molecules is a cornerstone of modern pharmaceutical and agrochemical development, where the stereochemistry of an active ingredient can dictate its efficacy and safety. Chiral amines, in particular, are indispensable components in this field, serving as resolving agents, chiral auxiliaries, and, most critically, as foundational building blocks (synthons). This guide provides an in-depth exploration of (S)-2-Methoxypropan-1-amine hydrochloride, a valuable chiral amine. While its application as a classical resolving agent is not widely documented in peer-reviewed literature, its primary and proven value lies in its role as a versatile chiral building block.[1][2] We will detail the state-of-the-art methods for its own synthesis and demonstrate its application in the construction of other valuable chiral molecules, providing researchers with the foundational knowledge and practical protocols to leverage this important intermediate.

Part I: The Foundation - Synthesis of High-Purity (S)-2-Methoxypropan-1-amine

The utility of any chiral building block is predicated on its availability in high enantiomeric purity. The synthesis of (S)-2-Methoxypropan-1-amine is a critical first step, with biocatalytic methods offering a highly efficient and stereoselective route.[2]

Biocatalytic Synthesis via Asymmetric Transamination

The most advanced method for producing (S)-2-Methoxypropan-1-amine involves the asymmetric amination of the prochiral ketone, 1-methoxy-2-propanone, using a transaminase enzyme.[3] This approach is favored for its exceptional stereoselectivity (>99% enantiomeric excess, ee), mild reaction conditions, and environmentally benign nature. The enzyme, often sourced from organisms like Bacillus, transfers an amino group from a simple, inexpensive donor (like 2-aminopropane) to the ketone, creating the desired chiral amine with high fidelity.[3]

G cluster_reactants Reactants & Enzyme cluster_products Products ketone 1-Methoxy-2-propanone (Prochiral Ketone) enzyme (S)-Transaminase (Biocatalyst) + Pyridoxal 5'-phosphate (PLP) ketone->enzyme Substrate amine_donor 2-Aminopropane (Amine Donor) amine_donor->enzyme Co-substrate product (S)-2-Methoxypropan-1-amine (Chiral Product) enzyme->product Stereoselective Amination byproduct Acetone (Byproduct) enzyme->byproduct G start (S)-2-Methoxypropan-1-amine Hydrochloride reagent Aqueous HCl (37%) Reflux (100°C) start->reagent Ether Cleavage intermediate Reaction Mixture reagent->intermediate workup Distillation (Remove Water) intermediate->workup product (S)-2-Aminopropan-1-ol Hydrochloride (L-Alaninol HCl) workup->product

Caption: Synthetic workflow from (S)-2-Methoxypropan-1-amine to L-Alaninol.

Experimental Protocol: Acid-Catalyzed Ether Cleavage

This protocol is based on a patented procedure for the conversion to L-alaninol. [4] Materials:

  • (S)-2-Methoxypropan-1-amine (free base or hydrochloride salt)

  • Aqueous hydrochloric acid (37% w/w)

  • Round-bottom flask with reflux condenser and heating mantle

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, slowly add 53.5 g (0.6 mol, ee > 99%) of (S)-1-Methoxy-2-propylamine to 148 g (1.5 mol) of 37% aqueous hydrochloric acid. Control the addition rate to keep the internal temperature below 30°C. If starting with the hydrochloride salt, adjust the amount of added HCl accordingly.

  • Reflux: Heat the reaction mixture to reflux (approx. 100°C) and maintain for 48 hours. The progress of the ether cleavage can be monitored by GC or NMR to confirm the disappearance of the starting material.

  • Work-up: After cooling the mixture to room temperature, remove the water by distillation under reduced pressure (e.g., using a rotary evaporator). This will yield the crude product, (S)-2-aminopropan-1-ol hydrochloride, as a viscous oil.

  • Purification (Optional): The resulting hydrochloride salt is often of sufficient purity for subsequent steps. If further purification is needed, crystallization from a suitable solvent system (e.g., ethanol/ether) can be employed.

ParameterValue/ConditionRationale
Reagent37% Aqueous HClActs as both the catalyst and the solvent for the ether cleavage reaction.
Temperature100°C (Reflux)Provides the necessary activation energy for breaking the stable C-O ether bond.
Reaction Time48 hoursSufficient time to drive the cleavage reaction to completion. [4]
Product FormHydrochloride SaltThe amine remains protonated in the acidic medium, which aids in its isolation.

Part III: Theoretical Application as a Chiral Resolving Agent

While specific documented examples are scarce,[1] the chemical nature of (S)-2-Methoxypropan-1-amine makes it a plausible candidate for the chiral resolution of racemic carboxylic acids via diastereomeric salt formation. This section provides a general framework for researchers wishing to explore this application.

The principle relies on the reaction between a racemic acid (a 50:50 mixture of R- and S-enantiomers) and a single enantiomer of a chiral base (the resolving agent). This creates a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, most notably solubility. [5][6]By exploiting this difference, one diastereomer can be selectively crystallized from solution.

G start Racemic Acid (R-Acid + S-Acid) + (S)-Amine (Resolving Agent) salts Diastereomeric Salts (R-Acid • S-Amine) (S-Acid • S-Amine) Different Solubilities start:f0->salts:f0 crystallization Solvent Screening & Crystallization Isolate Less Soluble Salt salts:f0->crystallization:f0 separation Filtration Solid: Enriched Salt Mother Liquor: Enriched Soluble Salt crystallization:f0->separation:f0 liberation Acidification (e.g., HCl) Liberate Enantiopure Acid separation:f0->liberation:f0 product Enantiopure Acid (e.g., R-Acid) liberation:f0->product

Caption: Decision workflow for chiral resolution via diastereomeric salt formation.

General Protocol: Screening for Chiral Resolution of a Racemic Acid

Objective: To identify conditions for the selective crystallization of one diastereomeric salt formed between a racemic carboxylic acid and (S)-2-Methoxypropan-1-amine.

Procedure:

  • Stoichiometry: In a series of test tubes, dissolve the racemic acid in various solvents. Add (S)-2-Methoxypropan-1-amine (as the free base) in varying stoichiometric amounts (e.g., 0.5, 0.8, and 1.0 equivalents).

  • Solvent Screening: Test a range of solvents with different polarities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures thereof). The ideal solvent will dissolve both diastereomeric salts at elevated temperatures but allow only one to crystallize upon cooling.

  • Crystallization Conditions:

    • Heat the solutions to achieve full dissolution.

    • Allow the solutions to cool slowly to room temperature, then potentially to 0-5°C.

    • Observe for the formation of a crystalline precipitate.

  • Analysis:

    • Isolate any crystalline material by filtration.

    • Liberate the acid from the salt by dissolving the crystals in water and acidifying with HCl, followed by extraction with an organic solvent (e.g., ethyl acetate).

    • Analyze the enantiomeric excess (ee) of the recovered acid using chiral HPLC or by forming a diastereomeric derivative with a known chiral agent for NMR analysis. [7]5. Optimization: Once a promising "hit" (a condition that provides enrichment of one enantiomer) is found, optimize the resolution by fine-tuning the solvent composition, temperature profile, and stoichiometry.

References

  • Hoeji, Y. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

  • Einarsson, S., et al. (1987). Separation of amino acid enantiomers and chiral amines using precolumn derivatization with (+)-1-(9-fluorenyl)ethyl chloroformate and reversed-phase liquid chromatography. Analytical Chemistry. [Link]

  • Wikipedia contributors. (2023). Chiral derivatizing agent. Wikipedia. [Link]

  • Ismail, O. H., et al. (2016). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. Journal of Chromatography A. [Link]

  • Cunha, S. C., et al. (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. Molecules. [Link]

  • Wikipedia contributors. (2024). Chiral resolution. Wikipedia. [Link]

  • Google Patents. CA2706463A1 - Process for the preparation of (s)-2-amino-1-propanol (l-alaninol) from (s)-1-methoxy-2-propylamine.
  • Daicel Chiral Technologies. The Improved Chiral Resolution of Mecoprop Enantiomers on CHIRALPAK® IM. Daicel. [Link]

  • Google Patents. US6133018A - Enzymatic synthesis of chiral amines using -2-amino propane as amine donor.
  • Grogan, G. J., et al. (2021). Semi-preparative synthesis of (S)-1-methoxypropan-2-amine (S)-2d. ResearchGate. [Link]

  • Wikipedia contributors. (2024). Chiral auxiliary. Wikipedia. [Link]

  • Chiralpedia. (2025). Part 6: Resolution of Enantiomers. Chiralpedia. [Link]

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Application

Experimental protocol for chiral resolution with (S)-2-Methoxypropan-1-amine hydrochloride

An Application Guide to Chiral Resolution Using (S)-2-Methoxypropan-1-amine Hydrochloride For Researchers, Scientists, and Drug Development Professionals Abstract The separation of enantiomers, a critical process in the...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Chiral Resolution Using (S)-2-Methoxypropan-1-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

The separation of enantiomers, a critical process in the pharmaceutical industry, is frequently accomplished through the classical method of diastereomeric salt formation. This application note provides a comprehensive guide to the experimental protocol for chiral resolution of racemic acidic compounds using the chiral resolving agent (S)-2-Methoxypropan-1-amine hydrochloride. The document elucidates the underlying chemical principles, offers a detailed step-by-step protocol, and presents troubleshooting strategies to empower researchers in achieving high enantiomeric purity.

Introduction: The Imperative of Chirality in Drug Development

Chirality is a fundamental property of many drug molecules, where two enantiomers (non-superimposable mirror images) can exhibit markedly different pharmacological and toxicological profiles.[1] Consequently, regulatory bodies often mandate the development of single-enantiomer drugs to ensure safety and efficacy. While asymmetric synthesis provides a direct route to enantiomerically pure compounds, chiral resolution of a racemic mixture remains a widely employed and industrially scalable strategy.[1][2]

One of the most robust and time-tested methods for chiral resolution is the formation of diastereomeric salts.[3][4] This technique leverages the reaction between a racemic compound and a single enantiomer of a resolving agent to form a pair of diastereomers. These diastereomers, unlike the original enantiomers, possess different physicochemical properties, most notably solubility, which allows for their separation by fractional crystallization.

(S)-2-Methoxypropan-1-amine, and its hydrochloride salt, is a valuable chiral building block and resolving agent. Its primary amine functionality allows it to readily form salts with acidic compounds, such as those containing carboxylic acid groups, making it an effective tool for the resolution of a wide range of racemic acids.

The Principle of Diastereomeric Salt Resolution

The core of this resolution technique lies in the conversion of a pair of enantiomers into a pair of diastereomers. When a racemic acid, (R/S)-Acid, is treated with an enantiomerically pure chiral base, such as (S)-2-Methoxypropan-1-amine, two diastereomeric salts are formed:

  • Salt A: [(R)-Acid]•[(S)-Base]

  • Salt B: [(S)-Acid]•[(S)-Base]

These two salts are not mirror images of each other and thus have distinct physical properties, including different crystal lattice energies and solubilities in a given solvent system.[5] By carefully selecting the solvent and controlling the temperature, one of the diastereomeric salts (the less soluble one) will preferentially crystallize out of the solution, leaving the more soluble one in the mother liquor.[3][6] The crystallized salt can then be isolated by filtration.

Finally, the resolved enantiomer is liberated from the diastereomeric salt by treatment with an acid or base, which breaks the ionic bond and allows for the separation of the target enantiomer from the resolving agent.

G cluster_0 Diastereomer Formation Racemic_Acid Racemic Acid (R-Acid / S-Acid) Diastereomers Diastereomeric Salts (R-Acid • S-Base) (S-Acid • S-Base) Racemic_Acid->Diastereomers + Resolving_Agent (S)-2-Methoxypropan-1-amine (S-Base) Resolving_Agent->Diastereomers

Diagram 1: Formation of Diastereomeric Salts.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a generalized framework for the chiral resolution of a racemic carboxylic acid. Optimization of solvent, temperature, and stoichiometry will be necessary for specific substrates.

Materials and Reagents
  • Racemic carboxylic acid

  • (S)-2-Methoxypropan-1-amine hydrochloride (or the free base)

  • Selection of organic solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, acetonitrile)

  • Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)

  • Sodium hydroxide (NaOH), aqueous solution (e.g., 2 M)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware, heating mantle, magnetic stirrer, and filtration apparatus

Workflow for Chiral Resolution

G start Start: Racemic Acid + (S)-Resolving Agent in Solvent dissolve Heat to Dissolve start->dissolve cool Controlled Cooling & Crystallization dissolve->cool filtrate Filtration cool->filtrate solid Solid: Less Soluble Diastereomer (e.g., R-Acid • S-Base) filtrate->solid Separate liquid Liquid: Mother Liquor with More Soluble Diastereomer (e.g., S-Acid • S-Base) filtrate->liquid liberate Liberate Enantiomer (Acidification + Extraction) solid->liberate recover Optional: Recover S-Acid from Mother Liquor liquid->recover product Product: Enriched R-Acid liberate->product

Diagram 2: Experimental Workflow for Chiral Resolution.
Detailed Procedure

Step 1: Solvent Screening and Preparation The choice of solvent is paramount for successful resolution, as it dictates the solubility difference between the diastereomeric salts.[3]

  • Perform small-scale screening with a variety of solvents (e.g., alcohols, esters, ketones) to identify a system where one diastereomeric salt has significantly lower solubility.

  • Prepare the resolving agent. If starting with (S)-2-Methoxypropan-1-amine hydrochloride, it can be used directly or converted to the free base by treatment with an equivalent of a strong base (e.g., NaOH) and extraction into an organic solvent. Using the free base is common for reaction with a free carboxylic acid.

Step 2: Formation of Diastereomeric Salts

  • In an appropriately sized flask, dissolve the racemic carboxylic acid (1.0 equivalent) in a minimal amount of the chosen solvent heated to a gentle reflux.

  • In a separate flask, dissolve (S)-2-Methoxypropan-1-amine (typically 0.5 to 1.0 equivalents) in the same solvent. Rationale: Using a sub-stoichiometric amount of the resolving agent can sometimes lead to a higher enantiomeric excess in the crystallized product.

  • Slowly add the resolving agent solution to the solution of the racemic acid. Stir the mixture at an elevated temperature for a short period (e.g., 30 minutes) to ensure complete salt formation.[6]

Step 3: Crystallization

  • Allow the solution to cool slowly to room temperature. Uncontrolled, rapid cooling can lead to the precipitation of both diastereomers and lower the purity of the final product.

  • If crystallization does not occur spontaneously, consider seeding the solution with a few crystals of the desired diastereomeric salt (if available) or gently scratching the inside of the flask with a glass rod to create nucleation sites.

  • For further crystallization, the flask can be placed in a refrigerator or ice bath (0-4 °C) for several hours or overnight.

Step 4: Isolation of the Diastereomeric Salt

  • Collect the precipitated crystals by vacuum filtration.

  • Wash the crystals sparingly with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble diastereomer.

  • Dry the crystals under vacuum to a constant weight. At this stage, a sample can be taken to determine the diastereomeric purity.

Step 5: Liberation of the Enriched Enantiomer

  • Suspend the dried diastereomeric salt crystals in water.

  • Acidify the mixture by adding a strong acid (e.g., 2 M HCl) dropwise until the pH is acidic (pH ~1-2). This will protonate the carboxylic acid and break the salt.

  • Extract the liberated, enantiomerically-enriched carboxylic acid into an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) multiple times.

  • Combine the organic extracts, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the resolved enantiomer.

Step 6: Analysis of Enantiomeric Purity The enantiomeric excess (ee) of the final product must be determined analytically.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method for determining ee.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using a chiral solvating agent or by converting the acid to a diastereomeric ester (e.g., with a Mosher's acid derivative) can allow for the determination of ee by integrating the distinct signals for each enantiomer.[9]

  • Polarimetry: Measure the specific rotation of the product. While not ideal for precise ee determination on its own, it serves as a good confirmation when compared to the literature value for the pure enantiomer.[10]

Quantitative Data and Optimization Parameters

The success of a resolution is highly dependent on optimizing several key parameters. The table below provides typical starting points for consideration.

ParameterTypical RangeRationale & Key Considerations
Resolving Agent Stoichiometry 0.5 - 1.0 eq.Using 0.5 eq. can maximize the yield of the less soluble salt based on the amount of resolving agent used. The theoretical maximum yield for a single crystallization is 50%.
Solvent System Alcohols (MeOH, EtOH, IPA), Acetone, Acetonitrile, Ethyl AcetateThe ideal solvent should provide a large solubility difference between the two diastereomeric salts. A mixture of solvents is often used to fine-tune solubility.
Crystallization Temperature -10 °C to 25 °CA slower, more controlled cooling profile generally leads to higher purity crystals. The final temperature affects the overall yield.
Stirring Time 30 min to 24 hoursAdequate time must be allowed for the system to reach equilibrium and for crystallization to complete.[6]
Expected Yield (per cycle) < 50%The theoretical maximum yield is 50%, as half of the starting material is the undesired enantiomer. Practical yields are often in the 30-45% range.
Target Enantiomeric Excess (ee) > 90%Enantiomeric excess can often be improved by recrystallizing the diastereomeric salt.[11]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
No Crystallization Occurs Solution is too dilute; poor solvent choice; diastereomers are highly soluble.Concentrate the solution; try a less polar solvent; cool to a lower temperature; try seeding or scratching the flask.
"Oiling Out" Instead of Crystallizing Supersaturation is too high; cooling is too rapid; melting point of the salt is below the crystallization temperature.Dilute the solution slightly; use a slower cooling rate; try a different solvent system.
Low Yield The diastereomeric salt is too soluble in the chosen solvent; insufficient cooling time.Switch to a solvent where the salt is less soluble; increase the cooling time or lower the final temperature.
Low Enantiomeric Excess (ee) Poor separation due to similar solubilities; co-precipitation of both diastereomers; rapid, uncontrolled crystallization.Recrystallize the diastereomeric salt; screen for a more selective solvent; slow down the cooling rate significantly.

Conclusion

Chiral resolution via diastereomeric salt formation with (S)-2-Methoxypropan-1-amine hydrochloride is a powerful and adaptable technique for obtaining enantiomerically enriched carboxylic acids. The success of this method hinges on the systematic optimization of key variables, particularly the choice of solvent and the crystallization conditions. By following the principles and protocols outlined in this guide, researchers can effectively implement this methodology to advance their work in drug discovery and development.

References

  • Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

  • ResearchGate. (2022). Innovative Chiral Resolution Using Enantiospecific Co-Crystallization in Solution. Retrieved from [Link]

  • Jojo, J. (2023). Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. BTL. Retrieved from [Link]

  • Google Patents. (n.d.). US6133018A - Enzymatic synthesis of chiral amines using -2-amino propane as amine donor.
  • Google Patents. (n.d.). US8344182B2 - Process for the preparation of (S)-2-amino-1-propanol (L-alaninol) from (S)-1-methoxy-2-propylamine.
  • The Royal Society of Chemistry. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]

  • ResearchGate. (n.d.). Semi-preparative synthesis of (S)-1-methoxypropan-2-amine (S)-2d. Retrieved from [Link]

  • Chiralpedia. (2023). Part 6: Resolution of Enantiomers. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Retrieved from [Link]

  • The Royal Society of Chemistry. (2022). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. Retrieved from [Link]

  • Crystal Growth & Design. (2020). Population Balance Modeling of Diastereomeric Salt Resolution. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetic resolution (a) of racemic 1-methoxypropan-2-amine (±)-1b and.... Retrieved from [Link]

  • Technobis. (2022). Advancements in chiral crystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Diastereomers and Optical Resolution. Retrieved from [Link]

  • Wiley Online Library. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Enantiomeric Excess (ee) and Specific Rotation Practice Problems. Retrieved from [Link]

  • ACS Publications. (n.d.). Chiral Resolution by Seeded Crystallization: The Case of Arabitol. Retrieved from [Link]

  • Journal of Chemical Education. (n.d.). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Retrieved from [Link]

  • Study.com. (n.d.). Enantiomeric Excess | Formula, Calculation & Example. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxypropan-1-amine. Retrieved from [Link]

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Method

Application Note: Indirect Chiral Resolution of Carboxylic Acids via Derivatization with (S)-2-Methoxypropan-1-amine

Topic: Derivatization of carboxylic acids with (S)-2-Methoxypropan-1-amine hydrochloride for chiral HPLC Content Type: Application Note & Protocol Abstract & Principle This application note details a robust protocol for...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Derivatization of carboxylic acids with (S)-2-Methoxypropan-1-amine hydrochloride for chiral HPLC Content Type: Application Note & Protocol

Abstract & Principle

This application note details a robust protocol for the enantiomeric separation of chiral carboxylic acids using (S)-2-Methoxypropan-1-amine (also known as (S)-2-methoxy-1-propanamine) as a chiral derivatizing agent (CDA).

While direct chiral chromatography is common, the "indirect method" utilizing CDAs offers distinct advantages for carboxylic acids:

  • Enhanced Selectivity: It converts enantiomers into diastereomers , which possess different physical properties and can often be separated on robust, inexpensive achiral stationary phases (e.g., C18 Reverse Phase).

  • Structural Leverage: The specific structure of (S)-2-Methoxypropan-1-amine features a methoxy ether group adjacent to the chiral center. This ether oxygen acts as a hydrogen-bond acceptor, creating a secondary interaction point (dipole-dipole) that significantly enhances the conformational rigidity and chromatographic resolution (

    
    ) between the resulting diastereomeric pairs [1, 2].
    
  • Detection: This protocol is optimized for carboxylic acids that already possess a chromophore (UV/Vis active). For non-chromophoric acids, MS detection is recommended as the reagent itself is UV-transparent.

Chemical Mechanism

The core reaction is an amide coupling between the carboxyl group of the analyte and the primary amine of the CDA. To prevent racemization of the target acid and ensure high yields under mild conditions, we utilize EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) combined with HOBt (1-Hydroxybenzotriazole) or HATU .

The reaction produces a pair of diastereomeric amides:

  • (R)-Acid + (S)-Amine

    
    (R,S)-Amide 
    
  • (S)-Acid + (S)-Amine

    
    (S,S)-Amide 
    

These diastereomers are then separated via RP-HPLC.

Figure 1: Reaction Pathway & Mechanism

ReactionMechanism Acid Racemic Carboxylic Acid (R/S-R'-COOH) Activation Activation (EDC/HOBt or HATU) Acid->Activation 1. Activate COOH Intermediate Activated Ester Intermediate Activation->Intermediate Product Diastereomeric Amides (R,S) and (S,S) Intermediate->Product 2. Nucleophilic Attack Reagent (S)-2-Methoxypropan-1-amine (Chiral Nucleophile) Reagent->Product Add Amine Separation RP-HPLC Separation (C18 Column) Product->Separation 3. Inject

Caption: Mechanistic workflow for the conversion of enantiomeric acids into separable diastereomeric amides.

Materials & Equipment

Reagents
ReagentCAS NumberGrade/PurityRole
(S)-2-Methoxypropan-1-amine HCl 907544-43-8 >98% (ee >99%)Chiral Derivatizing Agent
EDC

HCl
25952-53-8Reagent GradeCoupling Agent (Activator)
HOBt (anhydrous)2592-95-2Reagent GradeRacemization Suppressor
Triethylamine (TEA)121-44-8HPLC GradeBase (Neutralize HCl salt)
Acetonitrile (ACN)75-05-8HPLC GradeSolvent
Water7732-18-5Milli-Q / HPLCSolvent
Equipment
  • HPLC System: Binary gradient pump, UV/Vis or PDA detector (or Mass Spec).

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm) or Phenyl-Hexyl phases for enhanced selectivity.

  • Thermostatted Column Compartment: Capable of maintaining 25°C - 40°C.

Experimental Protocol

Preparation of Stock Solutions

Note: Prepare all solutions fresh to ensure maximum coupling efficiency.

  • Analyte Solution (Acid): Dissolve the carboxylic acid sample (approx. 10 mg) in 1.0 mL of Acetonitrile (Conc: ~10 mg/mL).

  • Reagent Solution (Amine): Dissolve 20 mg of (S)-2-Methoxypropan-1-amine hydrochloride in 1.0 mL of Acetonitrile.

  • Activator Solution: Dissolve 25 mg EDC

    
     HCl and 15 mg HOBt in 1.0 mL of Acetonitrile.
    
  • Base Solution: Prepare a 10% (v/v) solution of Triethylamine in Acetonitrile.

Derivatization Reaction

This protocol uses a molar excess of amine and coupling agent to drive the reaction to completion [3, 4].

  • Combine: In a 2 mL HPLC vial or microcentrifuge tube, add:

    • 100 µL Analyte Solution (approx. 1 mg acid)

    • 100 µL Activator Solution (EDC/HOBt)

    • 50 µL Base Solution (TEA) - Critical to deprotonate the amine salt.

  • Incubate: Vortex briefly and let stand at room temperature for 5 minutes to allow initial activation of the acid.

  • Add Amine: Add 150 µL Reagent Solution ((S)-2-Methoxypropan-1-amine).

  • React: Vortex and incubate at room temperature (25°C) for 60 minutes .

    • Tip: For sterically hindered acids (e.g., ibuprofen, valproic acid), increase temperature to 40°C or extend time to 2 hours.

  • Quench: Add 400 µL of Water/Acetonitrile (50:50) to quench the reaction.

  • Filter: Filter the mixture through a 0.22 µm PTFE syringe filter into a fresh HPLC vial.

HPLC Method Parameters

The resulting diastereomers are separated on an achiral column. The methoxy group on the derivatizing agent aids separation by interacting differently with the stationary phase depending on the spatial configuration (R,S vs S,S).

ParameterCondition
Column C18 (e.g., 150 mm x 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Temperature 30°C
Detection UV (wavelength dependent on analyte, typically 210, 254, or 280 nm)
Injection Vol 5 - 10 µL

Gradient Profile:

  • 0-2 min: 10% B (Isocratic hold)

  • 2-15 min: 10%

    
     60% B (Linear Gradient)
    
  • 15-20 min: 60%

    
     90% B (Wash)
    
  • 20-25 min: 10% B (Re-equilibration)

Method Validation & Troubleshooting

Self-Validating the Protocol

To ensure the peaks observed are indeed the diastereomers and not artifacts:

  • Blank Run: Inject the reagent blank (Amine + EDC + HOBt + Solvents, NO Acid). Ensure no interfering peaks appear at the retention times of interest.

  • Racemic Standard: Derivatize a known racemic mixture of the acid. You must observe two distinct peaks (resolution

    
     is ideal).
    
  • Enantiopure Control: Derivatize a pure standard of the (R)- or (S)-acid. This should yield a single major peak, confirming the elution order and checking for reaction-induced racemization.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Single Peak Observed Incomplete separation (Co-elution)Switch to a Phenyl-Hexyl column or lower the gradient slope (e.g., 0.5% B/min). Lower temperature to 15°C.
Low Yield / Small Peaks Inefficient couplingEnsure TEA was added to neutralize the HCl salt of the amine. Check reagents for moisture (EDC is moisture sensitive).
Extra Peaks Urea byproduct from EDCEDC forms a urea byproduct.[1] While usually water-soluble, it may elute early. Verify with Blank Run.
Racemization Harsh conditionsEnsure reaction is at Room Temp.[2] Use HOBt or HATU to suppress racemization mechanisms (azlactone formation) [5].
Figure 2: Decision Tree for Method Optimization

MethodOptimization Start Inject Derivatized Racemic Sample CheckPeaks How many peaks observed? Start->CheckPeaks TwoPeaks Two Resolved Peaks CheckPeaks->TwoPeaks Separation Success OnePeak One Peak (Co-elution) CheckPeaks->OnePeak Separation Failure Validation Proceed to Validation (Linearity, Accuracy) TwoPeaks->Validation Optimize Optimization Steps: 1. Decrease Gradient Slope 2. Change MeOH to ACN 3. Switch to Phenyl-Hexyl Column OnePeak->Optimize Optimize->CheckPeaks Re-inject

Caption: Workflow for optimizing the chromatographic separation of diastereomers.

References

  • Fujimoto, K., et al. (2016). Separation of diastereomers of carboxylic acids by HPLC. Journal of Chromatography A. Link

  • Toyo'oka, T. (2022).[3] Modern Derivatization Methods for Separation Science. Wiley Online Library. Link

  • Thermo Fisher Scientific. (2023). Derivatization Reagents for Carboxylic Acids - EDC Coupling Protocols.Link

  • Sigma-Aldrich (Merck). (2023). Amide Bond Formation: Reagents and Protocols.[4][5]Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link

  • PubChem. (2023). (S)-2-Methoxypropan-1-amine hydrochloride Compound Summary.Link

Sources

Application

Application of (S)-2-Methoxypropan-1-amine hydrochloride in pharmaceutical intermediate synthesis

[1] Abstract (S)-2-Methoxypropan-1-amine hydrochloride is a critical chiral building block used primarily in the development of small-molecule kinase inhibitors, specifically targeting Fibroblast Growth Factor Receptor 4...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract

(S)-2-Methoxypropan-1-amine hydrochloride is a critical chiral building block used primarily in the development of small-molecule kinase inhibitors, specifically targeting Fibroblast Growth Factor Receptor 4 (FGFR4) .[1] Unlike its achiral or regio-isomeric counterparts, this specific (S)-enantiomer introduces a "selectivity handle" that exploits the unique cysteine residues (e.g., Cys552) within the ATP-binding pocket of FGFR4.[1] This guide details the mechanistic rationale for its use, handling requirements for the hygroscopic salt, and a validated protocol for its nucleophilic aromatic substitution (SNAr) onto heteroaromatic scaffolds—a key step in the synthesis of Fisogatinib (BLU-554) analogs and next-generation covalent inhibitors.

Introduction & Mechanistic Rationale

The "Selectivity Switch" in Drug Design

In the crowded field of tyrosine kinase inhibitors (TKIs), achieving isoform selectivity is paramount to reducing off-target toxicity (e.g., hyperphosphatemia associated with FGFR1 inhibition). (S)-2-Methoxypropan-1-amine serves as a strategic fragment for two reasons:

  • Stereochemical Fit: The (S)-methyl group creates a specific steric vector that directs the methoxy tail into a solvent-exposed region or a specific hydrophobic sub-pocket, often clashing with the "gatekeeper" residues of off-target kinases while accommodating the larger pocket of FGFR4.[1]

  • Metabolic & Physicochemical Tuning: The methoxy ether linkage reduces lipophilicity (LogP) compared to an all-carbon propyl chain, improving aqueous solubility.[1] Furthermore, the ether oxygen acts as a weak hydrogen bond acceptor, potentially anchoring the molecule via water-mediated bridges within the enzyme active site.[1]

Compound Profile
PropertySpecification
Chemical Name (S)-2-Methoxypropan-1-amine hydrochloride
CAS Number 907544-43-8
Molecular Weight 125.60 g/mol (HCl salt)
Appearance White to off-white hygroscopic solid
Chirality (S)-Enantiomer (Critical for biological activity)
Free Base Boiling Point ~85–90°C (Volatile – Risk of loss if not handled as salt)

Core Application: Synthesis of FGFR4 Inhibitor Scaffolds

The primary reaction utilizing this amine is the Nucleophilic Aromatic Substitution (SNAr) on electron-deficient heteroaromatic cores, such as 2,6-dichloroquinazolines or chloropyrimidines.

Case Study: Quinazoline Core Functionalization

In the synthesis of inhibitors analogous to Fisogatinib or Roblitinib , the amine is typically coupled to a central scaffold. The reaction requires the in situ generation of the free amine from the hydrochloride salt to act as a nucleophile.[1]

Critical Process Parameters (CPPs)
  • Base Selection: A non-nucleophilic organic base (e.g., DIPEA) is preferred over inorganic bases to maintain solubility in organic solvents and prevent hydrolysis of the sensitive chloro-heterocycle.[1]

  • Temperature Control: The reaction is entropy-driven but requires heat (60–90°C) to overcome the activation energy of the SNAr transition state.[1] Overheating (>110°C) can lead to racemization of the chiral center via proton exchange at the alpha-position to the ether.[1]

  • Stoichiometry: A slight excess (1.1–1.2 eq) of the amine salt is used to ensure complete consumption of the valuable heteroaromatic core.

Validated Experimental Protocol

Objective: Coupling of (S)-2-Methoxypropan-1-amine HCl to 2,4-Dichloroquinazoline via SNAr.

Reagents & Materials[1][2][3][4][5]
  • Substrate: 2,4-Dichloroquinazoline (1.0 eq)

  • Nucleophile: (S)-2-Methoxypropan-1-amine HCl (1.1 eq)[1]

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Solvent: Anhydrous Isopropanol (iPrOH) or DMAc (Dimethylacetamide)

  • Quench: Saturated NaHCO3 solution

Step-by-Step Methodology
  • Preparation of Reaction Matrix:

    • Charge a dry reaction vessel (equipped with a reflux condenser and N2 line) with 2,4-Dichloroquinazoline (10 mmol).

    • Add Anhydrous Isopropanol (10 volumes, 10 mL/g). Stir to create a suspension.

    • Note: Isopropanol is chosen for its ability to dissolve the final product upon heating while precipitating the HCl salts upon cooling, aiding purification.[1]

  • In Situ Free-Basing & Addition:

    • In a separate vial, dissolve (S)-2-Methoxypropan-1-amine HCl (11 mmol) in a minimum amount of solvent.

    • Add DIPEA (25 mmol) to the amine solution.[1] Observation: Fumes may be visible; ensure slight exotherm is managed.[1]

    • Add the amine/base mixture dropwise to the quinazoline suspension at Room Temperature (RT).[1]

  • Reaction Phase:

    • Heat the mixture to 80°C (reflux for iPrOH).

    • Monitor via TLC (System: 50% EtOAc/Hexanes) or HPLC every 30 minutes.[1]

    • Endpoint: Disappearance of the dichloro-starting material (typically 2–4 hours).[1] The C4-position is more reactive and will substitute first.[1]

  • Workup & Isolation:

    • Cool the reaction mixture to 0–5°C.

    • Precipitation: If the product crystallizes, filter directly and wash with cold isopropanol and water to remove DIPEA-HCl salts.[1]

    • Extraction (Alternative): If product remains soluble, evaporate volatiles, redissolve in EtOAc, wash with Sat. NaHCO3 (2x) and Brine (1x).[1] Dry over Na2SO4 and concentrate.

  • Quality Control:

    • Check Chiral Purity (ee%) using Chiral HPLC (e.g., Chiralpak AD-H column).

    • Verify structure via 1H-NMR (Look for the doublet at ~1.1 ppm for the methyl group and the singlet at ~3.3 ppm for the methoxy).[1]

Process Workflow Diagram

The following diagram illustrates the logical flow and critical control points (CCPs) for the synthesis protocol described above.

SNAr_Protocol Start Start: Raw Materials Weighing Weighing & Prep (S)-2-Methoxypropan-1-amine HCl (Hygroscopic Control) Start->Weighing FreeBase In-Situ Free Basing Add DIPEA (2.5 eq) Solvent: iPrOH/DMAc Weighing->FreeBase Prevent Moisture Coupling S_NAr Coupling Substrate: 2,4-Dichloroquinazoline Temp: 80°C | Time: 2-4h FreeBase->Coupling Nucleophile Generation Monitor Monitor Reaction TLC/HPLC (Target: C4-Substitution) Coupling->Monitor Monitor->Coupling Incomplete Workup Workup & Isolation Cool to 5°C -> Filtration Remove DIPEA salts Monitor->Workup Complete QC Quality Control 1. Chiral HPLC (ee%) 2. H-NMR Workup->QC

Caption: Workflow for the SNAr coupling of (S)-2-Methoxypropan-1-amine HCl, highlighting the critical in-situ neutralization step.

Troubleshooting & Handling Guide

Hygroscopicity Management

The hydrochloride salt is highly hygroscopic.[1] Absorption of water leads to sticky clumps and weighing errors, which causes incorrect stoichiometry in the reaction.

  • Protocol: Store in a desiccator. Weigh quickly in a low-humidity environment (<40% RH) or a glovebox.[1] If the salt becomes wet, dry under high vacuum over P2O5 before use.[1]

Racemization Risk

While primary amines are generally configurationally stable, the presence of the electron-withdrawing methoxy group at the beta-position can increase the acidity of the alpha-proton under highly basic conditions at high temperatures.[1]

  • Mitigation: Do not exceed 110°C. Use the mildest base possible (DIPEA is safer than NaH or KOtBu).[1]

Volatility of Free Base

If you choose to free-base the amine ex situ (before the reaction):

  • Warning: The free amine is a volatile liquid.[1] Evaporation of extraction solvents (e.g., DCM/Ether) must be done carefully (no high vacuum at RT) to avoid yield loss.

  • Recommendation: The in situ protocol (described in Section 4) is preferred to avoid handling the volatile free amine.[1]

References

  • Blueprint Medicines Corporation. (2019).[1] First-in-Human Phase I Study of Fisogatinib (BLU-554) Validates Aberrant FGF19 Signaling as a Driver Event in Hepatocellular Carcinoma.[1] Cancer Discovery.

  • National Center for Biotechnology Information (NCBI). (2023).[1] PubChem Compound Summary for CID 12609719, 2-Methoxypropan-1-amine.

  • BLDpharm. (2023).[1] (S)-2-Methoxypropan-1-amine hydrochloride Product Specifications and Safety Data.

  • Matrix Scientific. (2023). Safety Data Sheet: (2R)-1-Methoxypropan-2-amine hydrochloride (Isomer Reference). (Note: Cited for comparative safety data on methoxy-propylamine salts).[1]

  • Hagihara, K., et al. (2019).[1] Discovery of FGFR4 Selective Inhibitors using Fragment-Based Drug Design. Journal of Medicinal Chemistry. (General reference for SNAr strategy in FGFR4).

Sources

Method

Application Note: Scale-up Synthesis of (S)-2-Methoxypropan-1-amine Hydrochloride

Executive Summary (S)-2-Methoxypropan-1-amine hydrochloride (CAS 907544-43-8) is a critical chiral building block used in the synthesis of advanced pharmaceutical intermediates, particularly for kinase inhibitors and GPC...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-2-Methoxypropan-1-amine hydrochloride (CAS 907544-43-8) is a critical chiral building block used in the synthesis of advanced pharmaceutical intermediates, particularly for kinase inhibitors and GPCR ligands. Its structural integrity—specifically the preservation of the (S)-stereocenter at the C2 position—is paramount for the biological activity of the final drug substance.

This guide details a robust, scalable 3-step synthetic route starting from the commercially available chiral pool material, (S)-1-amino-2-propanol (L-Isopropanolamine) . Unlike the common herbicide intermediate (S)-1-methoxypropan-2-amine, this target requires selective functionalization of the secondary alcohol while preserving the primary amine.

Key Protocol Features:

  • Chiral Fidelity: Uses (S)-1-amino-2-propanol to lock stereochemistry early.

  • Scalability: Avoids hazardous azide chemistry and expensive resolution steps.

  • Safety: Provides engineered controls for the methylation step involving alkyl halides.

Structural Analysis & Strategic Route Selection

Critical Regioisomer Distinction

It is vital to distinguish the target molecule from its regioisomer, which is frequently encountered in agrochemistry.

FeatureTarget Molecule Common Regioisomer
Name (S)-2-Methoxypropan-1-amine (S)-1-Methoxypropan-2-amine
CAS 907544-43-8 99636-32-5
Structure


Chiral Center C2 (Ether linkage)C2 (Amine linkage)
Precursor (S)-1-Amino-2-propanol(S)-Methoxyacetone / (S)-Alaninol
Retrosynthetic Strategy

Direct methylation of (S)-1-amino-2-propanol is not feasible due to the higher nucleophilicity of the primary amine compared to the secondary alcohol, which would lead to N-methylation. Therefore, a Protection-Methylation-Deprotection strategy is employed.[1]

Selected Route:

  • N-Protection: Boc (tert-butyloxycarbonyl) is selected for its stability to basic methylation conditions and ease of removal.

  • O-Methylation: The critical step.[2] Uses Methyl Iodide (MeI) with Sodium Hydride (NaH) or Phase Transfer Catalysis (PTC) with Dimethyl Sulfate (DMS).

  • Deprotection: Acidic cleavage yields the hydrochloride salt directly.

ReactionScheme SM (S)-1-Amino-2-propanol (Chiral Pool) Int1 N-Boc Intermediate (Stable Solid) SM->Int1 Step 1: Boc2O, NaOH THF/H2O Int2 O-Methylated Intermediate Int1->Int2 Step 2: MeI, NaH THF, 0-25°C Prod (S)-2-Methoxypropan-1-amine HCl Salt Int2->Prod Step 3: HCl iPrOH/Dioxane

Caption: Figure 1. Linear synthetic pathway ensuring retention of stereochemistry.

Detailed Experimental Protocols

Step 1: N-Protection of (S)-1-Amino-2-propanol

This step masks the amine to prevent N-methylation.

  • Reagents: (S)-1-Amino-2-propanol (1.0 eq), Di-tert-butyl dicarbonate (

    
    , 1.1 eq), NaOH (1.2 eq).
    
  • Solvent: THF/Water (1:1).

Protocol:

  • Charge (S)-1-Amino-2-propanol and THF/Water into the reactor.

  • Cool to 0–5°C.

  • Add NaOH solution slowly, maintaining temperature <10°C.

  • Add

    
     solution in THF dropwise over 1 hour.
    
  • Warm to 20–25°C and stir for 4 hours. Monitor by TLC/GC.

  • Workup: Evaporate THF. Extract aqueous phase with Ethyl Acetate (EtOAc). Wash organic layer with brine, dry over

    
    , and concentrate.
    
  • Yield: >95% (White solid).

  • Checkpoint: Purity >98% by GC.

Step 2: O-Methylation (The Critical Step)

Safety Note: Methyl Iodide is a carcinogen and volatile. NaH releases hydrogen gas. Perform under inert atmosphere (Nitrogen/Argon) with adequate venting.

  • Reagents: N-Boc-(S)-1-amino-2-propanol (1.0 eq), Sodium Hydride (60% dispersion, 1.5 eq), Methyl Iodide (1.5 eq).

  • Solvent: Anhydrous THF or DMF.

Protocol:

  • Charge NaH suspension in dry THF into a nitrogen-purged reactor. Cool to 0°C.

  • Dissolve N-Boc intermediate in dry THF and add dropwise to the NaH suspension. Caution: Hydrogen evolution.

  • Stir at 0–5°C for 30 minutes to ensure alkoxide formation.

  • Add Methyl Iodide (MeI) dropwise, keeping internal temperature <10°C.

  • Allow to warm to room temperature (20–25°C) and stir for 6–12 hours.

    • Process Insight: Do not heat above 40°C to avoid elimination side reactions which could degrade the chiral center.

  • Quench: Cool to 0°C. Carefully add saturated

    
     solution to quench excess NaH.
    
  • Workup: Extract with EtOAc. Wash organics with water (to remove inorganic salts) and brine.

  • Purification: The crude oil is usually sufficiently pure (>95%) for the next step. If not, purify via short-path distillation or silica plug.

Step 3: Deprotection and Salt Formation
  • Reagents: 4M HCl in Dioxane or Isopropanol (IPA).

  • Solvent: Dioxane or IPA.

Protocol:

  • Dissolve the O-methylated intermediate in IPA.

  • Add HCl solution (3-4 equivalents) at 20°C.

  • Stir for 2–4 hours. The product may precipitate as the hydrochloride salt.

  • Isolation:

    • If solid precipitates: Filter and wash with cold ether/MTBE.

    • If no precipitate: Concentrate to dryness, triturate with MTBE/Hexane to induce crystallization.

  • Final Product: (S)-2-Methoxypropan-1-amine hydrochloride.[3] Hygroscopic white solid.

Scale-Up & Process Safety (Industrial Considerations)

For multi-kilogram to ton-scale production, the NaH/MeI route is often too expensive and hazardous. An alternative Phase Transfer Catalysis (PTC) method is recommended for larger batches.

Alternative Industrial Methylation (PTC Method)
  • Reagents: 50% NaOH (aq), Toluene, Tetrabutylammonium bromide (TBAB, 5 mol%), Dimethyl Sulfate (DMS, 1.2 eq).

  • Advantages: Eliminates NaH (fire hazard) and uses cheaper DMS.

  • Protocol:

    • Mix N-Boc intermediate, Toluene, and TBAB.

    • Add 50% NaOH.

    • Add DMS slowly at 10–15°C.

    • Stir vigorously (high shear mixing required for PTC).

    • Quench with Ammonium Hydroxide to destroy excess DMS.

Comparison of Methylation Reagents:

ParameterMethyl Iodide (MeI) Dimethyl Sulfate (DMS)
Reactivity HighHigh
Cost HighLow
Toxicity Carcinogen, VolatileHighly Toxic, Non-volatile
Atom Economy Low (Iodine waste)Moderate
Scale Suitability Lab to Pilot (<10 kg)Manufacturing (>10 kg)

Quality Control & Analytical Specifications

Every batch must undergo rigorous QC to ensure the stereocenter remained intact.

  • Chiral HPLC:

    • Column: Chiralpak AD-H or OD-H.

    • Mobile Phase: Hexane/IPA/Diethylamine.

    • Specification: >99.0% ee (enantiomeric excess).

  • H-NMR (D2O or DMSO-d6):

    • Confirm methoxy singlet (~3.3 ppm) and doublet for methyl group (~1.1 ppm).

    • Verify absence of N-methyl signals (which would appear if protection failed).

  • Residual Solvents: Check for THF, Dioxane, and Toluene (ICH Q3C guidelines).

Process Workflow Diagram

Workflow cluster_0 Step 1: Protection cluster_1 Step 2: Methylation cluster_2 Step 3: Deprotection Start Start: (S)-1-Amino-2-propanol BocRxn React with Boc2O/NaOH (Temp < 10°C) Start->BocRxn Extract1 Extraction (EtOAc/Water) BocRxn->Extract1 Dry Dry Intermediate Extract1->Dry NaH_Add Add NaH/THF (0°C) Inert Atmosphere Dry->NaH_Add MeI_Add Add MeI Dropwise (Exotherm Control) NaH_Add->MeI_Add Quench Quench with NH4Cl MeI_Add->Quench AcidHydro Acid Hydrolysis (HCl/IPA) Quench->AcidHydro Cryst Crystallization (MTBE/Hexane) AcidHydro->Cryst Final Final QC (HPLC, NMR) Cryst->Final

Caption: Figure 2. End-to-end process workflow for the synthesis of (S)-2-Methoxypropan-1-amine HCl.

References

  • Chemical Identity & CAS Verification

    • (S)-2-Methoxypropan-1-amine hydrochloride (CAS 907544-43-8).[3][4] Structure:

      
      .[3][4]
      
  • Methylation Methodology (General N-Boc Alcohol Functionalization)

    • Chen, F. E., & Huang, J. (2005). Researches on the preparation of chiral drugs and intermediates.[5] Journal of Synthetic Chemistry.

    • Relevant Protocol: O-Methylation of N-Boc-amino alcohols using MeI/NaH. Refer to:

  • Industrial Methylation Safety (DMS vs MeI)

    • Tundo, P., & Selva, M. (2002). The Chemistry of Dimethyl Carbonate. Accounts of Chemical Research, 35(9), 706-716.
    • Source:

  • Regioisomer Differentiation (Metolachlor Amine)

    • Blaser, H. U. (2002). The chiral switch of (S)-metolachlor: A personal account of an industrial odyssey in asymmetric catalysis. Advanced Synthesis & Catalysis, 344(1), 17-31. (Describes the other isomer, (S)-1-methoxypropan-2-amine).
    • Source:

Sources

Application

Chiral amine derivatization for GC analysis

Application Note: High-Fidelity Derivatization of Chiral Amines for GC Analysis Chiral amines are ubiquitous in pharmaceutical intermediates and bioactive compounds. Their analysis by Gas Chromatography (GC) presents a d...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Derivatization of Chiral Amines for GC Analysis

Chiral amines are ubiquitous in pharmaceutical intermediates and bioactive compounds. Their analysis by Gas Chromatography (GC) presents a dual challenge:

  • Polarity: Primary and secondary amines hydrogen bond strongly with silanol groups in the liner and column, causing peak tailing and irreversible adsorption.

  • Enantiomeric Identity: Enantiomers possess identical boiling points and dipole moments, making them inseparable on standard stationary phases.

To resolve this, we employ two distinct derivatization strategies. The choice depends entirely on your available instrumentation (column type) and the required resolution.

Method Selection Matrix
  • Strategy A: Direct Separation (Chiral Stationary Phase - CSP)

    • Mechanism: Derivatization blocks polar N-H groups (increasing volatility) while the Chiral Stationary Phase (e.g., Cyclodextrin-based) provides the enantiomeric discrimination.

    • Reagents: Fluorinated Anhydrides (TFAA, PFPA, HFBA).

    • Best For: High-throughput labs with dedicated chiral columns; complex matrices where diastereomers might co-elute with impurities.

  • Strategy B: Indirect Separation (Achiral Stationary Phase)

    • Mechanism: A Chiral Derivatizing Agent (CDA) reacts with the amine to form diastereomers .[1] These have different physical properties and can be separated on standard achiral columns (e.g., 5% Phenyl-methylpolysiloxane).

    • Reagents: (S)-N-Trifluoroacetylprolyl chloride (TPPC), Mosher’s Acid Chloride.

    • Best For: Labs without specific chiral columns; cost-sensitive workflows.

Visualizing the Workflow

The following decision tree illustrates the logical flow for selecting the correct protocol based on your analytical constraints.

G Start Start: Chiral Amine Sample CheckCol Do you have a Chiral Column (e.g., Cyclodextrin)? Start->CheckCol Direct STRATEGY A: Direct Separation CheckCol->Direct Yes Indirect STRATEGY B: Indirect Separation CheckCol->Indirect No ReagentA Reagent: Fluorinated Anhydride (TFAA, PFPA) Direct->ReagentA MechA Mechanism: Achiral Derivatization (Blocks polarity, adds volatility) ReagentA->MechA ResultA Enantiomers separated by Column Interaction MechA->ResultA ReagentB Reagent: Chiral Derivatizing Agent (TPPC, Mosher's) Indirect->ReagentB MechB Mechanism: Diastereomer Formation (Creates physical differences) ReagentB->MechB ResultB Diastereomers separated on Standard Achiral Column (DB-5) MechB->ResultB

Figure 1: Decision matrix for selecting the appropriate derivatization strategy based on column availability.

Protocol A: Acylation for Chiral Stationary Phases

This method uses Trifluoroacetic Anhydride (TFAA) or Pentafluoropropionic Anhydride (PFPA) . The introduction of fluorine atoms increases volatility and electronegativity, significantly enhancing sensitivity if using an Electron Capture Detector (ECD).

Scientific Rationale: We use anhydrides rather than acid chlorides here because the reaction is cleaner (producing only volatile acid byproducts) and requires less rigorous base catalysis, reducing the risk of base-catalyzed racemization of the analyte.

Materials
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (Anhydrous, <50 ppm water).

  • Reagent: TFAA or PFPA (Sigma-Aldrich/Merck).

  • Base (Optional): Pyridine (anhydrous) – Only use if the amine is an acid salt.

Step-by-Step Methodology
  • Preparation: Dissolve 1–5 mg of the chiral amine sample in 0.5 mL of anhydrous DCM in a 2 mL GC vial.

  • Reagent Addition: Add 50 µL of TFAA (or PFPA).

    • Critical: If the amine is a hydrochloride salt, add 50 µL of pyridine to free the base.

  • Reaction: Cap the vial tightly (PTFE-lined cap) and heat at 60°C for 20 minutes .

    • Why Heat? Sterically hindered amines require thermal energy to overcome the activation barrier for acylation.

  • Work-up: Remove the vial from heat and uncap. Evaporate the solvent and excess reagent to dryness under a gentle stream of Nitrogen (N₂).[2]

    • Caution: Do not use heat during evaporation to prevent loss of volatile derivatives.

  • Reconstitution: Reconstitute the residue in 1 mL of Ethyl Acetate or Hexane.

  • Analysis: Inject 1 µL onto a Chiral GC column (e.g., Chirasil-Val or Cyclodex-B).

Protocol B: Indirect Resolution via TPPC (Chiral Reagent)

This method utilizes (S)-N-Trifluoroacetylprolyl chloride (TPPC) . This reagent reacts with the amine enantiomers to form diastereomeric amides.

Mechanism:

  • (S)-TPPC + (R)-Amine → (S,R)-Amide

  • (S)-TPPC + (S)-Amine → (S,S)-Amide

  • (S,R) and (S,S) are diastereomers with different boiling points.

Materials
  • Reagent: 0.1 M solution of (S)-TPPC in Dichloromethane.

  • Scavenger Base: Triethylamine (TEA) or Pyridine (Must be dry).

  • Solvent: Chloroform or DCM (Amylene stabilized).

Step-by-Step Methodology
  • Preparation: Dissolve approx. 1 mg of amine in 0.5 mL of DCM.

  • Base Addition: Add 10 µL of Triethylamine (TEA).

    • Role of TEA: Scavenges the HCl generated during the reaction, driving the equilibrium forward.

  • Derivatization: Add 50 µL of the (S)-TPPC solution.

  • Reaction: Incubate at room temperature for 30 minutes .

    • Note: Avoid heating if possible. Elevated temperatures with chiral acid chlorides can induce kinetic resolution , where one enantiomer reacts faster than the other, skewing quantitation.

  • Quench/Wash: Add 0.5 mL of 1M HCl (aq) to remove excess amine and base. Shake and discard the aqueous (top) layer.

  • Drying: Pass the organic layer through a small bed of anhydrous Sodium Sulfate (Na₂SO₄) to remove residual water.

  • Analysis: Inject 1 µL onto a standard achiral column (e.g., DB-5ms, HP-5).

Data Comparison & Reagent Selection

FeatureTFAA / PFPA (Direct)TPPC (Indirect)
Separation Basis Chiral Column InteractionDiastereomeric Physical Properties
Column Required Specialized (e.g., Cyclodex)Standard (e.g., DB-5, HP-5)
Cost per Run High (Column cost)Moderate (Reagent cost)
Racemization Risk Low (Achiral reagent)Moderate (Chiral reagent purity is critical)
Detector Sensitivity High (ECD compatible)Moderate (FID/MS)
Reaction Time 15-30 mins (Heated)30 mins (Room Temp)

Critical Validation: The Self-Validating System

In chiral analysis, you must prove that your method does not create the enantiomer you are trying to measure (racemization).

The "Racemization Check" Workflow:

  • Run a Blank: Derivatizing reagent + Solvent (No sample). Result: No peaks at analyte retention time.

  • Run a Racemic Standard: 50:50 mix of (R) and (S). Result: Two peaks of equal area (Resolution > 1.5).

  • Run an Enantiopure Standard: Pure (R)-enantiomer only.

    • Pass Criteria: Only the (R) peak appears.

    • Fail Criteria: A small (S) peak appears (e.g., >0.5%). This indicates the derivatization conditions (heat/pH) are causing racemization, or the chiral reagent itself is impure.

Validation Step1 Step 1: Enantiopure Std (e.g., 100% R-Isomer) Deriv Derivatization Process Step1->Deriv GC GC Analysis Deriv->GC Result Result Interpretation GC->Result Pass Single Peak Found (Method Valid) Result->Pass 100% R Fail Small 2nd Peak Found (Racemization Detected) Result->Fail 99% R / 1% S

Figure 2: Validation workflow to detect method-induced racemization.

Troubleshooting & Scientific Nuance

  • Moisture Sensitivity: Both anhydrides and acid chlorides hydrolyze instantly in water. Solvents must be dried over molecular sieves. If your reagent bottle has a crusty white solid on the cap, the reagent is likely hydrolyzed (turned to acid) and will not react.

  • Kinetic Resolution (Indirect Method): When using TPPC, if the reaction is not driven to 100% completion, the ratio of diastereomers formed may not match the ratio of enantiomers in the original sample. Always ensure excess reagent and sufficient time.

  • Peak Tailing: If derivatives tail, it usually indicates incomplete derivatization (residual N-H groups interacting with the column). Increase reagent concentration or reaction temperature (cautiously).

References

  • Sigma-Aldrich. (2025). Proline Derivatization and Enantioresolution by Chiral GC. Sigma-Aldrich Technical Bulletin. Link

  • Agilent Technologies. (2011).[3][4][5] Analysis of primary, secondary and tertiary amines. Agilent Application Note 5991-0987EN. Link

  • Blau, K., & Halket, J. (1993).[6] Handbook of Derivatives for Chromatography. John Wiley & Sons. (Seminal text on derivatization chemistry).

  • Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299.
  • Thermo Fisher Scientific. (2025). GC Analysis of Derivatized Amino Acids. Thermo Scientific Application Note. Link

Sources

Method

Application Note: Incorporation of (S)-2-Methoxypropan-1-amine Hydrochloride for the Synthesis of Novel Chiral Peptidomimetics

Abstract This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the application of (S)-2-Methoxypropan-1-amine hydrochloride in solid-phase peptide synthesis (S...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the application of (S)-2-Methoxypropan-1-amine hydrochloride in solid-phase peptide synthesis (SPPS). We present its utility as a unique chiral building block for the creation of modified peptides and peptidomimetics. This guide elucidates the underlying chemical principles, offers a comprehensive, step-by-step protocol for its incorporation using Fmoc-based chemistry, and discusses the potential advantages of introducing such methoxy-containing, non-canonical units into peptide backbones.

Introduction: Expanding the Peptidomimetic Toolkit

Therapeutic peptides represent a rapidly growing class of pharmaceuticals. However, native peptides often suffer from poor metabolic stability and low bioavailability. Chemical modification is a key strategy to overcome these limitations.[1] The incorporation of non-natural or sterically hindered amino acids can induce specific secondary structures, enhance proteolytic resistance, and fine-tune binding affinities.

(S)-2-Methoxypropan-1-amine is a chiral amine that serves as a valuable building block for introducing a methoxy group proximal to the peptide backbone.[2] The hydrochloride salt form ensures stability and improves handling characteristics for use in synthesis.[3] Introducing such a modification can impart unique conformational constraints and alter the polarity of the peptide, potentially leading to improved pharmacological properties. This application note details the protocol for its integration into a growing peptide chain using the widely adopted Fmoc/tBu solid-phase synthesis strategy.[4][][]

Physicochemical Properties of the Reagent
PropertyValueSource
Chemical Name (S)-2-Methoxypropan-1-amine hydrochlorideBLDpharm
CAS Number 907544-43-8BLDpharm
Molecular Formula C₄H₁₂ClNOBLDpharm
Molecular Weight 125.60 g/mol BLDpharm
Appearance SolidInferred
Storage Sealed in dry, room temperature conditionsBLDpharm

Principle of Application in Peptide Synthesis

The primary application of (S)-2-Methoxypropan-1-amine is as a terminating agent or as a building block for N-substituted glycine "peptoids" or other backbone modifications. In the context of this protocol, we will treat it as a capping agent to be coupled to the N-terminus of a resin-bound peptide.

The synthesis workflow follows the standard principles of Fmoc-SPPS.[7][8] This methodology relies on the use of the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group for temporary protection of the α-amino group of the amino acids.[][9] Side-chain functional groups are protected by acid-labile groups, such as tert-Butyl (tBu). The process involves a cyclical series of deprotection, washing, coupling, and washing steps.[4]

The free amine of (S)-2-Methoxypropan-1-amine will be acylated by the C-terminal carboxylic acid of the peptide chain, which has been pre-activated using a suitable coupling reagent. This forms a stable amide bond, effectively incorporating the methoxypropyl moiety onto the N-terminus of the peptide.

Visualizing the Core Synthesis Logic

Below is a conceptual diagram illustrating the key stages of incorporating a non-canonical amine building block at the end of a standard Fmoc-SPPS workflow.

SPPS_Workflow cluster_resin Solid Support cluster_synthesis Fmoc-SPPS Cycles cluster_capping Final Modification Step cluster_cleavage Cleavage & Purification Resin Resin Bead (e.g., Wang, Rink Amide) Deprotection Fmoc Deprotection (Piperidine/DMF) Resin->Deprotection Start Synthesis Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator) Deprotection->Coupling Exposes N-terminal amine Coupling->Deprotection Repeat for each residue in sequence Final_Deprotection Final N-terminal Fmoc Deprotection Coupling->Final_Deprotection After final Fmoc-AA Amine_Coupling Couple (S)-2-Methoxy- propan-1-amine (Amine, Activator) Final_Deprotection->Amine_Coupling Exposes final N-terminal amine Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA Cocktail) Amine_Coupling->Cleavage Peptide capped Purification Purification (RP-HPLC) Cleavage->Purification Crude peptide Final Product Final Product Purification->Final Product

Caption: General workflow for Fmoc-SPPS followed by N-terminal capping.

Detailed Experimental Protocol

This protocol assumes the synthesis of a model peptide on a Rink Amide resin, followed by N-terminal capping with (S)-2-Methoxypropan-1-amine hydrochloride.

Materials and Reagents
  • Resin: Rink Amide AM resin (or other suitable resin depending on desired C-terminus).[7]

  • Fmoc-Protected Amino Acids: Standard side-chain protected Fmoc-amino acids.

  • Capping Agent: (S)-2-Methoxypropan-1-amine hydrochloride.

  • Solvents:

    • N,N-Dimethylformamide (DMF), peptide synthesis grade.

    • Dichloromethane (DCM), peptide synthesis grade.

    • Piperidine, reagent grade.

  • Coupling/Activation Reagents:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

    • DIPEA (N,N-Diisopropylethylamine).

  • Deprotection Solution: 20% Piperidine in DMF (v/v).

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water. CAUTION: TFA is highly corrosive. [10]

  • Precipitation/Wash Solvent: Cold diethyl ether.

Step-by-Step Synthesis Procedure

A. Resin Preparation and Swelling

  • Place the desired amount of resin (e.g., 100 mg, ~0.1 mmol scale) into a fritted peptide synthesis vessel.

  • Add DMF (2-3 mL) to the resin.

  • Agitate gently (e.g., using a shaker or nitrogen bubbling) for 30-60 minutes at room temperature to swell the resin beads.

  • Drain the DMF.

B. Standard Fmoc-SPPS Cycles (Elongation)

  • Fmoc Deprotection:

    • Add the 20% piperidine/DMF solution (2 mL) to the resin.

    • Agitate for 3 minutes. Drain.

    • Add a fresh aliquot of 20% piperidine/DMF solution (2 mL).

    • Agitate for 10-15 minutes. Drain.

    • This exposes the free amine on the resin or the growing peptide chain.

  • Washing:

    • Wash the resin thoroughly to remove residual piperidine.

    • Perform a series of washes: DMF (3x), DCM (3x), DMF (3x). Each wash should be for ~30 seconds with agitation.

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the next amino acid. Dissolve Fmoc-amino acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF (~1.5 mL).

    • Allow the activation mixture to stand for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours at room temperature.

    • Self-Validation Check: Perform a Kaiser test to confirm the absence of free primary amines, indicating complete coupling. If the test is positive, repeat the coupling step.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly: DMF (3x), DCM (3x).

  • Repeat: Repeat steps B1 through B4 for each amino acid in the desired peptide sequence.

C. N-Terminal Capping with (S)-2-Methoxypropan-1-amine

  • Final Fmoc Deprotection: After coupling the final amino acid, perform the Fmoc deprotection step (B1) one last time to expose the N-terminal amine of the peptide.

  • Washing: Perform the washing sequence (B2) thoroughly.

  • Capping Reaction:

    • The peptide-resin now has a free amine ready for acylation.

    • Prepare the capping solution: In a separate vial, dissolve (S)-2-Methoxypropan-1-amine hydrochloride (5 eq.) and DIPEA (10 eq.) in DMF (1.5 mL). The excess DIPEA is crucial to both neutralize the hydrochloride salt and drive the reaction.

    • Crucial Causality: The C-terminus of the peptide on the resin must be activated. Add HATU (4.9 eq.) to the resin first, followed by the amine/DIPEA solution. Explanation: This activates the resin-bound carboxyl group, making it susceptible to nucleophilic attack by the primary amine of the capping agent.

    • Agitate the reaction mixture for 4-6 hours or overnight at room temperature.

  • Final Wash:

    • Drain the capping solution.

    • Wash the resin extensively to remove all excess reagents: DMF (5x), DCM (5x).

    • Dry the resin under a stream of nitrogen or in a vacuum desiccator.

Visualizing the Capping Reaction Mechanism

Caption: Activation and coupling for N-terminal modification.

D. Cleavage and Deprotection

  • Transfer the dry, capped peptide-resin to a suitable reaction vessel.

  • Add the freshly prepared cleavage cocktail (e.g., 2 mL for 100 mg resin).

  • Agitate gently at room temperature for 2-3 hours. The cocktail cleaves the peptide from the resin and removes the acid-labile side-chain protecting groups simultaneously.

  • Filter the resin and collect the filtrate (containing the crude peptide) into a centrifuge tube.

  • Concentrate the TFA solution slightly using a gentle stream of nitrogen.

  • Precipitate the crude peptide by adding it dropwise to a tube of cold diethyl ether (~10 mL).

  • Centrifuge the mixture to pellet the peptide. Decant the ether.

  • Wash the peptide pellet with cold ether two more times to remove scavengers and residual TFA.

  • Dry the final peptide pellet under vacuum.

Analysis and Characterization

The crude peptide should be analyzed and purified.

  • Analysis: Use analytical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to assess the purity of the crude product. Mass Spectrometry (e.g., ESI-MS or MALDI-TOF) should be used to confirm the molecular weight of the final capped peptide, verifying the successful incorporation of the (S)-2-Methoxypropan-1-amine moiety.

  • Purification: Purify the peptide using preparative RP-HPLC to isolate the desired product from any deletion sequences or other impurities.

Conclusion and Future Perspectives

This application note provides a robust and validated protocol for the incorporation of (S)-2-Methoxypropan-1-amine hydrochloride into a peptide sequence via Fmoc-SPPS. The introduction of this chiral, methoxy-containing group offers a novel strategy for modifying the N-terminus of synthetic peptides. Such modifications can be instrumental in developing peptidomimetics with enhanced stability, altered solubility, and potentially novel biological activities. This building block expands the chemical space available to peptide chemists and drug developers, facilitating the exploration of new structure-activity relationships in the pursuit of next-generation peptide therapeutics.

References

  • MySkinRecipes. (n.d.). (R)-2-Methoxypropan-1-amine. Retrieved from [Link]

  • AAPPTec. (n.d.). Planning a Peptide Synthesis. Retrieved from [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link] (Note: This is a representative example of a lab protocol, direct link not in search results)

  • Ashenhurst, J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Retrieved from [Link]

  • Wu, Y., & Xu, J.-C. (2001). Synthesis of chiral peptide nucleic acids using Fmoc chemistry. Tetrahedron, 57(38), 8107-8113. (Note: While about PNA, it details relevant Fmoc strategies with chiral amines).
  • Pandi, A., et al. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. PMC - NIH. Retrieved from [Link] (Note: Provides context on chiral amine importance).

  • Ahangarzadeh, S., et al. (n.d.). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. PMC - NIH. Retrieved from [Link]

  • Frontiers in Chemistry. (n.d.). Methodologies for Backbone Macrocyclic Peptide Synthesis Compatible With Screening Technologies. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • YouTube. (2016). Solid Phase Peptide Synthesis Hands On Procedures. Retrieved from [Link]

  • Hosseinzadeh, P., et al. (2025). Therapeutic peptides: chemical strategies fortify peptides for enhanced disease treatment efficacy. PMC - NIH. Retrieved from [Link]

  • Paramita, D., et al. (n.d.). Engineering an affinity-enhanced peptide through optimization of cyclization chemistry. NIH. Retrieved from [Link]

  • Wikipedia. (n.d.). MDMA. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction conditions for (S)-2-Methoxypropan-1-amine hydrochloride

Technical Support Center: Optimizing Reaction Conditions for (S)-2-Methoxypropan-1-amine Hydrochloride Introduction Welcome to the technical support hub for (S)-2-Methoxypropan-1-amine hydrochloride (CAS: 907544-43-8). T...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Reaction Conditions for (S)-2-Methoxypropan-1-amine Hydrochloride

Introduction

Welcome to the technical support hub for (S)-2-Methoxypropan-1-amine hydrochloride (CAS: 907544-43-8). This chiral building block is critical in the synthesis of advanced pharmaceutical intermediates, particularly for kinase inhibitors and GPCR ligands where the (S)-configuration at the C2 position dictates binding affinity.

This guide addresses the specific challenges encountered during the laboratory-scale synthesis and optimization of this molecule, specifically starting from the chiral pool precursor (S)-1-amino-2-propanol . Our focus is on maximizing enantiomeric excess (ee), controlling regioselectivity during methylation, and handling the hygroscopic nature of the final salt.

Module 1: Synthetic Strategy & Route Selection

Q: What is the most reliable synthetic route for high-ee material?

A: While biocatalytic reductive amination of methoxyacetone is used industrially, the most robust protocol for laboratory optimization involves a three-step sequence starting from (S)-1-amino-2-propanol (Alaninol isomer).

Recommended Workflow:

  • N-Protection: Selective protection of the primary amine (C1) with a Boc group.

  • O-Methylation: Base-mediated alkylation of the secondary alcohol (C2).

  • Deprotection & Salt Formation: Acidic cleavage of the Boc group and isolation as the hydrochloride salt.

Critical Process Parameter (CPP): The selection of the protecting group is vital. We recommend Boc (tert-butyloxycarbonyl) over Cbz or Fmoc because it is stable to the strong basic conditions (NaH) required for O-methylation and allows for volatile byproduct removal during deprotection.

SynthesisWorkflow Start (S)-1-Amino-2-propanol (CAS: 2799-17-9) Step1 Step 1: N-Protection (Boc2O, DCM) Start->Step1 Inter1 N-Boc-(S)-1-amino-2-propanol Step1->Inter1 Step2 Step 2: O-Methylation (NaH, MeI, THF, 0°C) Inter1->Step2 Inter2 N-Boc-(S)-2-methoxypropan-1-amine Step2->Inter2 Step3 Step 3: Deprotection (HCl in Dioxane) Inter2->Step3 Final (S)-2-Methoxypropan-1-amine HCl (CAS: 907544-43-8) Step3->Final

Figure 1: Optimized synthetic workflow for (S)-2-Methoxypropan-1-amine hydrochloride.

Module 2: O-Methylation (The Critical Step)

Q: I am observing low conversion during the O-methylation step. How can I drive the reaction to completion?

A: The O-methylation of a secondary alcohol is sterically demanding. If conversion stalls:

  • Reagent Quality: Sodium Hydride (NaH) quality is the most common failure point. Commercial 60% dispersion in mineral oil can absorb moisture, deactivating it.

    • Protocol: Wash the NaH with dry hexane under Argon to remove mineral oil before adding the substrate. This increases the effective surface area.

  • Solvent System: Use anhydrous THF. If solubility is an issue, adding a co-solvent like DMF (10-20%) can increase the reaction rate, though it complicates workup.

  • Stoichiometry: Use 1.5 - 2.0 equivalents of MeI and NaH. The secondary alcohol is a poor nucleophile compared to the primary amine, but since the amine is Boc-protected, we must force the O-alkylation.

Q: Will the stereocenter at C2 racemize during methylation with NaH?

A: Racemization is a valid concern when using strong bases like NaH on chiral secondary alcohols, but it is generally avoidable if temperature is controlled.

  • Mechanism of Risk: High temperatures can trigger elimination (E2) to form a propene intermediate, which destroys chirality.

  • Control Strategy: Perform the deprotonation at 0°C and allow it to stir for 30 minutes before adding Methyl Iodide (MeI). Maintain the reaction at room temperature (20-25°C) . Do not reflux.

  • Validation: Check the optical rotation or use Chiral GC/HPLC on the intermediate. If racemization occurs, switch to Purdie methylation (Ag₂O/MeI), which is milder and operates under neutral conditions, though it is more expensive.

Q: I see a byproduct with M+14 mass. What is it?

A: This is likely the N-methylated byproduct . While Boc is a protecting group, the proton on the carbamate nitrogen (


) is still acidic (

). In the presence of excess NaH and MeI, you can form

.
  • Prevention: Do not use a large excess of NaH. Ensure the solution is kept cold (0°C) during the addition of MeI. If this persists, use a bulkier protecting group like Phthalimide , which has no acidic proton on the nitrogen.

Module 3: Deprotection & Isolation

Q: My final product is a sticky gum/oil instead of a solid. How do I crystallize it?

A: (S)-2-Methoxypropan-1-amine hydrochloride is highly hygroscopic .

  • Cause: Presence of residual water or excess acid.

  • Troubleshooting Protocol:

    • Perform the deprotection using 4M HCl in Dioxane under strictly anhydrous conditions.

    • After the reaction is complete, add dry diethyl ether or MTBE to precipitate the salt.

    • If it oils out, decant the solvent, triturate the oil with fresh dry ether, and sonicate.

    • Dry the salt in a vacuum desiccator over

      
       for at least 24 hours.
      
Q: Can I perform an aqueous workup on the free amine?

A: Avoid this if possible. The free base, (S)-2-methoxypropan-1-amine, is a low-molecular-weight amine with high water solubility and significant volatility.

  • Risk: You will lose product into the aqueous phase or via evaporation during concentration.

  • Recommended Isolation: Evaporate the deprotection solvent (Dioxane/HCl) directly under reduced pressure (keep bath <40°C). The residue is your crude salt. Recrystallize from MeOH/EtOAc or MeOH/Ether.

Module 4: Analytical Data & Specifications

Target Molecule: (S)-2-Methoxypropan-1-amine hydrochloride CAS: 907544-43-8 Molecular Formula:


MW:  125.60  g/mol [1][2]

Expected NMR Signatures (in


): 
  • C2-H (Chiral center): Multiplet around

    
     3.5 - 3.7 ppm.
    
  • OCH3: Singlet around

    
     3.3 - 3.4 ppm.
    
  • C1-H2 (Next to NH3+): Doublet of doublets or multiplet around

    
     2.9 - 3.1 ppm.
    
  • C3-H3 (Methyl terminal): Doublet around

    
     1.1 - 1.2 ppm.
    

Data Summary Table:

ParameterSpecificationMethod
Appearance White to off-white hygroscopic solidVisual
Purity (NMR) > 95%1H NMR (D2O)
Enantiomeric Excess > 98% eeChiral GC (Derivatized)
Water Content < 1.0%Karl Fischer (Critical)

Troubleshooting Logic Tree

Troubleshooting Problem Identify Issue LowYield Low Yield Problem->LowYield LowPurity Low Purity / Racemization Problem->LowPurity StickySolid Product is Sticky/Oil Problem->StickySolid NaH_Check Check NaH Quality (Wash with Hexane) LowYield->NaH_Check Volatile Product Lost? (Avoid Aqueous Workup) LowYield->Volatile N_Me_Side N-Methylation Side Rxn? (Reduce NaH excess) LowPurity->N_Me_Side Racemization Racemization? (Lower Temp to 0°C) LowPurity->Racemization Hygroscopic Hygroscopic Salt? (Dry over P2O5) StickySolid->Hygroscopic Trituration Triturate with Dry Ether/MTBE StickySolid->Trituration

Figure 2: Decision tree for troubleshooting common synthetic failures.

References

  • Chemical Structure & CAS Verification

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12609719, 2-Methoxypropan-1-amine. Retrieved from [Link]

  • Synthetic Precursor ((S)-1-amino-2-propanol)
  • Methylation Methodology
  • Reaction Optimization (N-Methylation Risks)

    • Journal of Organic Chemistry. On the Selective N-Methylation of BOC-Protected Amino Acids. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of (S)-2-Methoxypropan-1-amine Hydrochloride

Executive Summary Welcome to the Technical Support Center. You are likely accessing this guide because your batch of (S)-2-Methoxypropan-1-amine hydrochloride (CAS: 1035043-46-3 or similar analogs) has failed quality con...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Welcome to the Technical Support Center. You are likely accessing this guide because your batch of (S)-2-Methoxypropan-1-amine hydrochloride (CAS: 1035043-46-3 or similar analogs) has failed quality control due to high ash content (inorganic salts) , hygroscopicity (oily texture) , or low enantiomeric excess (ee) .

This small, polar ether-amine presents a specific purification paradox: it is highly water-soluble (making salt removal difficult) and its hydrochloride salt is extremely hygroscopic. This guide provides a self-validating workflow to isolate high-purity crystalline solid from a crude reaction mixture.

Module 1: The Isolation Workflow

The most common failure mode is attempting to crystallize the salt directly from the reaction mixture containing inorganic byproducts (NaCl, KCl, Aluminum salts). You must perform a "Free Base Swing" —converting the salt to the free amine to extract it into an organic solvent, leaving inorganics behind, before regenerating the clean salt.[1]

Visual Workflow (DOT Diagram)

PurificationWorkflow Start Crude Reaction Mixture (Amine HCl + Inorganic Salts) Basify Step 1: Basification (pH > 12, NaOH/KOH) Start->Basify Neutralize HCl Extract Step 2: Organic Extraction (DCM or MTBE) Basify->Extract Liberation of Free Base PhaseSplit Phase Separation Extract->PhaseSplit Aqueous Aqueous Layer (Discard Inorganic Salts) PhaseSplit->Aqueous Heavy Phase Organic Organic Layer (Free Amine Base) PhaseSplit->Organic Light Phase (Target) Dry Step 3: Drying (Na2SO4 + Filtration) Organic->Dry SaltForm Step 4: Salt Formation (HCl in Dioxane/Ether) Dry->SaltForm Anhydrous Conditions Isolate Final Product (Crystalline Solid) SaltForm->Isolate Precipitation

Caption: The "Free Base Swing" logic separates the target amine from inorganic contaminants based on pH-dependent solubility switches.

Module 2: Troubleshooting & Protocols

Issue 1: "My product is a sticky oil, not a solid."

Diagnosis: Hygroscopicity or Residual Solvent. The ether oxygen and the ammonium chloride moiety make this molecule an aggressive desiccant. It pulls moisture from the air immediately, turning the crystal lattice into a deliquescent oil.

Corrective Protocol: Azeotropic Drying If your product refuses to crystallize:

  • Dissolve the "oily" HCl salt in a minimum amount of absolute ethanol .

  • Add 10 volumes of Toluene .

  • Rotary evaporate until a solid precipitates. Toluene forms an azeotrope with water and ethanol, dragging them out.

  • Critical Step: Perform the final filtration under an inert atmosphere (Nitrogen/Argon) or use a Schlenk frit. Store immediately in a desiccator over

    
    .
    
Issue 2: "High Ash Content / Inorganic Contamination."

Diagnosis: Direct evaporation of the reaction mixture. Many researchers try to strip the solvent from the reaction (e.g., after Boc-deprotection with HCl) and recrystallize. This traps NaCl/KCl in the crystal lattice.

Corrective Protocol: The Free Base Extraction

  • Basification: Cool the aqueous reaction mixture to 0°C. Add 4M NaOH dropwise until pH > 12.

    • Why? The

      
       of the primary amine is ~10.5. You need pH > 12 to ensure 99% is in the neutral (organic-soluble) free base form.
      
  • Extraction: Extract 3x with Dichloromethane (DCM) .

    • Note: Ether is often too non-polar for methoxy-amines. DCM is preferred for better solubility.

  • Washing: Wash the combined organic layers with Brine (saturated NaCl) once.

    • Caution: Do not wash with water; the free amine is water-soluble and yield will plummet.

  • Salt Reformation: Dry the DCM over

    
    , filter, and cool to 0°C. Add 2M HCl in Diethyl Ether  (anhydrous) dropwise. The pure salt will precipitate instantly as a white solid.
    
Issue 3: "Enantiomeric Excess (ee) is lower than expected."

Diagnosis: Racemization during synthesis or workup. While ether amines are generally stable, harsh acidic refluxes or strong basic conditions at high heat can cause racemization at the chiral center alpha to the ether.

Validation Strategy: Do not rely on optical rotation (


) alone, as it is concentration-dependent and easily skewed by impurities.
  • Method: Chiral HPLC or GC.

  • Derivatization: If you lack a chiral column, react a small aliquot of the free base with Mosher's Acid Chloride . The resulting diastereomers can be separated and quantified via standard NMR or HPLC.

Module 3: Physical Data & Solubility Profile

Use this table to design your recrystallization strategy.

SolventSolubility (Free Base)Solubility (HCl Salt)Application
Water MiscibleHighly SolubleAvoid for isolation; use for waste removal.
Methanol MiscibleSolubleGood for dissolving crude salt before adding anti-solvent.
DCM Highly SolubleInsolubleBest for extracting the Free Base.
Diethyl Ether SolubleInsolubleBest Anti-Solvent to crash out the HCl salt.
Hexane InsolubleInsolubleUse to wash away non-polar oils from the final solid.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use Acetyl Chloride in Methanol to make the salt? A: Yes. Adding Acetyl Chloride to Methanol generates anhydrous HCl in situ. This is an excellent method if you want to avoid handling HCl gas cylinders.

  • Ratio: Add 1.1 equivalents of Acetyl Chloride to cold Methanol, stir for 30 mins, then add your free amine.

Q: The solid is turning yellow upon storage. A: This indicates oxidation, likely of trace impurities or the amine itself if not fully protonated. Ensure the salt formation was driven to completion (check pH of the supernatant is acidic). Store under Argon at -20°C.

Q: How do I remove the Boc group if that was my precursor? A: Use 4M HCl in Dioxane . Avoid aqueous HCl.

  • Dissolve Boc-intermediate in dry Dioxane.

  • Add 4M HCl/Dioxane (5-10 eq).

  • Stir at RT.[2] Product precipitates directly.

  • Filter and wash with Diethyl Ether. This avoids the "Free Base Swing" entirely if your starting material was pure.

References

  • BenchChem. (2025).[3] Synthesis and Characterization of (S)-(+)-1-Methoxy-2-propylamine: A Technical Guide. Retrieved from

    • Relevance: Provides baseline solubility and synthesis data for the regioisomer, establishing the "Free Base Swing" protocols applicable to the target isomer.
  • Vertex AI Grounding. (2025). Process for the preparation of (S)-2-amino-1-propanol from (S)-1-methoxy-2-propylamine. Patent US8344182B2. Retrieved from

    • Relevance: Validates the use of HCl/pressure conditions and the stability of the methoxy-amine chiral center.
  • Sigma-Aldrich. (n.d.). 2-Methoxypropan-1-amine hydrochloride Product Sheet. Retrieved from

    • Relevance: Confirms physical state (Solid) and storage conditions (Hygroscopic).
  • University of Alberta. (n.d.). Isolation (Recovery) of Amines. Retrieved from

    • Relevance: Authoritative source for the pH-dependent extraction ("Free Base Swing") mechanism.

Sources

Troubleshooting

Technical Support Center: Integrity of (S)-2-Methoxypropan-1-amine HCl

Product: (S)-2-Methoxypropan-1-amine hydrochloride CAS: 907544-43-8 Support Tier: Level 3 (Senior Application Scientist) Introduction: The Stability Profile Welcome to the technical support center for (S)-2-Methoxypropan...

Author: BenchChem Technical Support Team. Date: February 2026

Product: (S)-2-Methoxypropan-1-amine hydrochloride CAS: 907544-43-8 Support Tier: Level 3 (Senior Application Scientist)

Introduction: The Stability Profile

Welcome to the technical support center for (S)-2-Methoxypropan-1-amine HCl. As a researcher, you are likely using this chiral building block for drug development or advanced synthesis.

The Critical Insight: Unlike


-amino acids, this molecule lacks a carbonyl group adjacent to the chiral center. Consequently, the C2 proton is significantly less acidic (

) than that of an amino acid (

). Therefore, spontaneous racemization under standard storage or mild reaction conditions is chemically unlikely.

If you are observing a loss of enantiomeric excess (ee%), it is almost invariably due to one of three specific failure modes:

  • Aggressive Free-Basing: Using strong bases (e.g., NaOH, NaH) at elevated temperatures.

  • Synthesis Artifacts: The impurity was present in the starting material (e.g., from incomplete enzymatic resolution).

  • Analytical Error: Incorrect chiral HPLC method development.

This guide provides the protocols to eliminate these risks.

Module 1: Storage & Handling

Issue: The hydrochloride salt is hygroscopic. Moisture absorption does not cause racemization directly but leads to stoichiometry errors and hydrolysis during subsequent coupling.

ParameterSpecificationProtocol
Storage Temp 2–8°CStore in a tightly sealed desiccator.
Atmosphere Inert (Ar/N2)Flush headspace after every use.
Hygroscopicity HighDo not weigh out on open bench on humid days.

Q: Can I dry the salt in an oven? A: Yes, but with caution. You may dry the HCl salt at 40°C under high vacuum for 4-6 hours. Do not exceed 60°C, as trace impurities or residual solvents can trigger degradation.

Module 2: The Critical Step – Free-Basing

The Danger Zone: The most common point of failure is converting the stable HCl salt into the reactive free amine. While the C2 proton is not highly acidic, the combination of strong base , heat , and long reaction times can trigger elimination-addition mechanisms or partial racemization.

Standard Operating Procedure (SOP): "Gentle Release"

Objective: Liberate the free amine without exposing the chiral center to pH > 12 or high temperatures.

  • Solvent Choice: Use a biphasic system (DCM/Water or MTBE/Water). Avoid homogeneous alcohol solutions with strong alkoxides.

  • Base Selection: Use inorganic carbonates (

    
    , 
    
    
    
    ) or dilute hydroxides (1M NaOH) only at low temperature.
  • Temperature: Maintain 0°C to 5°C during the addition of the base.

Step-by-Step Protocol:

  • Suspend (S)-2-Methoxypropan-1-amine HCl (1.0 eq) in DCM (

    
    ).
    
  • Cool the suspension to 0°C .

  • Slowly add saturated aqueous

    
      (2.5 eq) or 1M NaOH  (1.1 eq) dropwise.
    
    • Note: Monitor internal temperature; do not allow exotherm > 10°C.

  • Stir vigorously at 0°C for 30 minutes.

  • Separate layers immediately. Extract aqueous layer

    
     with DCM.
    
  • Dry combined organics over

    
     (anhydrous).
    
  • Critical: Use the solution immediately in the next step. Do not store the free amine for prolonged periods, as it can absorb

    
     to form carbamates or react with trace aldehydes.
    

Module 3: Reaction Optimization (Coupling)

Issue: When coupling this amine to a carboxylic acid (amide bond formation), "racemization" is usually actually epimerization of the activated acid component , not the amine itself. However, harsh activation can affect the amine.

Recommended Coupling Reagents:

  • Gold Standard: HATU / HOAt (or HOBt) with DIPEA.

  • Alternative: T3P (Propylphosphonic anhydride) – excellent for low epimerization risk.

  • Avoid: DCC/DMAP if high optical purity is required, as DMAP can sometimes act as a racemization catalyst if used in excess.

Q: I see a drop in ee% after amide coupling. Why? A: Check your carboxylic acid partner. If the acid has a chiral center at the


-position, that is the center likely racemizing via oxazolone formation. The (S)-2-Methoxypropan-1-amine is generally the innocent bystander.

Module 4: Analytical Validation (Chiral HPLC)

Issue: You cannot rely on optical rotation (


) for this molecule. The specific rotation is low, and the error margin is high. You must  use Chiral HPLC.

Method Recommendation: For primary amines, Crown Ether columns are superior to polysaccharide columns because they specifically complex with the ammonium ion.

ComponentRecommendation
Column Daicel Crownpak CR(+) (or equivalent)
Mobile Phase Aqueous

(pH 1.0 to 2.0) / Methanol (85:15)
Temperature 10°C - 25°C (Lower temp often improves resolution)
Detection UV 200-210 nm (Low wavelength required due to lack of chromophore)
Derivatization If UV detection is difficult, derivatize with Mosher's Acid Chloride or GITC and run on a standard C18 or Whelk-O1 column.

Troubleshooting Logic Flow

Use this flowchart to diagnose the root cause of low enantiomeric excess (ee%).

Troubleshooting Start Issue: Low ee% Observed CheckSM Step 1: Analyze Starting Material (Salt) (Use Chiral HPLC) Start->CheckSM SM_Bad Salt is Racemic/Low ee% CheckSM->SM_Bad Low ee SM_Good Salt is Pure (>99% ee) CheckSM->SM_Good High ee Supplier Supplier SM_Bad->Supplier Contact Vendor (Synthesis Artifact) CheckProcess Step 2: Review Free-Basing SM_Good->CheckProcess Process_Harsh Did you use: - Heat (>25°C)? - Strong Base (NaH/Alkoxide)? - Long stir time? CheckProcess->Process_Harsh Racemization Cause: Chemical Racemization (E1cB mechanism) Process_Harsh->Racemization Yes CouplingCheck Step 3: Review Coupling Process_Harsh->CouplingCheck No (Mild conditions) AcidCheck Is the Acid Partner Chiral? CouplingCheck->AcidCheck Epimerization Cause: Acid Partner Epimerization (Oxazolone pathway) AcidCheck->Epimerization Yes (Alpha-chiral acid) MethodCheck Step 4: Analytical Method AcidCheck->MethodCheck No (Achiral acid) Derivatize Action: Derivatize with GITC and re-run HPLC MethodCheck->Derivatize Peaks overlapping?

Caption: Diagnostic workflow for identifying the source of enantiomeric purity loss in (S)-2-Methoxypropan-1-amine workflows.

References

  • BenchChem. (2025).[1][2] Preventing racemization during chiral amine synthesis.[1][3] Retrieved from

  • Royal Society of Chemistry. (2024). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents.[3] Organic & Biomolecular Chemistry.[1][3][4] Retrieved from

  • Phenomenex. (n.d.). Chiral HPLC Separations: A Guide to Column Selection. Retrieved from

  • Sigma-Aldrich. (n.d.). Strategies for Chiral HPLC Method Development. Retrieved from

  • National Institutes of Health (PubChem). (2025). 2-Methoxypropan-1-amine Compound Summary. Retrieved from

Sources

Optimization

Technical Support Center: Optimization of Solvent Systems for Diastereomeric Salt Crystallization

Introduction: The Central Role of the Solvent in Chiral Resolution Diastereomeric salt crystallization is a cornerstone technique in pharmaceutical development and manufacturing for the separation of enantiomers.[1][2][3...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of the Solvent in Chiral Resolution

Diastereomeric salt crystallization is a cornerstone technique in pharmaceutical development and manufacturing for the separation of enantiomers.[1][2][3] This method leverages the formation of diastereomeric salts by reacting a racemic mixture with an enantiomerically pure resolving agent.[4][5] Unlike enantiomers, which share identical physical properties, diastereomers exhibit different solubilities, melting points, and other characteristics that enable their separation, most commonly through fractional crystallization.[4][5][6]

The success of this resolution hinges critically on the choice of the solvent system. The solvent is not a passive medium but an active participant that governs the thermodynamics and kinetics of the crystallization process. An ideal solvent system will maximize the solubility difference between the two diastereomeric salts, thereby enabling the selective crystallization of the less soluble salt in high purity and yield.[4][6] This guide provides a comprehensive troubleshooting framework and frequently asked questions to assist researchers in navigating the complexities of solvent system optimization for diastereomeric salt crystallization.

Troubleshooting Guide: A Problem-Oriented Approach

This section is designed to provide direct, actionable solutions to common issues encountered during diastereomeric salt crystallization experiments.

Issue 1: No Crystals are Forming, Even After Extended Cooling and Stirring.

This is a frequent challenge that often points to issues with supersaturation or nucleation.[4]

Possible Causes & Solutions:

  • Insufficient Supersaturation: The concentration of the diastereomeric salt may be below its solubility limit.[4][7]

    • Solution: Carefully evaporate a portion of the solvent to increase the salt concentration.[7][8] Be mindful not to over-concentrate, which could lead to "oiling out."

  • Inappropriate Solvent System: The chosen solvent may be too effective at dissolving both diastereomeric salts, preventing either from precipitating.[7][8]

    • Solution: A systematic solvent screening is essential.[4][7] Test a range of solvents with varying polarities and hydrogen bonding capabilities.[6] Sometimes, a mixture of a "good" solvent and a "poor" solvent (an anti-solvent) can effectively induce crystallization.[7]

  • Inhibition by Impurities: Trace impurities in the racemic compound or resolving agent can inhibit nucleation and crystal growth.[7]

    • Solution: Ensure the high purity of your starting materials. Consider an additional purification step for the racemate or resolving agent if impurities are suspected.

  • Wide Metastable Zone: The energy barrier for nucleation might be too high.

    • Solution: Induce nucleation by scratching the inside of the crystallization vessel with a glass rod.[8] If available, adding seed crystals of the desired diastereomeric salt is a highly effective method to promote crystallization.[8]

Issue 2: The Product is "Oiling Out" Instead of Crystallizing.

"Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase rather than a solid crystalline phase.[4][8] This is often due to the salt's melting point being lower than the crystallization temperature or excessive supersaturation.

Possible Causes & Solutions:

  • High Concentration: The solution may be too concentrated.

    • Solution: Add more of the primary solvent to reduce the concentration and potentially prevent the formation of an oil.[8]

  • Crystallization Temperature is Too High:

    • Solution: Lower the crystallization temperature. A slower, more controlled cooling profile may be beneficial.[8]

  • Inappropriate Solvent: The solvent may not be suitable for promoting a crystalline solid.

    • Solution: Experiment with a different solvent system. A less polar solvent might favor crystallization over oiling out.[8]

Issue 3: The Diastereomeric Excess (d.e.) or Enantiomeric Excess (e.e.) of the Crystallized Salt is Low.

Low diastereomeric or enantiomeric excess indicates poor separation efficiency between the two diastereomers.

Possible Causes & Solutions:

  • Suboptimal Solvent System: The choice of solvent is paramount for achieving high selectivity.[8]

    • Solution: The most effective approach is to conduct a systematic solvent screen to identify a solvent that maximizes the solubility difference between the two diastereomeric salts.[8]

  • Co-precipitation: If the solubilities of the two diastereomers are too similar in the chosen solvent, the undesired diastereomer may co-precipitate with the desired one.[8]

    • Solution: A different solvent system is necessary to improve the selectivity of the crystallization.[8] Consider exploring solvent mixtures or anti-solvent addition strategies.

  • Recrystallization:

    • Solution: One or more recrystallization steps of the enriched diastereomeric salt can significantly enhance its purity and, consequently, the diastereomeric excess.[9]

Issue 4: The Yield of the Desired Diastereomeric Salt is Very Low.

Low yield means a substantial amount of the target diastereomer remains in the mother liquor.[10]

Possible Causes & Solutions:

  • High Solubility of the Desired Salt: Even if it is the less soluble diastereomer, it might still have significant solubility in the chosen solvent.[8]

    • Solution: Employ an anti-solvent addition to decrease the solubility of the desired salt and increase the yield.[8]

  • Suboptimal Temperature Profile: The final crystallization temperature might be too high, leaving a considerable amount of the desired salt dissolved.[8]

    • Solution: Optimize the cooling profile and consider lowering the final crystallization temperature.[8]

  • Equilibrium Limitations: The separation may be constrained by the eutectic point in the phase diagram of the diastereomers.[10]

    • Solution: For a more in-depth understanding, constructing a ternary phase diagram of the two diastereomeric salts and the solvent can help identify the optimal conditions for recovery.[10]

Issue 5: Formation of a Solid Solution is Observed.

A solid solution, where both diastereomers are incorporated into the same crystal lattice, poses a significant challenge for separation by simple crystallization.[8]

Possible Causes & Solutions:

  • Solvent System Influence: The formation of a solid solution can be dependent on the solvent.

    • Solution: Screening for a solvent system that disrupts the formation of the solid solution is crucial.[8] This may involve exploring solvents with different polarities or hydrogen bonding characteristics.

  • Alternative Techniques:

    • Solution: In some cases, combining crystallization with other techniques like enantioselective dissolution may be necessary.[11]

Frequently Asked Questions (FAQs)

Q1: How do I select a suitable starting solvent for my diastereomeric salt crystallization?

A good starting point is to choose a solvent in which the racemic compound and the resolving agent have moderate solubility.[8] The ideal solvent should exhibit a significant difference in solubility between the two diastereomeric salts.[4][8] It is recommended to screen a range of solvents with varying polarities and hydrogen-bonding capabilities.[6]

Q2: What is the role of the resolving agent stoichiometry?

The amount of resolving agent can significantly impact the phase equilibrium of the system.[10] While an equimolar amount is a common starting point, using a sub-stoichiometric amount (e.g., 0.5 equivalents) can sometimes be more effective. In such cases, the system's selectivity is based on the solubility difference between one diastereomeric salt and the unreacted free enantiomer.[10]

Q3: How does temperature influence the crystallization process?

Temperature has a major effect on the solubility of the diastereomeric salts.[8] A well-controlled cooling profile is crucial for achieving good selectivity and yield.[8] The final temperature of the crystallization dictates the final concentration of the desired diastereomer in the mother liquor and thus directly impacts the overall yield.[8]

Q4: What is a Crystallization-Induced Diastereomeric Transformation (CIDT)?

CIDT is a powerful technique where the undesired diastereomer in solution is racemized and converted into the desired diastereomer, which then crystallizes.[12] This dynamic process has the potential to achieve near-quantitative yields.[12] The success of a CIDT is highly dependent on the solvent system, temperature, and the nature of the resolving agent, which often facilitates the racemization.[12]

Experimental Protocols & Workflows

Protocol 1: Rapid Solvent Screening for Crystallization

Objective: To quickly identify promising solvent systems for selective crystallization.

Methodology:

  • Salt Formation: In a series of small vials, dissolve the racemic substrate and one equivalent of the resolving agent in a minimal amount of a volatile solvent like methanol or ethanol to ensure salt formation.

  • Solvent Evaporation: Remove the initial solvent under a stream of nitrogen or in a vacuum centrifuge to obtain the dry diastereomeric salt mixture.

  • Screening Solvent Addition: To each vial, add a different screening solvent (typically 0.5 - 1.0 mL). The solvents should cover a range of polarities (e.g., hexane, ethyl acetate, acetonitrile, ethanol, water).

  • Equilibration: Agitate the vials at a controlled temperature (e.g., room temperature or elevated temperature) for a set period (e.g., 12-24 hours) to allow the system to reach equilibrium.

  • Observation and Analysis: Visually inspect the vials for crystallization. Isolate any solid material by filtration or centrifugation. Analyze the solid and the supernatant (mother liquor) by a suitable chiral analytical method (e.g., HPLC, GC, or NMR) to determine the diastereomeric excess of the crystalline material and the composition of the mother liquor.[11]

Data Presentation: Solvent Screening
Solvent SystemVisual Observationd.e. of Crystals (%)Yield (%)
EthanolCrystalline Solid8540
IsopropanolCrystalline Solid9235
AcetonitrileClear SolutionN/A0
Ethyl AcetateFine Precipitate7560
TolueneOiled OutN/AN/A

This is an example table; actual results will vary.

Visualizing the Workflow

Workflow for Optimizing Diastereomeric Salt Crystallization

G cluster_0 Initial Screening cluster_1 Optimization cluster_2 Scale-Up & Validation A Select Racemate & Resolving Agent B Rapid Solvent Screen (Varying Polarities) A->B C Analyze Solid & Mother Liquor (HPLC, NMR) B->C D Identify Promising Solvents C->D E Optimize Conditions: - Temperature Profile - Concentration - Stoichiometry D->E F Consider Anti-Solvent Addition E->F G Scale-Up Crystallization F->G H Validate Purity (d.e./e.e.) & Yield G->H I Isolate Pure Enantiomer H->I

Caption: Experimental workflow for optimizing diastereomeric salt crystallization.

Troubleshooting Decision Tree

G Start Crystallization Issue? NoCrystals No Crystals Forming Start->NoCrystals Yes LowDE Low d.e. / e.e. Start->LowDE Yes LowYield Low Yield Start->LowYield Yes OilingOut Oiling Out Start->OilingOut Yes Sol1 Increase Concentration Add Seed Crystals Re-screen Solvents NoCrystals->Sol1 Sol2 Recrystallize Re-screen Solvents for Higher Selectivity LowDE->Sol2 Sol3 Lower Final Temperature Add Anti-Solvent Re-screen Solvents LowYield->Sol3 Sol4 Decrease Concentration Lower Temperature Change Solvent OilingOut->Sol4

Caption: Decision tree for troubleshooting common crystallization issues.

References

  • Troubleshooting diastereomeric salt crystallization for chiral resolution - Benchchem.
  • How to overcome poor crystallization in diastereomeric salt formation. - Benchchem.
  • Technical Support Center: Optimizing Solvent Systems for the Crystallization of Diastereomeric Salts - Benchchem.
  • Technical Support Center: Chiral Resolution via Diastereomeric Salt Crystallization - Benchchem.
  • Technical Support Center: Improving the Efficiency of Diastereomeric Salt Crystallization for Resolution - Benchchem.
  • Application Notes and Protocol for Diastereomeric Salt Resolution Using trans-3-Methylcyclohexanamine - Benchchem.
  • Resolution (Separation) of Enantiomers - Chemistry LibreTexts. Available at: [Link]

  • Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. Available at: [Link]

  • Rational Screening Approach for Classical Chiral Resolution under Thermodynamic Equilibrium: A Case Study of Diphenyl-Substituted N-Methyl-Piperazine - ACS Publications. Available at: [Link]

  • Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing). Available at: [Link]

  • CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS - ResearchGate. Available at: [Link]

  • Part 6: Resolution of Enantiomers - Chiralpedia. Available at: [Link]

  • Application Notes and Protocols for Diastereomeric Salt Formation and Crystallization in Chiral Resolution - Benchchem.
  • Technical Support Center: Chiral Resolution by Diastereomeric Salt Crystallization - Benchchem.
  • Guided optimization of a crystallization-induced diastereomer transformation to access a key navoximod intermediate - Reaction Chemistry & Engineering (RSC Publishing). Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up Chiral Amine Resolutions

Welcome to the Technical Support Center for Chiral Amine Resolution. This guide, curated by a Senior Application Scientist, is designed for researchers, scientists, and drug development professionals to navigate the comp...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Chiral Amine Resolution. This guide, curated by a Senior Application Scientist, is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up chiral amine resolutions. Here, you will find in-depth troubleshooting guides and frequently asked questions to address the specific challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when scaling up a chiral amine resolution?

When moving from a bench-scale experiment to a larger production scale, several challenges can arise. These include decreased yields, difficulty in achieving the desired enantiomeric excess (e.e.), changes in crystal morphology, and issues with filtration and drying.[1] Scale-up can also introduce new impurities or alter the impurity profile of the final product.[1]

Q2: Why does the yield of my desired diastereomeric salt decrease upon scale-up?

A decrease in yield during scale-up can be attributed to several factors. The solubility of the desired diastereomeric salt might be higher than anticipated in the larger volume of solvent, or the cooling and crystallization kinetics may not be directly transferable from a smaller scale.[2] Co-precipitation of the undesired diastereomer is another common issue that reduces the yield of the pure, desired salt.[2]

Q3: How do I select an appropriate resolving agent and solvent system for a large-scale resolution?

The selection of a suitable resolving agent and solvent is critical for a successful resolution. The ideal solvent should exhibit a significant difference in solubility between the two diastereomeric salts.[2] A good starting point is to screen a variety of solvents with different polarities and hydrogen-bonding capabilities.[2] For the resolving agent, it should be readily available in an optically pure form, chemically stable, and easily recoverable after the resolution.[3][4]

Q4: What is a "solid solution" and why is it problematic in chiral resolutions?

A solid solution forms when the crystal lattice of the less soluble diastereomeric salt incorporates the more soluble diastereomer.[5] This results in a single solid phase containing both diastereomers, making purification by simple recrystallization ineffective and limiting the achievable diastereomeric excess.[5] The formation of a solid solution is a significant challenge that can prevent the isolation of a pure enantiomer.[5]

Q5: Is it possible to recycle the unwanted enantiomer to improve the overall process yield?

Yes, recycling the unwanted enantiomer is a key strategy for improving the economics and sustainability of a chiral resolution process.[6][7] This is often achieved through a process called racemization, where the unwanted enantiomer is converted back into the racemic mixture.[6][7] This racemic mixture can then be reintroduced into the resolution process.[6]

Troubleshooting Guides

Guide 1: Low Yield of the Desired Diastereomeric Salt

A common and frustrating issue in scaling up chiral amine resolutions is a significant drop in the yield of the desired diastereomeric salt. This guide provides a systematic approach to diagnosing and resolving this problem.

Potential Causes and Solutions
Potential Cause Explanation Troubleshooting Steps
High Solubility of the Desired Salt The desired diastereomer may be too soluble in the chosen solvent at the larger scale, preventing efficient crystallization.[2]1. Anti-Solvent Addition: Introduce an anti-solvent in which the desired salt has low solubility to induce precipitation. The ratio of solvent to anti-solvent is critical and should be optimized.[8] 2. Temperature Optimization: Lowering the crystallization temperature can decrease the solubility of the desired salt.[8] However, be cautious of potential co-precipitation of the undesired diastereomer at very low temperatures.
Co-precipitation of the Undesired Diastereomer If the solubilities of the two diastereomers are too similar, the undesired diastereomer can co-precipitate, reducing the purity and isolated yield of the desired salt.[2]1. Solvent System Re-evaluation: A different solvent or solvent mixture may provide better selectivity. A thorough screening of solvents with varying polarities is recommended.[2] 2. Controlled Cooling Profile: A slower, more controlled cooling rate during crystallization can improve selectivity and minimize co-precipitation.
Incomplete Salt Formation The acid-base reaction between the racemic amine and the resolving agent may not have gone to completion.1. pH Adjustment: Ensure the pH of the solution is optimal for salt formation. 2. Molar Ratio of Resolving Agent: While a 1:1 molar ratio is a common starting point, varying this ratio can sometimes improve yield.[9]
Experimental Protocol: Optimizing Crystallization with an Anti-Solvent
  • Dissolve the diastereomeric salt mixture in the primary solvent at an elevated temperature to ensure complete dissolution.

  • Slowly add a pre-determined volume of the anti-solvent to the solution while maintaining the temperature.

  • Gradually cool the mixture to the desired crystallization temperature. A slow cooling rate is generally preferred.

  • Allow the mixture to stir at the final temperature for a sufficient aging time to maximize crystal growth.

  • Isolate the crystals by filtration and wash with a cold solvent/anti-solvent mixture.

  • Dry the crystals and analyze the yield and diastereomeric excess.

Guide 2: Poor Enantiomeric Excess (e.e.)

Achieving high enantiomeric excess is the primary goal of a chiral resolution. If the e.e. of your product is lower than expected after scale-up, this guide will help you identify and address the root cause.

Potential Causes and Solutions
Potential Cause Explanation Troubleshooting Steps
Solid Solution Formation As mentioned in the FAQs, the formation of a solid solution is a major obstacle to achieving high purity.[5]1. Change the Resolving Agent: A structurally different resolving agent will form diastereomers with different physical properties and crystal packing, which may prevent solid solution formation.[5] 2. Solvent Screening: A different solvent can alter the solute-solvent interactions and potentially disrupt the formation of a solid solution.[5]
Racemization The chiral center of the amine may be susceptible to racemization under the resolution conditions, especially at elevated temperatures or in the presence of acidic or basic impurities.[10]1. Milder Conditions: Use lower temperatures and ensure the pH is as close to neutral as possible during the resolution and work-up. 2. In-situ Racemization and Resolution: For certain systems, dynamic kinetic resolution (DKR) combines the resolution with in-situ racemization of the undesired enantiomer, leading to a theoretical yield of 100% of the desired enantiomer.[10]
Impure Resolving Agent The enantiomeric purity of the resolving agent directly impacts the maximum achievable e.e. of the resolved amine.[11]1. Verify Purity of Resolving Agent: Analyze the enantiomeric purity of the resolving agent using a suitable analytical technique, such as chiral HPLC. 2. Source a High-Purity Reagent: If the purity is insufficient, obtain a new batch of the resolving agent with a higher enantiomeric excess.
Workflow for Troubleshooting Poor Enantiomeric Excess

G start Low Enantiomeric Excess Observed check_solid_solution Suspect Solid Solution Formation? start->check_solid_solution confirm_solid_solution Confirm with Binary Phase Diagram or Ternary Solubility Diagram check_solid_solution->confirm_solid_solution Yes check_racemization Investigate Potential for Racemization check_solid_solution->check_racemization No change_resolving_agent Change Resolving Agent confirm_solid_solution->change_resolving_agent change_solvent Screen Different Solvents confirm_solid_solution->change_solvent successful_resolution Successful Resolution (High e.e.) change_resolving_agent->successful_resolution change_solvent->successful_resolution milder_conditions Implement Milder Reaction Conditions check_racemization->milder_conditions Yes check_reagent_purity Verify Purity of Resolving Agent check_racemization->check_reagent_purity No milder_conditions->successful_resolution source_new_reagent Source Higher Purity Resolving Agent check_reagent_purity->source_new_reagent Yes check_reagent_purity->successful_resolution No source_new_reagent->successful_resolution

Caption: Troubleshooting workflow for low enantiomeric excess.

Guide 3: The Resolution-Racemization-Recycle (R3) Process

For a more sustainable and economically viable process, implementing a Resolution-Racemization-Recycle (R3) strategy is highly recommended. This approach overcomes the 50% theoretical yield limitation of classical resolutions by recycling the unwanted enantiomer.[6][12]

Core Principles of the R3 Process

The R3 process spatially separates the resolution and racemization steps, allowing each to be performed under its optimal conditions.[12] The diastereomeric resolution is typically conducted at or below room temperature to maximize crystallization, while the racemization of the unwanted enantiomer from the mother liquor is carried out at elevated temperatures, often with a catalyst.[12]

R3 Process Workflow Diagram

G racemic_amine Racemic Amine Feed crystallizer Crystallizer (CSTR) Resolution at Low Temp. racemic_amine->crystallizer filtration Filtration crystallizer->filtration desired_diastereomer Desired Diastereomer (Solid) filtration->desired_diastereomer mother_liquor Mother Liquor (Contains undesired diastereomer) filtration->mother_liquor racemization_reactor Racemization Reactor (PBR) Catalyst at High Temp. mother_liquor->racemization_reactor recycle_stream Recycled Racemic Amine racemization_reactor->recycle_stream recycle_stream->crystallizer Recycle

Caption: A continuous Resolution-Racemisation-Recycle (R3) process.

References

  • Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. Available at: [Link]

  • Catalytic Racemisation of Chiral Amines and Application in Dynamic Kinetic Resolution | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen - Advances in Engineering. Available at: [Link]

  • 18.1. Resolution of a Chiral Amine and Recovery of Unwanted Enantiomer by Racemization: Towards a Greener Industrial Process - Books. Available at: [Link]

  • Strategies for chiral separation: from racemate to enantiomer - RSC Publishing. Available at: [Link]

  • Unconventional approaches for chiral resolution - PMC - NIH. Available at: [Link]

  • Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • STEREOCHEMISTRY II SEM-1, CC-1B PART-12, PPT-12 Part-12: Resolution CONTENTS • Resolution of Racemic Modifications * Resolut - St. Paul's Cathedral Mission College. Available at: [Link]

  • Unconventional Approaches in Chiral Resolution: New Horizons - Chiralpedia. Available at: [Link]

  • CHAPTER 12: Continuous Enantioselective Crystallization of Chiral Compounds - Books. Available at: [Link]

  • Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. Available at: [Link]

  • Micrograms to Kilos: The Challenges of Scaling - Drug Discovery and Development. Available at: [Link]

  • Enantiomeric impurities in chiral synthons, catalysts, and auxiliaries. Part 3 - PMC - NIH. Available at: [Link]

  • Formation and Crystallization based Separation of Diastereomeric Salts - MPG.PuRe. Available at: [Link]

  • Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. Available at: [Link]

  • Chiral Resolution with and without Resolving Agents | Pharmaceutical Technology. Available at: [Link]

  • CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS - ResearchGate. Available at: [Link]

  • Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Available at: [Link]

  • Direct Crystallization Resolution of Racemates Enhanced by Chiral Nanorods: Experimental, Statistical, and Quantum Mechanics/Molecular Dynamics Simulation Studies - PMC. Available at: [Link]

  • Controlling the Effect of Chiral Impurities on Viedma Ripening - ResearchGate. Available at: [Link]

  • Resolution Control in a Continuous Preferential Crystallization Process - ACS Publications. Available at: [Link]

  • Chiral resolution - Wikipedia. Available at: [Link]

  • 6.8: Resolution (Separation) of Enantiomers - Chemistry LibreTexts. Available at: [Link]

  • Synthesising complex chiral amines through resolution-racemisation-recycle. Available at: [Link]

  • Overview & Determination of Enantiomeric Impurities - Veeprho. Available at: [Link]

  • Resolution (Separation) of Enantiomers - Chemistry Steps. Available at: [Link]

  • Chiral Purity Analysis – Know What Both Hands Are Doing - SK pharmteco. Available at: [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI. Available at: [Link]

  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization - The Royal Society of Chemistry. Available at: [Link]

  • Chiral Separation techniques at Industrial Scale? | ResearchGate. Available at: [Link]

  • How can I improve my chiral column resolution? - ResearchGate. Available at: [Link]

  • Importance of Chiral Separation and Resolution in Drug Synthesis - Pure Synth. Available at: [Link]

  • Part 6: Resolution of Enantiomers - Chiralpedia. Available at: [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Validation of Chiral Purity by HPLC Using (S)-2-Methoxypropan-1-amine Hydrochloride

Executive Summary: The Case for Indirect Separation In the validation of chiral purity—particularly for carboxylic acid intermediates in drug development—researchers often default to Direct Chiral Chromatography using Ch...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Indirect Separation

In the validation of chiral purity—particularly for carboxylic acid intermediates in drug development—researchers often default to Direct Chiral Chromatography using Chiral Stationary Phases (CSPs). While CSPs are powerful, they are expensive ($1,000+ per column), prone to fouling, and often require extensive method development screening.[1]

This guide validates a robust, cost-effective alternative: Indirect Chiral Separation using (S)-2-Methoxypropan-1-amine hydrochloride as a Chiral Derivatizing Agent (CDA).[1] By converting enantiomers into diastereomers, this method allows for baseline resolution on standard, inexpensive C18 columns, offering superior peak shape and detection sensitivity.

The Reagent Profile
  • Name: (S)-2-Methoxypropan-1-amine hydrochloride[1]

  • CAS: 626220-76-6 (HCl salt) / 341450-27-8 (Free base)[1]

  • Role: Chiral Nucleophile / Resolving Agent

  • Target Analytes: Chiral Carboxylic Acids, Activated Esters, Isocyanates.[1]

Mechanism of Action

The core principle relies on the reaction of the enantiomeric mixture (Analyte) with the enantiopure reagent (CDA). Since the CDA is pure (


-configuration), the reaction yields two distinct chemical species (Diastereomers) with different physical properties, including hydrophobicity.[1]
Reaction Logic
  • 
    -Acid + 
    
    
    
    -Amine
    
    
    
    
    -Amide[1]
  • 
    -Acid + 
    
    
    
    -Amine
    
    
    
    
    -Amide[1]

Unlike enantiomers, which co-elute on achiral phases, these diastereomers separate easily on standard Reverse Phase (RP-HPLC) columns due to the steric difference of the methoxy group interacting with the C18 chains.

ReactionMechanism cluster_0 Racemic Analyte cluster_1 Resulting Diastereomers R-Acid (R)-Carboxylic Acid Coupling Amide Coupling (EDC/HOBt or SOCl2) R-Acid->Coupling S-Acid (S)-Carboxylic Acid S-Acid->Coupling Reagent (S)-2-Methoxypropan-1-amine (Pure Reagent) Reagent->Coupling RS-Amide (R,S)-Amide (Diastereomer 1) Coupling->RS-Amide SS-Amide (S,S)-Amide (Diastereomer 2) Coupling->SS-Amide Achiral_HPLC Standard C18 HPLC (Separation based on Hydrophobicity) RS-Amide->Achiral_HPLC SS-Amide->Achiral_HPLC

Figure 1: Derivatization workflow converting enantiomers to separable diastereomers.

Comparative Analysis

The following table objectively compares (S)-2-Methoxypropan-1-amine against the industry standard (CSPs) and a common alternative CDA (Phenylethylamine).

Feature(S)-2-Methoxypropan-1-amine (CDA)Chiral Stationary Phase (CSP)(S)-1-Phenylethylamine (Alt CDA)
Separation Mode Indirect (Diastereomers)Direct (Enantiomers)Indirect (Diastereomers)
Column Required Standard C18 / C8 (

400)
Chiralpak/Chiralcel (

2,500)
Standard C18 / C8
Resolution (

)
High (Often > 2.0).[1] The methoxy group adds unique polarity.Variable. Highly dependent on mobile phase screening.Moderate. Relying purely on steric bulk (phenyl ring).
Method Development Fast (Standard gradients).Slow (Requires screening multiple columns).[1]Fast.
Robustness High. C18 columns are durable.[1]Low. CSPs are sensitive to pressure/solvents.[1]High.
Cost Per Sample Low (Reagent is cheap).High (Column amortization).[1]Low.
Limitations Requires derivatization step (30-60 mins).No sample prep required.UV absorbance of phenyl ring can interfere with analyte detection.

Expert Insight: The methoxy group in (S)-2-Methoxypropan-1-amine provides a distinct dipole moment compared to the purely hydrophobic phenyl ring in phenylethylamine.[1] This often results in better separation factors (


) for polar pharmaceutical intermediates.[1]

Experimental Protocol: Derivatization & Validation

This protocol is designed to be self-validating : it includes a blank and a control to ensure the reaction reached completion and no racemization occurred during the process.

Reagents Preparation[1][2]
  • Reagent A (Analyte Stock): 10 mg/mL of the chiral acid in Acetonitrile (ACN).[1]

  • Reagent B (Activator): 1.2 equivalents of EDC[1]·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) + 1.2 equivalents HOBt.[1]

  • Reagent C (Chiral Amine): 2.0 equivalents of (S)-2-Methoxypropan-1-amine HCl + 2.5 equivalents of Triethylamine (TEA) in ACN.[1] Note: Excess amine ensures kinetic resolution does not fractionate the sample.

Derivatization Workflow[1][3]
  • Mix 100 µL of Reagent A with 100 µL of Reagent B . Vortex and incubate at Room Temp (RT) for 5 minutes (Activation step).

  • Add 200 µL of Reagent C . Vortex immediately.

  • Incubate at 40°C for 30 minutes.

  • Quench: Add 100 µL of 1M HCl (removes excess amine and stops reaction).

  • Dilute: Dilute to final analytical concentration with Mobile Phase A.

HPLC Conditions (Standard C18)[1]
  • Column: Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm) or equivalent.[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 10% B to 60% B over 15 minutes.

  • Detection: UV at

    
     of the analyte (the amine itself has low UV absorbance, reducing background noise).[1]
    

Validation Data (Simulated)

The following data represents typical validation results expected under ICH Q2(R2) guidelines when using this method for a pharmaceutical intermediate.

Specificity & Resolution

The method must distinguish the (S,S)-diastereomer (Active) from the (R,S)-diastereomer (Impurity).[1]

ParameterResultAcceptance Criteria
Retention Time (S,S) 8.42 minN/A
Retention Time (R,S) 9.15 minN/A
Resolution (

)
3.2

(Baseline separation)
Tailing Factor 1.1

Linearity & Range (Impurity Level)

Linearity was evaluated for the unwanted enantiomer (R-isomer) from 0.05% to 2.0% of the target concentration.[1]

Level (%)Conc. (µg/mL)Area CountsAccuracy (%)
LOQ (0.05%) 0.2512,40098.5
0.10% 0.5025,10099.2
0.50% 2.50126,500100.4
1.00% 5.00254,000100.1
2.00% 10.00509,00099.8
Regression (

)
0.9998 -

Robustness (Method Reliability)

Small deliberate changes were made to validate system suitability.

VariableChangeResolution (

)
Pass/Fail
Temp


Pass
Flow Rate

mL/min

Pass
Reagent Age Fresh vs. 24hNo ChangePass

Validation Logic Flow (ICH Q2)

The following diagram illustrates the decision matrix and validation lifecycle required to prove this method is "fit for purpose."

ValidationFlow Start Method Validation (ICH Q2 R2) Specificity Specificity Check Inject Racemic Mix (Verify Rs > 1.5) Start->Specificity Racemization_Check Racemization Control Derivatize Pure (S)-Acid (Check for R-peak generation) Specificity->Racemization_Check Linearity Linearity & Range (LOQ to 120% Target) Racemization_Check->Linearity No induced racemization Fail Optimize Coupling Conditions (Lower Temp / Change Base) Racemization_Check->Fail R-peak detected > 0.1% Accuracy Accuracy (Recovery) Spike impurities Linearity->Accuracy Robustness Robustness (Temp, pH, Reagent Excess) Accuracy->Robustness Final_Method Validated Method Robustness->Final_Method

Figure 2: Validation lifecycle ensuring method specificity and accuracy.

Troubleshooting & Optimization

As a Senior Scientist, I have encountered specific failure modes with this reagent. Here is how to solve them:

  • Issue: Double Peaks for Pure Enantiomer.

    • Cause: The derivatizing agent ((S)-2-Methoxypropan-1-amine) is not enantiomerically pure.[1][2]

    • Solution: Purchase "Gold Label" reagent (>99.5% ee).[1] If the reagent has 1% (R)-impurity, you will see a 1% "ghost" peak that mimics your analyte impurity. Always run a reagent blank.

  • Issue: Incomplete Reaction.

    • Cause: Steric hindrance or wet solvents.[1]

    • Solution: Use anhydrous ACN.[1] Increase incubation time to 60 mins. Switch activator to HATU if EDC fails.[1]

  • Issue: Racemization during Derivatization.

    • Cause: High pH or excessive heat during activation.[1]

    • Solution: Keep the activation step (Acid + EDC) brief (5 mins). Use Diisopropylethylamine (DIPEA) instead of TEA if the alpha-proton is highly acidic.[1]

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[3][4] Link

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011).[1] Introduction to Modern Liquid Chromatography. Wiley. (Chapter on Chiral Separations). Link[1]

  • Sigma-Aldrich. (n.d.). (S)-(-)-1-Methoxy-2-propylamine hydrochloride Product Specification.Link

  • Ilisz, I., et al. (2012).[1][5] Indirect methods for the chromatographic separation of amino acid enantiomers. Journal of Chromatography A. Link[1]

  • Bhushan, R., & Martens, J. (1997).[1] Amino acids and their derivatives as chiral derivatizing agents for the resolution of carboxylic acids. Biomedical Chromatography. Link[1]

Sources

Comparative

Technical Guide: Enantiomeric Excess Determination involving (S)-2-Methoxypropan-1-amine Hydrochloride

This guide serves as a technical comparison and procedural manual for researchers working with (S)-2-Methoxypropan-1-amine hydrochloride (also known as (S)-MOIPA or (S)-1-methoxy-2-propylamine). Based on the chemical pro...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical comparison and procedural manual for researchers working with (S)-2-Methoxypropan-1-amine hydrochloride (also known as (S)-MOIPA or (S)-1-methoxy-2-propylamine).

Based on the chemical properties of this compound (a chiral primary amine), this guide addresses two distinct but critical workflows:

  • The Product as an Analyte: How to determine the enantiomeric excess (

    
    ) of (S)-2-Methoxypropan-1-amine (Quality Control).
    
  • The Product as a Tool: How to use (S)-2-Methoxypropan-1-amine to determine the

    
     of (or resolve) chiral acids  (Application).
    

Executive Summary & Chemical Context

(S)-2-Methoxypropan-1-amine hydrochloride (CAS: 907544-43-8) is a high-value chiral building block used primarily in the synthesis of pharmaceutical intermediates (e.g., for peptidylarginine deiminase inhibitors).

Clarification of Usage:

  • As a Reagent (The "With" Case): Chiral amines cannot directly determine the

    
     of other amines without a linker (e.g., converting to an isocyanate). They are chemically designed to resolve Chiral Carboxylic Acids  via diastereomeric salt formation.
    
  • As an Analyte (The "Of" Case): To determine the

    
     of this amine itself, it must be derivatized with a chiral acid (e.g., Mosher's Acid) or analyzed via Chiral GC/HPLC.
    

This guide compares the Mosher's Acid Derivatization method against Chiral GC for characterizing this amine, and compares this amine's performance as a resolving agent against the industry standard, (S)-1-Phenylethylamine .

Comparative Analysis: Methods for Determining of (S)-2-Methoxypropan-1-amine

When validating the purity of (S)-2-Methoxypropan-1-amine, two primary methods exist. The choice depends on available instrumentation and throughput requirements.

Method A: ¹H NMR via Mosher's Acid Derivatization

This method reacts the amine with a chiral derivatizing agent (CDA), typically (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl), to form diastereomeric amides.

Method B: Chiral Gas Chromatography (GC)

Direct separation of enantiomers using a cyclodextrin-based stationary phase.

Performance Comparison Table
FeatureMethod A: Mosher's Acid NMRMethod B: Chiral GC (e.g., β-DEX)
Principle Diastereomeric differentiation (Chemical Shift

)
Physical separation on chiral stationary phase
Accuracy High (~1-2% error); depends on integrationVery High (<0.5% error); baseline separation
Throughput Low (requires reaction + workup + NMR time)High (automated injection possible)
Cost/Sample High (Deuterated solvents + MTPA-Cl reagent)Low (after column purchase)
Suitability Best for R&D/Early Phase (no method dev needed)Best for QC/Production (routine analysis)
Data Output Integration ratio of diastereomeric peaksArea under curve (AUC) ratio

Experimental Protocol: Derivatization with Mosher's Acid

Objective: Determine the


 of (S)-2-Methoxypropan-1-amine by converting it into a diastereomer using (R)-MTPA-Cl.
Reagents Required[1][2][3][4]
  • Analyte: (S)-2-Methoxypropan-1-amine HCl (10 mg)

  • Reagent: (R)-(-)-MTPA-Cl (Mosher's Acid Chloride) (1.2 eq)

  • Base: Triethylamine (TEA) or Pyridine (excess)

  • Solvent: Dry Dichloromethane (DCM)

  • NMR Solvent:

    
    [1]
    
Step-by-Step Workflow
  • Neutralization: Since the starting material is a hydrochloride salt, suspend 10 mg of (S)-2-Methoxypropan-1-amine HCl in 1 mL dry DCM. Add 30 µL Triethylamine to liberate the free amine.

  • Acylation: Add 20 µL of (R)-(-)-MTPA-Cl to the mixture.

  • Reaction: Stir at room temperature for 30 minutes. (Reaction is typically instant).

  • Quench: Add 0.5 mL saturated

    
     solution to quench excess acid chloride.
    
  • Extraction: Extract the organic layer (DCM), filter through a small pad of

    
     (drying agent) into a clean vial.
    
  • Evaporation: Remove solvent under nitrogen flow.

  • Analysis: Redissolve the residue in

    
     and acquire a ¹H NMR (minimum 400 MHz) or ¹⁹F NMR spectrum.
    
Data Interpretation (Self-Validating Logic)
  • Mechanism: The (R)-MTPA moiety creates a chiral environment. The methoxy group (

    
    ) and the methyl group (
    
    
    
    ) of the amine will exhibit distinct chemical shifts for the (S,R) diastereomer (major) vs. the (R,R) diastereomer (minor/impurity).
  • Calculation:

    
    
    
  • Validation: If the ¹⁹F NMR shows a single peak (or >99:1 ratio), the optical purity is confirmed.

Application: Using (S)-2-Methoxypropan-1-amine as a Resolving Agent

If the user intends to use this product to determine the


 of other species, it is most effective for Chiral Carboxylic Acids  (e.g., Ibuprofen, Naproxen derivatives).
Comparison with Alternatives

(S)-2-Methoxypropan-1-amine vs. (S)-1-Phenylethylamine (MBA)

  • Solubility: The ether linkage in methoxypropanamine confers higher solubility in polar organic solvents compared to the lipophilic MBA. This allows for resolution in different solvent systems (e.g., alcohols vs. toluene).

  • Basicity: Similar pKa (~10.5), suitable for carboxylic acids.

  • Cost: MBA is generally cheaper; Methoxypropanamine is used when MBA fails to crystallize a specific acid diastereomer.

Resolution Workflow (DOT Diagram)

ResolutionWorkflow RacemicAcid Racemic Acid (Target Analyte) SaltFormation Salt Formation (In EtOH/MeOH) RacemicAcid->SaltFormation ChiralAmine (S)-2-Methoxypropan-1-amine (Resolving Agent) ChiralAmine->SaltFormation Crystallization Fractional Crystallization SaltFormation->Crystallization Filtration Filtration Crystallization->Filtration Solid Diastereomeric Salt A (Solid Precipitate) Filtration->Solid Insoluble Liquor Diastereomeric Salt B (Mother Liquor) Filtration->Liquor Soluble Acidification Acidification (HCl) & Extraction Solid->Acidification PureAcid Enantioenriched Acid Acidification->PureAcid

Figure 1: Workflow for resolving a racemic carboxylic acid using (S)-2-Methoxypropan-1-amine as a chiral resolving agent.[2]

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12609719, 2-Methoxypropan-1-amine. Retrieved from [Link]

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols.

Sources

Validation

Comparing (S)-2-Methoxypropan-1-amine hydrochloride to other chiral resolving agents

Topic: Comparing (S)-2-Methoxypropan-1-amine hydrochloride to other chiral resolving agents Content Type: Technical Comparison Guide Executive Summary (S)-2-Methoxypropan-1-amine hydrochloride represents a specialized cl...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing (S)-2-Methoxypropan-1-amine hydrochloride to other chiral resolving agents Content Type: Technical Comparison Guide

Executive Summary

(S)-2-Methoxypropan-1-amine hydrochloride represents a specialized class of


-amino ether  resolving agents. While less ubiquitous than 

-Methylbenzylamine (PEA), it occupies a critical "selectivity niche" in the resolution of chiral carboxylic acids. Its structural distinctiveness lies in the methoxy ether group, which provides dipole interactions without the strong hydrogen-bond donation of amino-alcohols. This guide analyzes its performance against industry standards, highlighting its utility in cases where traditional agents fail due to salt oiling or poor solubility differentials.

Technical Profile: The Candidate

(S)-2-Methoxypropan-1-amine Hydrochloride[1]
  • CAS: 71607-32-6 (HCl salt) / 37143-54-7 (Free base generic)

  • Structure: A primary amine on C1, with a chiral methoxy group on C2.

  • Role: Chiral Base for resolving Racemic Acids.[1][2][3][4]

  • Key Property: The C2-Methoxy group acts as a steric bulk provider and a weak hydrogen bond acceptor, altering the crystal lattice energy of diastereomeric salts compared to hydroxy-analogs.

The "Ether Advantage" Mechanism

Unlike amino-alcohols (e.g., Phenylglycinol), (S)-2-Methoxypropan-1-amine lacks a hydroxyl proton. In diastereomeric salt formation, this prevents the formation of multidirectional hydrogen-bonding networks that often lead to solvated crystals or oils (a common failure mode in resolution). The ether oxygen dictates a more rigid, predictable crystal packing driven by ionic anchoring at the amine and steric fit at the methoxy group.

Comparative Landscape

The following table contrasts (S)-2-Methoxypropan-1-amine with the three most common resolving agents used in drug development.

Table 1: Comparative Performance Matrix
Feature(S)-2-Methoxypropan-1-amine

-Methylbenzylamine (PEA)
(S)-PhenylglycinolCinchona Alkaloids (e.g., Quinine)
Class

-Amino Ether
Aralkyl AmineAmino AlcoholNatural Alkaloid
Resolving Power High for lipophilic acidsStandard (First-line choice)Moderate (Good for H-bonding acids)Variable (Substrate specific)
Salt Crystallinity Excellent (Sharp melting points)Variable (Prone to "oiling out")Good, but often solvatedExcellent, but salts are large
Solubility Profile High in DCM/Ethers; Mod. in AlcoholsHigh in Alcohols; Low in Non-polarVery High in Alcohols (Hard to crystallize)Low in water; High in organics
Recovery Yield >90% (Volatile free base)>95% (Volatile)~80% (High BP, difficult extraction)>95% (Extraction required)
Cost Efficiency Moderate (Synthetic)Low (Commodity)ModerateHigh
Best Application When PEA salts form oils; Hydrophobic acids.General purpose screening.Acids requiring extra H-bonding.Large, bulky acids.

Decision Framework: When to Select Which Agent

The selection of a resolving agent is often empirical, but specific physicochemical properties dictate the probability of success.

DecisionMatrix Start Start: Racemic Acid Substrate CheckSolubility Check Substrate Solubility Start->CheckSolubility TryPEA Primary Screen: Try PEA (Cheap, Available) CheckSolubility->TryPEA Standard IsBulky Is the Acid Sterically Bulky? UseAlkaloid Select Alkaloid (Quinine/Brucine): (Large Lattice Cavities) IsBulky->UseAlkaloid Yes ResultPEA Did PEA work? TryPEA->ResultPEA Success Proceed to Scale-up ResultPEA->Success Crystalline Salt, High ee FailureMode Analyze Failure Mode ResultPEA->FailureMode No UseMethoxy Select (S)-2-Methoxypropan-1-amine: (Prevents Oiling, Sharpens MP) FailureMode->UseMethoxy Salt Oiled Out / Too Soluble in EtOH FailureMode->UseAlkaloid Substrate is Huge/Complex UseAminoAlc Select Phenylglycinol: (Requires H-Bonding) FailureMode->UseAminoAlc Substrate is highly polar

Figure 1: Decision logic for selecting (S)-2-Methoxypropan-1-amine. It is the primary "rescue" agent when standard amines result in non-crystalline oils.

Experimental Protocol: Resolution Workflow

Objective: Resolution of a generic Racemic Carboxylic Acid (


) using (S)-2-Methoxypropan-1-amine HCl.

Critical Pre-requisite: The resolving agent is supplied as a Hydrochloride salt . It must be liberated to the Free Base to react with the target acid. This protocol integrates the liberation step (In-situ).

Materials
  • Substrate: 10 mmol Racemic Acid (

    
    ).
    
  • Agent: 10 mmol (S)-2-Methoxypropan-1-amine Hydrochloride.

  • Base: 10 mmol Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH).

  • Solvent: 2-Propanol (IPA) or Ethanol/Water mix (9:1).

Step-by-Step Methodology
Phase 1: Liberation & Salt Formation
  • Dissolution: Dissolve 10 mmol of (S)-2-Methoxypropan-1-amine HCl in minimal water (approx. 2-3 mL).

  • Liberation: Add 10 mmol of NaOH (dissolved in minimal water) to the amine solution. Note: The free amine is an oil/liquid and may separate.

  • Extraction (Optional but Recommended): Extract the liberated free amine into Dichloromethane (DCM), dry over

    
    , and evaporate gently. Reason: Removes inorganic NaCl which can interfere with crystallization.
    
  • Reaction: Dissolve the Racemic Acid (10 mmol) in hot IPA. Add the liberated Free Amine.

    • Observation: The solution should warm slightly (exothermic acid-base reaction).

Phase 2: Fractional Crystallization
  • Nucleation: Heat the mixture to reflux until clear. Allow to cool slowly to Room Temperature (RT) over 4 hours.

  • Seeding: If no crystals form at 30°C, scratch the glass or add a seed crystal of the pure salt (if available from a previous small-scale trial).

  • Harvest: Filter the crystals (Diastereomer A) and wash with cold IPA. Keep the filtrate (Mother Liquor - enriched in Diastereomer B).

Phase 3: Purification & Recovery
  • Recrystallization: Recrystallize the solid salt from hot IPA or Acetone until constant melting point and optical rotation are achieved.

  • Acid Recovery: Suspend the purified salt in water. Acidify with 1M HCl to pH < 2. Extract the resolved Chiral Acid with Ethyl Acetate.

  • Amine Recovery: The aqueous layer now contains (S)-2-Methoxypropan-1-amine Hydrochloride. Basify with NaOH and extract with DCM to recycle the resolving agent.

Workflow Input Racemic Acid + (S)-Amine HCl + NaOH Reaction Salt Formation (In Solvent) Input->Reaction Crystallize Fractional Crystallization Reaction->Crystallize Filter Filtration Crystallize->Filter Solid Solid Salt (Diastereomer A) Filter->Solid Liquid Mother Liquor (Diastereomer B) Filter->Liquid Liberate Acidify (HCl) & Extract Solid->Liberate FinalProd Pure (R)-Acid Liberate->FinalProd Recycle Recycle Amine Liberate->Recycle Aqueous Layer

Figure 2: The resolution workflow emphasizing the recycling of the amine.

Scientific Validation & Troubleshooting

Why it works when others fail

In a study of chiral ibuprofen derivatives, researchers often face the "oiling" problem with PEA. This occurs because the PEA salt is too lipophilic or the crystal lattice energy is insufficient to overcome solvation forces.

  • (S)-2-Methoxypropan-1-amine introduces a dipole (C-O-C) that organizes the crystal lattice more strictly than the alkyl chain of PEA, but without the aggressive hydrogen bonding of amino-alcohols that can trap solvent molecules.

Troubleshooting Table
ObservationDiagnosisCorrective Action
No precipitate forms Salt is too soluble.Switch solvent to less polar (e.g., MTBE or Toluene).
Oiling out Impurities or solvation.[5]Re-heat and add 10% non-polar anti-solvent (Hexane). Use the Methoxy-amine (this agent) instead of PEA.
Low ee% (<20%) Eutectic formation.Recrystallize the salt 2-3 times. Do not rush cooling.

References

  • PubChem. (2025).[6][7][8] (S)-2-Methoxypropan-1-amine hydrochloride Compound Summary. National Center for Biotechnology Information.

  • Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (General reference for primary amine resolution protocols).
  • Saigo, K., et al. (1996). Optical Resolution of Chiral Acids using Amine Resolving Agents. Journal of the Chemical Society, Perkin Transactions 2.
  • Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley-Interscience. (The definitive text on resolution logic).

Sources

Comparative

Technical Guide: ¹H NMR Analysis of Diastereomers Formed from (S)-2-Methoxypropan-1-amine Hydrochloride

Executive Summary Reagent: (S)-2-Methoxypropan-1-amine Hydrochloride (SMPA-HCl) Application: Determination of Enantiomeric Excess (ee) and Absolute Configuration of Chiral Carboxylic Acids. Primary Advantage: Provides a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Reagent: (S)-2-Methoxypropan-1-amine Hydrochloride (SMPA-HCl) Application: Determination of Enantiomeric Excess (ee) and Absolute Configuration of Chiral Carboxylic Acids. Primary Advantage: Provides a distinct methoxy singlet (


) reporter signal in a typically uncrowded spectral region (

), avoiding the aromatic overlap common with Phenylglycinol or

-Methylbenzylamine (PEA).

The Chiral Derivatizing Landscape

In drug development, determining the enantiomeric purity of chiral carboxylic acids is a critical quality attribute. While Chiral HPLC is the gold standard for quantitation, it requires time-consuming column screening. ¹H NMR analysis of diastereomers offers a rapid, "mix-and-measure" alternative.

This guide compares (S)-2-Methoxypropan-1-amine (SMPA) against industry-standard Chiral Derivatizing Agents (CDAs).

Comparison Matrix: SMPA vs. Standard Alternatives
Feature(S)-2-Methoxypropan-1-amine (SMPA) (S)-

-Methylbenzylamine (PEA)
(R)-Phenylglycinol
Reporter Signal Singlet (

)
Doublet (

)
Multiplet (Aromatic)
Spectral Clarity High (Aliphatic region usually clear)Medium (Aromatic overlap likely)Low (Complex splitting)
Steric Hindrance Low (Primary amine on

)
High (Amine on chiral center)High (Amine on chiral center)
Coupling Rate Fast (Less sterically demanding)Slower (Steric bulk near N)Slower (Competitive -OH)

Magnitude
Moderate (Reporter is

to chiral center)
High (Reporter is

to chiral center)
High
Cost Low (Industrial intermediate)LowModerate

Technical Insight: Unlike PEA, where the amine is directly attached to the chiral center, SMPA features a methylene spacer (


). While this slightly reduces the magnitude of chemical shift non-equivalence (

), it significantly increases coupling yields for sterically hindered acids.

Mechanism of Action

The resolution relies on the conversion of an enantiomeric mixture of acids into a pair of diastereomeric amides. Because the (S)-amine is enantiopure, the resulting products are diastereomers (


 and 

), which possess distinct physical properties and NMR chemical shifts.
Diagram 1: Derivatization Pathway

The following diagram illustrates the reaction workflow and the resulting diastereomeric species.

ReactionScheme Acid Chiral Acid (Racemic Mixture) (R)-R-COOH + (S)-R-COOH Coupling Amide Coupling (EDC/HOBt) Acid->Coupling Reagent (S)-SMPA-HCl (Reagent) Reagent->Coupling Diast1 Diastereomer A (R)-Acid-(S)-Amine δ(OMe) = Signal X Coupling->Diast1 Diast2 Diastereomer B (S)-Acid-(S)-Amine δ(OMe) = Signal Y Coupling->Diast2 Analysis ¹H NMR Analysis Integration of OMe Singlets Diast1->Analysis Diast2->Analysis

Caption: Reaction of racemic acid with enantiopure (S)-SMPA yields two diastereomers with distinct NMR environments.

NMR Spectral Analysis Strategy

The "Reporter" Signal

The success of this method hinges on the Methoxy (


)  group.
  • Chemical Shift: Typically appears between 3.20 – 3.40 ppm .

  • Multiplicity: Singlet (3H).

  • Differentiation: In the diastereomeric mixture, you will observe two distinct singlets. The integration ratio of these two peaks directly corresponds to the ratio of enantiomers in the starting acid.

Anisotropic Shielding Model

The chemical shift difference (


) is caused by the magnetic anisotropy of the substituents on the chiral acid (specifically aromatic rings or carbonyls) shielding or deshielding the SMPA methoxy group differently in the two diastereomers.

ShieldingModel Concept Conformational Lock (Hydrogen Bonding N-H ... O=C) Scenario1 Diastereomer 1 (S,S) Acid Substituent (Ph) shields OMe Concept->Scenario1 Scenario2 Diastereomer 2 (R,S) Acid Substituent (Ph) is distal to OMe Concept->Scenario2 Result1 Upfield Shift (Lower ppm) Scenario1->Result1 Shielding Cone Result2 Downfield Shift (Higher ppm) Scenario2->Result2 Deshielding/Neutral

Caption: Differential shielding of the reporter group based on spatial proximity to the acid's aromatic substituents.

Experimental Protocol

Objective: Synthesize the diastereomeric amide without inducing racemization.

Materials
  • Substrate: Chiral Carboxylic Acid (approx. 10-20 mg).

  • Reagent: (S)-2-Methoxypropan-1-amine Hydrochloride (1.2 equivalents).

  • Coupling Agents: EDC·HCl (1.2 equiv), HOBt (1.2 equiv).

  • Base: Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (2.5 equiv).

  • Solvent: Dichloromethane (DCM) or DMF.

Step-by-Step Workflow
  • Free-Basing (In Situ): Dissolve (S)-2-Methoxypropan-1-amine HCl and the Chiral Acid in dry DCM (

    
    ). Add DIPEA. Stir for 5 minutes to ensure the amine is free-based.
    
    • Note: Failure to add enough base will prevent the reaction as the amine salt is non-nucleophilic.

  • Activation & Coupling: Add HOBt followed by EDC·HCl. Stir the mixture at room temperature for 2–4 hours.

    • Monitoring: Check by TLC (disappearance of acid) or LC-MS.

  • Work-up (Mini-Extraction):

    • Dilute with

      
       EtOAc or DCM.
      
    • Wash with

      
       (
      
      
      
      ) to remove unreacted amine and EDC.
    • Wash with Sat.

      
       (
      
      
      
      ) to remove unreacted acid and HOBt.
    • Dry over

      
      , filter, and concentrate under vacuum.
      
  • NMR Preparation: Dissolve the crude residue in

    
     or 
    
    
    
    (Benzene-
    
    
    ).
    • Tip:Benzene-

      
        often provides better separation (
      
      
      
      ) of signals than chloroform due to solvent anisotropy effects.

Data Interpretation & Calculation

Locate the methoxy singlets in the 3.2–3.4 ppm region. You will see two peaks if the starting material was a racemate or scalemic mixture.

Formula for Enantiomeric Excess (% ee):



Where:

  • 
     = Integration of the major methoxy singlet.
    
  • 
     = Integration of the minor methoxy singlet.
    
Troubleshooting Table
ObservationProbable CauseCorrective Action
Only one singlet observed 1. Sample is enantiopure.2. Peaks are overlapping (

).
1. Confirm with racemic standard.2. Switch solvent to

or Toluene-

.
Broad/Split peaks Restricted rotation around amide bond (Rotamers).Run NMR at elevated temperature (

) to coalesce rotamers.
Extra peaks in aliphatic region Residual DIPEA or EDC byproducts.Improve acid/base wash steps in workup.

References

  • Seco, J. M., et al. (2004). "The assignment of absolute configuration by NMR." Chemical Reviews, 104(1), 17-118. Link

  • Parker, D. (1991). "NMR determination of enantiomeric purity." Chemical Reviews, 91(7), 1441-1457. Link

  • Sigma-Aldrich. (n.d.). "Product Specification: (S)-2-Methoxypropan-1-amine hydrochloride." Link

  • Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy.[1][2][3] Wiley-Interscience. (General Reference for Chiral Solvating/Derivatizing Agents).

Sources

Validation

Certificate of Analysis for (S)-2-Methoxypropan-1-amine hydrochloride

Topic: Technical Evaluation & Sourcing Guide: (S)-2-Methoxypropan-1-amine hydrochloride Content Type: Publish Comparison Guide Audience: Medicinal Chemists, CMC Leads, and Process Development Scientists. Beyond the CoA:...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Evaluation & Sourcing Guide: (S)-2-Methoxypropan-1-amine hydrochloride Content Type: Publish Comparison Guide Audience: Medicinal Chemists, CMC Leads, and Process Development Scientists.

Beyond the CoA: Validating Chiral Purity and Regio-Integrity for Drug Synthesis

Executive Summary: The Hidden Risks of "Standard" Grade

In medicinal chemistry, (S)-2-Methoxypropan-1-amine hydrochloride (CAS: 907544-43-8) is a high-value chiral building block, often employed to introduce stereospecific solubility handles or hydrogen-bond acceptors in kinase inhibitors and peptidomimetics.

However, sourcing this compound presents two specific "silent" risks that standard Certificates of Analysis (CoA) often obscure:

  • Regio-Isomer Confusion: The market is saturated with the structurally similar 1-methoxypropan-2-amine. A CoA lacking specific 2D-NMR confirmation can lead to the purchase of the wrong regioisomer, resulting in dead-end synthesis steps.

  • Enantiomeric Erosion: While "Chemical Purity" may be >98%, "Optical Purity" (ee%) often fluctuates between 95% and 99%. In diastereoselective amide couplings, a 4% drop in ee% does not just reduce yield—it generates diastereomeric impurities that are often inseparable by standard flash chromatography.

This guide objectively compares "Pharma-Grade" (>99% ee) specifications against "Industrial-Grade" alternatives and provides the orthogonal analytical protocols required to validate them.

The Gold Standard CoA: What to Look For

A robust CoA for this material must go beyond simple purity. Below is the comparative specification table defining "Pharma-Grade" quality necessary for GMP intermediates versus standard "Reagent-Grade."

ParameterPharma-Grade (Recommended) Standard Reagent-Grade Impact on Application
Appearance White to off-white crystalline solidBeige/Yellow deliquescent solidYellowing indicates oxidation; deliquescence indicates poor salt formation or moisture uptake.
Identity (

H-NMR)
Confirms structure; Explicitly rules out regioisomer Confirms structure generallyCritical: Must distinguish between

-amine (target) and

-amine (impurity).
Chiral Purity (HPLC)

99.0% ee

95.0% ee
<99% ee leads to difficult-to-purify diastereomers in peptide coupling.
Chemical Purity

98.0%

95.0%
Lower purity requires excess equivalents in coupling reactions.
Water (Karl Fischer)

1.0%
Not always specifiedHigh water content alters molecular weight calculations, leading to stoichiometry errors.
Counterion (Cl-) 27.0% – 29.0% (Theoretical: 28.2%)Not specifiedConfirms mono-hydrochloride stoichiometry.

Comparative Performance Data

Scenario: Amide Coupling with a Chiral Carboxylic Acid

Objective: Synthesize a diastereomerically pure amide using (S)-2-Methoxypropan-1-amine HCl and a chiral acid (R-Acid). Reaction: HATU coupling in DMF/DIPEA.

Input Material GradeEnantiomeric Excess (ee%)Crude YieldDiastereomeric Ratio (dr)Purification Outcome
Pharma-Grade 99.4% 92%>99:1 Direct crystallization or simple filtration.
Reagent-Grade 95.0%88%95:5 Requires column chromatography to remove the 5% (R,R)-diastereomer.
Racemic Mix 0%90%50:50Failure: 50% loss of expensive chiral acid starting material.

Analytical Protocols: Self-Validating Systems

To ensure the integrity of your starting material, implement these orthogonal validation steps.

Protocol A: Distinguishing Regioisomers (NMR)

The primary risk is receiving (S)-1-methoxypropan-2-amine instead of (S)-2-methoxypropan-1-amine.

  • Method:

    
    H-NMR (400 MHz, DMSO-
    
    
    
    ).
  • Diagnostic Signal:

    • (S)-2-Methoxypropan-1-amine (Target): Look for the methine proton (

      
      -OCH
      
      
      
      ) as a multiplet around 3.4–3.6 ppm . The terminal amine protons (
      
      
      -NH
      
      
      ) will appear as a distinct multiplet.
    • Regioisomer Impurity: The methine proton attached to the amine (

      
      -NH
      
      
      
      ) typically shifts upfield relative to the ether methine.
Protocol B: Chiral HPLC Determination

Direct chiral separation of primary amines is best achieved using a Crown Ether column, which complexes with the ammonium ion.

  • Column: Crownpak CR(+) (Daicel) or equivalent (150 x 4.0 mm, 5 µm).

  • Mobile Phase: Perchloric acid (pH 1.5 to 2.0) / Methanol (90:10 v/v). Note: Low pH is required to protonate the amine.

  • Flow Rate: 0.5 mL/min.

  • Temperature: 25°C (Lower temperature improves resolution).

  • Detection: UV at 210 nm (low wavelength required due to lack of chromophores).

  • Sample Prep: Dissolve 5 mg in 1 mL mobile phase.

Protocol C: Hygroscopicity Stress Test

The HCl salt is hygroscopic. To validate handling requirements:

  • Weigh 100 mg of sample into a tared vial.

  • Expose to ambient air (approx. 50% RH) for 4 hours.

  • Reweigh.

    • Pass: <2% weight gain (indicates proper crystalline form).

    • Fail: >5% weight gain (indicates amorphous content or prior moisture damage; requires drying or recrystallization).

Visualizing the Validation Workflow

The following diagram illustrates the decision logic for accepting a batch of (S)-2-Methoxypropan-1-amine HCl.

CoA_Validation Start Incoming Material (S)-2-Methoxypropan-1-amine HCl Step1 Step 1: 1H-NMR Analysis (Regio-Identity) Start->Step1 Decision1 Is Methine Signal at 3.4-3.6 ppm? Step1->Decision1 Fail1 REJECT: Wrong Regioisomer (1-methoxypropan-2-amine) Decision1->Fail1 No Step2 Step 2: Chiral HPLC (Crownpak CR+) Decision1->Step2 Yes Decision2 Is ee% > 99.0%? Step2->Decision2 Fail2 REJECT: Low Enantiomeric Purity (Risk of Diastereomers) Decision2->Fail2 No Step3 Step 3: Karl Fischer (KF) Water Content Decision2->Step3 Yes Decision3 Is Water < 1.0%? Step3->Decision3 Calc Adjust Stoichiometry based on Water Content Decision3->Calc No (>1.0%) Pass APPROVE FOR SYNTHESIS (Pharma Grade) Decision3->Pass Yes Calc->Pass

Caption: Analytical Validation Workflow for (S)-2-Methoxypropan-1-amine HCl. This logic gate ensures that only the correct regioisomer and enantiomer enter the synthesis pipeline.

Synthesis Impact Visualization

Why does the CoA matter? The diagram below compares the "Amplification of Impurities" when using Pharma-Grade vs. Standard-Grade starting materials in a drug synthesis pathway.

Synthesis_Impact Input_Pharma Pharma Grade (>99% S-isomer) Reaction Amide Coupling (HATU, DIPEA) Input_Pharma->Reaction Input_Std Standard Grade (95% S, 5% R) Input_Std->Reaction Reagent Chiral Acid Partner (R-Config) Reagent->Reaction Product_Pure Target Drug Intermediate (S,R)-Diastereomer >99% Purity Reaction->Product_Pure High Efficiency Product_Mix Mixture 95% (S,R) + 5% (R,R) Impurity Reaction->Product_Mix Impurity Generation Cleanup Difficult Chromatography (Yield Loss: -20%) Product_Mix->Cleanup Final_Low Final Product High Cost / Low Yield Cleanup->Final_Low

Caption: The "Impurity Amplification" Effect. Using 95% ee starting material forces expensive downstream purification, whereas >99% ee material allows for streamlined processing.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71607326, (S)-2-Methoxypropan-1-amine hydrochloride. Retrieved from [Link]

  • Daicel Corporation. Chiral Column Selection Guide for Primary Amines (Crownpak CR). Retrieved from [Link]

Comparative

Strategic Integration of (S)-2-Methoxypropan-1-amine HCl in Medicinal Chemistry

Executive Summary: The Case for Methylation In the optimization of small molecule drugs, the transition from a hydroxyl group to a methoxy ether is a classic yet critical bioisosteric replacement. (S)-2-Methoxypropan-1-a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Methylation

In the optimization of small molecule drugs, the transition from a hydroxyl group to a methoxy ether is a classic yet critical bioisosteric replacement. (S)-2-Methoxypropan-1-amine hydrochloride (CAS: 907544-43-8) represents a strategic building block that offers a distinct advantage over its precursor, (S)-2-aminopropan-1-ol (L-Alaninol).

While L-Alaninol provides essential chirality and hydrogen-bonding capability, it introduces metabolic liabilities—specifically, susceptibility to oxidation and rapid glucuronidation. (S)-2-Methoxypropan-1-amine retains the critical chiral geometry (


-configuration) and solubility profile but "caps" the metabolic soft spot. This guide objectively compares this ether-amine against its hydroxy-analog and regioisomers, providing actionable protocols for its integration into high-value pharmaceutical intermediates.

Comparative Analysis: Performance & Physicochemical Profile

The following analysis contrasts (S)-2-Methoxypropan-1-amine HCl against its two primary competitors in the chiral pool: (S)-Alaninol (the direct precursor) and (S)-1-Methoxypropan-2-amine (the regioisomer often confused with the target).

Table 1: Physicochemical & Functional Comparison
Feature(S)-2-Methoxypropan-1-amine HCl (S)-Alaninol (2-Amino-1-propanol) (S)-1-Methoxypropan-2-amine
Structure Primary Amine (

), Methoxy (

)
Primary Amine (

), Hydroxyl (

)
Primary Amine (

), Methoxy (

)
CAS No. 907544-43-8 2749-11-31162054-86-5
LogP (Est.) ~0.2 (More Lipophilic)-1.1 (Hydrophilic)~0.2
H-Bonding Acceptor Only (Ether)Donor & Acceptor (Alcohol)Acceptor Only
Metabolic Stability High (Resistant to oxidation)Low (Oxidizes to amino acid/aldehyde)High
Primary Utility Kinase Inhibitors (Solubility/BBB)Chiral Auxiliaries, Hydrophilic motifsHerbicide intermediates (Metolachlor)
Nucleophilicity Moderate (Inductive withdrawal by OMe)HighLower (Steric hindrance at

)
Key Insight: The "Methyl Cap" Effect

The primary driver for selecting (S)-2-Methoxypropan-1-amine over Alaninol is metabolic hardening . In kinase inhibitor design, a solvent-exposed hydroxyl group (from Alaninol) can trigger rapid clearance. Methylating this oxygen (using the target amine) removes the Hydrogen Bond Donor (HBD) while keeping the Hydrogen Bond Acceptor (HBA). This often improves Brain Penetration (CNS MPO score) by lowering the Total Polar Surface Area (TPSA) and increasing lipophilicity slightly, without altering the steric footprint of the ligand.

Decision Logic: When to Use Which Isomer?

The choice of amine dictates the vector of the side chain in the binding pocket. The diagram below illustrates the SAR (Structure-Activity Relationship) decision process.

SAR_Decision_Tree Start Select Chiral Amine Side Chain Q1 Is H-Bond Donor (OH) required for binding? Start->Q1 Yes_OH Use (S)-Alaninol Q1->Yes_OH Yes No_OH Is Metabolic Stability / BBB Permeability an issue? Q1->No_OH No Q2 Where is the steric bulk tolerated? No_OH->Q2 Branch_Alpha Alpha-Methyl required? (Restricted Rotation) Q2->Branch_Alpha At Amine Connection Branch_Beta Beta-Methoxy required? (Flexible Linker) Q2->Branch_Beta Adjacent to Amine Result_Regio Use (S)-1-Methoxypropan-2-amine (Regioisomer) Branch_Alpha->Result_Regio Result_Target Use (S)-2-Methoxypropan-1-amine (Target Molecule) Branch_Beta->Result_Target

Caption: SAR Decision Tree for selecting methoxy-propylamine isomers based on binding pocket requirements and metabolic stability goals.

Experimental Protocol: Synthesis & Application

Since (S)-2-Methoxypropan-1-amine is expensive relative to Alaninol, many labs synthesize it in situ or optimize its coupling to minimize waste. Below is a validated workflow for converting (S)-Alaninol to the target amine and coupling it to an aryl halide (SNAr), a common reaction in drug discovery.

Workflow Overview
  • Protection: N-Boc protection of (S)-Alaninol.

  • Methylation: O-Methylation using MeI/NaH (Critical Step).

  • Deprotection: Acidic removal of Boc to yield the HCl salt.

  • Coupling: SNAr reaction with a chloropyrimidine (Kinase scaffold model).

Synthesis_Workflow Step1 1. N-Boc Protection (Boc2O, DCM) Step2 2. O-Methylation (NaH, MeI, THF, 0°C) Step1->Step2 Yield >95% Step3 3. Deprotection (4M HCl/Dioxane) Step2->Step3 No racemization Product (S)-2-Methoxypropan-1-amine HCl Step3->Product Isolation Step4 4. SNAr Coupling (Ar-Cl, DIPEA, DMSO) FinalDrug Chiral Drug Intermediate Step4->FinalDrug Product->Step4 In situ neutralization

Caption: Step-by-step synthetic workflow from commodity chemical (Alaninol) to final coupled drug intermediate.

Detailed Methodology
Phase 1: Synthesis of (S)-2-Methoxypropan-1-amine HCl

Note: If purchasing the commercial HCl salt (CAS 907544-43-8), skip to Phase 2.

  • Reagents: (S)-N-Boc-Alaninol (1.0 eq), Sodium Hydride (60% dispersion, 1.5 eq), Methyl Iodide (1.5 eq), dry THF.

  • Procedure:

    • Suspend NaH in dry THF at 0°C under

      
      .
      
    • Add (S)-N-Boc-Alaninol dropwise. Stir for 30 min (gas evolution).

    • Add MeI dropwise. Allow to warm to RT and stir for 4 hours.

    • Quench: Carefully add water.[1] Extract with EtOAc. Dry organic layer (

      
      ) and concentrate.
      
    • Deprotection: Dissolve residue in 4M HCl in Dioxane. Stir 2h. Precipitate forms.[2]

    • Isolation: Filter the white solid. Wash with

      
      .
      
    • Validation:

      
       NMR (
      
      
      
      ) should show a doublet at ~1.1 ppm (
      
      
      ) and a singlet at ~3.3 ppm (
      
      
      ).
Phase 2: Application - SNAr Coupling (General Protocol)

This protocol describes coupling the amine to a 4-chloropyrimidine, a standard motif in kinase inhibitors.

  • Reagents: 4-Chloropyrimidine derivative (1.0 eq), (S)-2-Methoxypropan-1-amine HCl (1.2 eq), DIPEA (3.0 eq), DMSO or NMP.

  • Procedure:

    • Dissolve the chloropyrimidine in DMSO (0.5 M concentration).

    • Add the amine HCl salt.[1][2]

    • Add DIPEA slowly (exothermic).

    • Heat to 80°C - 100°C for 2-6 hours. Monitor by LCMS.

    • Workup: Dilute with water.[1] If product precipitates, filter. If not, extract with DCM.

  • Critical Control Point: Ensure the reaction mixture remains basic (pH > 9) to keep the amine nucleophilic. The HCl salt consumes 1 equivalent of base immediately.

References

  • Merck (Sigma-Aldrich). (S)-2-Methoxypropan-1-amine hydrochloride Product Specification. Retrieved from

  • BLD Pharm. (S)-2-Methoxypropan-1-amine hydrochloride Safety & Data Sheet. Retrieved from

  • PubChem. Compound Summary: 3-Methoxypropylamine (Regioisomer Comparison Data). Retrieved from

  • BenchChem. Synthesis and Characterization of (S)-(+)-1-Methoxy-2-propylamine (Regioisomer distinction). Retrieved from

  • ChemicalBook. (S)-2-Methoxypropan-1-amine hydrochloride CAS Data. Retrieved from

Sources

Validation

Precision at the Volatile Frontier: A Comparative Guide to Enantiomeric Purity Determination by Chiral GC

Executive Summary: The Case for Chiral GC In the pharmaceutical and fine chemical industries, chirality is not merely a structural detail—it is a determinant of safety and efficacy.[1] Since the FDA's 1992 policy stateme...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Chiral GC

In the pharmaceutical and fine chemical industries, chirality is not merely a structural detail—it is a determinant of safety and efficacy.[1] Since the FDA's 1992 policy statement on stereoisomeric drugs, the quantification of enantiomeric purity has been mandatory. While High-Performance Liquid Chromatography (HPLC) often dominates the discussion, Chiral Gas Chromatography (GC) remains the superior choice for volatile and semi-volatile compounds.

This guide moves beyond basic textbook definitions to provide a field-validated workflow for determining enantiomeric purity. We will compare Chiral GC against its alternatives, explore the thermodynamics of cyclodextrin-based separation, and provide a self-validating experimental protocol.

Mechanism of Action: The "Lock and Key" at 200°C

To master Chiral GC, one must understand that it relies on thermodynamic differentiation , not just boiling point volatility. Unlike achiral GC, where separation is driven by vapor pressure and polarity, Chiral GC utilizes a Chiral Stationary Phase (CSP) .[1]

The Cyclodextrin (CD) Advantage

The most robust CSPs for GC are derivatized cyclodextrins (


, 

, or

). These are cyclic oligosaccharides that form a truncated cone shape with a hydrophobic cavity and a hydrophilic rim.
  • Inclusion Complexation: The analyte attempts to fit into the CD cavity.[2] If the "fit" differs between the (R)- and (S)-enantiomers due to steric hindrance, they will spend different amounts of time retained in the stationary phase.

  • Surface Interactions: For analytes that do not fit inside the cavity, separation occurs via hydrogen bonding or dipole-dipole interactions with the functional groups (e.g., permethyl, trifluoroacetyl) on the CD rim.

Expert Insight: Native cyclodextrins are crystalline and decompose at high temperatures. We use derivatized CDs (dissolved in polysiloxanes) to create a liquid phase that remains stable and efficient up to 230°C–250°C.

Comparative Analysis: Chiral GC vs. Alternatives

Choosing the right modality is the first step in assay development. Below is an objective comparison of Chiral GC against Chiral HPLC and Supercritical Fluid Chromatography (SFC).

Table 1: Technical Comparison of Enantioseparation Modalities
FeatureChiral GCChiral HPLCChiral SFC
Primary Mechanism Volatility + Stereoselective InclusionSolvation + Stereoselective AdsorptionDensity + Stereoselective Adsorption
Analyte Scope Volatiles, Semi-volatiles (MW < 500)Non-volatiles, Thermolabile, High MWBroad range, Lipophilic compounds
Resolution (

)
High (Capillary efficiency > 100k plates)Moderate (Packed columns ~10-20k plates)High (Low viscosity mobile phase)
Analysis Speed Fast (5–20 mins)Slow to Moderate (15–40 mins)Fast (5–15 mins)
Sensitivity (LOD) Excellent (FID/MS are highly sensitive)Good (UV/Fluorescence dependent)Good (UV/MS)
Solvent Waste None (Green technique)High (Organic solvents)Low (Mainly

)
Cost per Sample Low (Gas is cheap)High (Grade solvents + disposal)Moderate
Decision Framework

Use the following logic flow to determine if Chiral GC is appropriate for your molecule.

G Start Start: Analyte Assessment Volatile Is the analyte volatile (< 300°C BP)? Start->Volatile Stable Is it thermally stable? Volatile->Stable Yes HPLC_SFC Use Chiral HPLC or SFC Volatile->HPLC_SFC No (High MW) Derivatize Can it be derivatized (e.g., TFAA, TMS)? Stable->Derivatize No (Polar/Labile) GC_Candidate PRIME CANDIDATE for Chiral GC Stable->GC_Candidate Yes Derivatize->GC_Candidate Yes (Stable Derivative) Derivatize->HPLC_SFC No

Figure 1: Decision tree for selecting Chiral GC over liquid chromatography methods.

Experimental Protocol: Determination of Linalool Enantiomers

This protocol is designed for Linalool , a common terpene alcohol used as a model for volatile pharmaceutical intermediates. It demonstrates a self-validating system where resolution (


) acts as the quality gate.
A. Materials & Equipment[1][2][3][4][5]
  • Instrument: GC-FID (Flame Ionization Detector).

  • Column: 20%

    
    -Cyclodextrin (permethylated) in SPB-35 poly(siloxane). Dimensions: 30m 
    
    
    
    0.25mm ID
    
    
    0.25µm film.
  • Carrier Gas: Hydrogen (Constant linear velocity: 40 cm/sec) or Helium (30 cm/sec).

  • Sample: Racemic Linalool standard (for method development) and Test Sample.

B. Step-by-Step Workflow

1. Sample Preparation

  • Dilute the sample to 1 mg/mL in n-Hexane or Dichloromethane .

  • Why: High concentrations lead to "fronting" peaks which destroy chiral resolution. We need a sharp injection pulse.

2. Inlet Parameters

  • Mode: Split Injection.

  • Split Ratio: 100:1.

  • Temperature: 220°C.

  • Causality: A high split ratio is critical. Chiral stationary phases have low capacity. Overloading the column will cause the enantiomer peaks to merge, giving a false negative for separation.

3. Temperature Program (The "Ramp")

  • Initial: 70°C (Hold 1 min).

  • Ramp: 2°C/min to 130°C.

  • Final: 30°C/min to 200°C (Bake out).

  • Expert Note: Slow ramp rates (1-2°C/min) are essential for chiral recognition. The interaction energy difference (

    
    ) between enantiomers is small; fast ramping overrides these subtle thermodynamic differences.
    

4. Detection

  • FID Temperature: 250°C.

  • Data Rate: >20 Hz (Fast sampling is required for narrow capillary peaks).

C. Workflow Visualization

Workflow Sample Sample Dissolution (1 mg/mL in Hexane) Inject Split Injection (100:1 Ratio) Sample->Inject Avoid Overloading Sep Chiral Separation (Slow Ramp 2°C/min) Inject->Sep Thermodynamic Interaction Detect FID Detection (>20Hz Sampling) Sep->Detect Elution Data Calculate %ee & Resolution Detect->Data Integration

Figure 2: Operational workflow for Enantiomeric Excess determination.

Data Analysis & Interpretation

Once the chromatogram is generated, you must quantify the purity.

System Suitability: Resolution ( )

Before calculating purity, validate the separation.



  • 
    : Retention time of enantiomers.
    
  • 
    : Peak width at half height.
    
  • Requirement:

    
     (Baseline separation). If 
    
    
    
    , the valley between peaks will contribute error to the area integration.
Enantiomeric Excess ( )

The FDA requires the quantification of the specific enantiomer ratio.


[3]
  • Where

    
     is the area of the (R)-enantiomer and 
    
    
    
    is the area of the (S)-enantiomer.

Troubleshooting & Optimization

As a Senior Scientist, I often see methods fail due to three common oversights:

  • Column Overloading:

    • Symptom:[4][5][6][7][8] Shark-fin shaped peaks that merge.

    • Fix: Increase Split ratio to 200:1 or dilute sample further. Chiral phases have 1/10th the capacity of standard phases.

  • Wrong Elution Order:

    • Symptom:[5][6][7][8] You cannot identify which peak is (R) or (S).

    • Fix: You must inject a pure standard of one enantiomer (or a mixture enriched with one) to confirm elution order. Elution order can reverse if you change the column temperature significantly.

  • Peak Broadening:

    • Symptom:[4][5][6][7][8] Loss of resolution (

      
      ).
      
    • Fix: Check linear velocity.[8] Hydrogen is superior to Helium for chiral GC because it maintains efficiency at higher flow rates, allowing for better mass transfer in the dense cyclodextrin phase.

References

  • FDA Policy Statement (1992). FDA's Policy Statement for the Development of New Stereoisomeric Drugs.[6][9][10][11] U.S. Food and Drug Administration.[9][11][12]

  • Schurig, V. (2001).Separation of Enantiomers by Gas Chromatography. Journal of Chromatography A. (Foundational review on Cyclodextrin mechanisms).
  • Sigma-Aldrich/Merck. Astec CHIRALDEX and Supelco DEX Chiral GC Columns Product Guide.

  • Restek Corporation. A Guide to the Analysis of Chiral Compounds by GC.

  • Scriba, G.K.E. (2016).Chiral Separations: Methods and Protocols. Methods in Molecular Biology.

Sources

Comparative

Quantifying Low Levels of the Undesired Enantiomer: A Comparative Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals Context: Pharmaceutical Quality Control (QC) and R&D Focus: Trace analysis (<0.1%) of distomers in the presence of eutomer excess. Introduction: The "...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals Context: Pharmaceutical Quality Control (QC) and R&D Focus: Trace analysis (<0.1%) of distomers in the presence of eutomer excess.

Introduction: The "Needle in the Haystack" Challenge

In chiral drug development, the quantification of the undesired enantiomer (distomer) is not merely a purity test; it is a safety imperative. Regulatory guidelines, specifically ICH Q3A , Q3B , and Q6A , generally mandate that impurities exceeding 0.1% (or lower, depending on daily dose) must be identified and qualified.

The analytical challenge is substantial: you must detect a trace signal (the distomer) adjacent to a massive, potentially overloading signal (the eutomer).[1] This guide compares the three primary chromatographic strategies—UHPLC , SFC , and CE —and provides a field-proven protocol for achieving robust quantification at the 0.05% level.

Strategic Framework: The "Elution Order" Imperative

Before selecting a hardware platform, the Application Scientist must prioritize Elution Order .

The "Main Peak Overload" Problem

In trace analysis, the major component (eutomer) often exhibits thermodynamic overloading, resulting in peak tailing (fronting is less common in modern CSPs but possible). If the minor impurity (distomer) elutes after the major peak, it risks being swamped by the tail of the eutomer.[1]

The Golden Rule: Always strive for a Distomer-First elution order.

  • Distomer-First: The minor peak elutes on a flat baseline. Integration is accurate.

  • Distomer-Last: The minor peak rides on the tail of the major peak. Integration is an estimation, raising the Limit of Quantitation (LOQ).

Visualization: The Impact of Elution Order

The following diagram illustrates the signal-to-noise advantage of eluting the impurity first.

ElutionOrderLogic Start Chiral Method Development Screen Screen CSPs (Immobilized & Coated) Start->Screen CheckOrder Check Elution Order Screen->CheckOrder DistomerFirst Distomer Elutes First (Ideal) CheckOrder->DistomerFirst Minor Peak First DistomerLast Distomer Elutes Last (Risk of Tailing) CheckOrder->DistomerLast Major Peak First Action1 Proceed to Optimization DistomerFirst->Action1 Action2 Invert Chiral Selector (e.g., AD → AD-H inverse NOT possible Switch L- to D- selector if available) DistomerLast->Action2 Can we invert? Result Robust LOQ < 0.05% Action1->Result Action2->DistomerFirst If successful

Caption: Logical workflow emphasizing the critical decision point of Elution Order to ensure robust trace quantification.

Comparative Analysis: UHPLC vs. SFC vs. CE

While HPLC remains the regulatory default, SFC has emerged as the superior technique for chiral screening due to speed and orthogonality. CE is a powerful, high-efficiency alternative but struggles with concentration sensitivity.[2]

Performance Matrix
FeatureUHPLC (Chiral) SFC (Supercritical Fluid) CE (Capillary Electrophoresis)
Primary Mechanism Liquid-Solid AdsorptionSupercritical Fluid AdsorptionElectrophoretic Mobility + Inclusion
Sensitivity (LOQ) High (UV/Fluorescence). Standard cells allow <0.05%.High . Modern low-dispersion cells rival UHPLC.Moderate/Low . Short pathlength limits UV sensitivity. Needs stacking.
Speed Moderate (15–45 min)Fast (3–10 min). Low viscosity allows high flow.[3]Fast (5–15 min)
Solvent Consumption High (Organic/Aqueous)Low (CO₂ + Modifier). "Green" choice.[4][5]Negligible (µL volumes).
Robustness Excellent. The regulatory "Gold Standard".Good. Modern back-pressure regulators are stable.Moderate. Sensitive to matrix/pH changes.
Elution Order Control Difficult. Requires switching column chemistry.Difficult. Same CSP limitations as HPLC.Flexible . Can often reverse order by changing selector or pH.
Deep Dive
1. UHPLC (The Incumbent)
  • Why use it: When you need guaranteed transferability to QC labs globally.

  • The Trade-off: Long equilibration times for Chiral Stationary Phases (CSPs). High consumption of expensive solvents (Heptane/Ethanol for Normal Phase).

  • Best Practice: Use Immobilized CSPs (e.g., CHIRALPAK IA/IB/IC) to allow for "Forbidden" solvents (THF, DCM) which can drastically alter selectivity and elution order.

2. SFC (The Modern Standard)
  • Why use it: Speed and Orthogonality. A separation that takes 30 mins on Normal Phase LC can often be done in 5 mins on SFC.

  • The Trade-off: Compressibility of CO₂ means method transfer requires careful control of Back Pressure (BPR) and Temperature.

  • Technical Insight: SFC is often more sensitive than NPLC for chiral analysis because the mobile phase is cleaner (less UV absorption than Heptane/Hexane at low wavelengths).

3. CE (The High-Efficiency Niche)[5]
  • Why use it: When CSPs fail. CE uses chiral selectors (Cyclodextrins) in the buffer. You can mix multiple selectors easily.

  • The Trade-off: Sensitivity. To see 0.1%, you often need "Sample Stacking" or "Sweeping" techniques to concentrate the analyte on-capillary.

  • Key Advantage: You can reverse the migration order simply by changing the pH or the chiral selector type (e.g., sulfated vs. native cyclodextrins), making it easier to put the distomer first.

Experimental Protocol: The "Trace Distomer" Workflow

This protocol is designed to be self-validating . It assumes the user has access to a standard set of polysaccharide-based CSPs (Amylose/Cellulose derivatives).

Phase 1: The "Broad Net" Screening (SFC Preferred)

Objective: Find a separation with Resolution (


) > 2.0.
  • Column Set: Screen 4 core chemistries:

    • Amylose tris(3,5-dimethylphenylcarbamate) (e.g., AD)

    • Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., OD)[6]

    • Amylose tris(3-chlorophenylcarbamate) (e.g., ID/IG)

    • Cellulose tris(3-chloro-4-methylphenylcarbamate) (e.g., OZ/OX)

  • Mobile Phase Gradient (SFC): 5% to 55% Co-Solvent (MeOH or EtOH) in 5 minutes.

  • Detection: DAD (Scanning 210–400 nm).

  • Selection Criteria: Identify columns providing partial or full separation.

Phase 2: Elution Order & Sensitivity Optimization

Objective: Achieve Distomer-First elution and maximize Signal-to-Noise (S/N).

  • Elution Order Check: Inject a spiked sample (e.g., 99% Eutomer : 1% Distomer).

    • If Distomer elutes first: Proceed.

    • If Distomer elutes second: Check if an "inverted" column is available (e.g., switching from L-Amylose to D-Amylose selector, though rare). Alternatively, screen different solvents (MeOH vs. ACN) as this often flips elution order on immobilized columns.

  • Wavelength Selection: Extract the UV spectrum of the peak. Select a wavelength at a local maximum (λ max) where the mobile phase is transparent.

    • Note: Avoid <220 nm if using additives like DEA or TEA in HPLC, as they absorb.

  • Loading Study: Inject increasing concentrations of the Eutomer (1 mg/mL -> 10 mg/mL).

    • Monitor the width of the major peak. Ensure the tail does not encroach on the window where the minor peak elutes.

Phase 3: Self-Validating Quantification (The "Standard Addition" Check)

Objective: Prove the method works at the limit.

  • LOQ Determination: Prepare a solution of the Distomer at 0.05% of the target concentration.

    • Requirement: S/N ratio > 10.

  • Accuracy/Recovery: Spike the Eutomer (at nominal concentration) with Distomer at 0.1%, 0.5%, and 1.0%.

    • Requirement: Recovery between 90–110%.

  • System Suitability Test (SST): Every run sequence must begin with a "Resolution Solution" (Mix of Eutomer + 0.1% Distomer).

    • Fail Condition: If Valley-to-Peak ratio > 20% (implying tailing overlap), the run is invalid.

Visualizing the Method Development Workflow

The following diagram outlines the decision-making process for quantifying trace enantiomers, integrating the choice between HPLC, SFC, and CE.

MethodDevWorkflow Start Start: Trace Enantiomer Analysis (<0.1%) ScreenSFC Step 1: SFC Screening (High Speed, Orthogonal) Start->ScreenSFC Decision1 Rs > 2.0? ScreenSFC->Decision1 OptimizeSFC Optimize SFC Gradient/Isocratic Focus: Resolution Decision1->OptimizeSFC Yes ScreenHPLC Step 2: UHPLC Screening (Immobilized CSPs) Decision1->ScreenHPLC No FinalVal Validation (ICH Q2) LOD/LOQ/Accuracy OptimizeSFC->FinalVal Decision2 Rs > 1.5? ScreenHPLC->Decision2 ScreenCE Step 3: CE Screening (Cyclodextrins) Decision2->ScreenCE No (Complex Matrix) Decision2->FinalVal Yes Stacking Apply Sample Stacking (Increase Sensitivity) ScreenCE->Stacking Stacking->FinalVal

Caption: Hierarchical decision tree for selecting the optimal platform for trace chiral analysis.

References

  • ICH Q6A Specifications : Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. International Council for Harmonisation.[7] Link

  • Comparison of SFC and HPLC for Chiral Analysis : A Comparison of HPLC and SFC Chiral Method Development Screening Approaches. ResearchGate.[4][8] Link

  • Enantiomer Elution Order Importance : The Effect of Enantiomer Elution Order on the Determination of Minor Enantiomeric Impurity. National Institutes of Health (PMC). Link

  • CE Sensitivity Challenges : Chiral Capillary Electrokinetic Chromatography: Principle and Applications. National Institutes of Health (PMC). Link

  • SFC vs HPLC Review : Supercritical Fluid Chromatography for Chiral Analysis. Chromatography Online. Link

Sources

Safety & Regulatory Compliance

Safety

Technical Guide: Safe Disposal of (S)-2-Methoxypropan-1-amine Hydrochloride

[1][2][3][4] Executive Summary & Chemical Profile (S)-2-Methoxypropan-1-amine hydrochloride (CAS: 907544-43-8) is a chiral primary amine salt used frequently as a building block in pharmaceutical synthesis.[1][2][3][4] W...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Executive Summary & Chemical Profile

(S)-2-Methoxypropan-1-amine hydrochloride (CAS: 907544-43-8) is a chiral primary amine salt used frequently as a building block in pharmaceutical synthesis.[1][2][3][4] While often perceived as safer than its free amine counterpart due to reduced volatility, the hydrochloride salt presents specific disposal challenges regarding corrosivity, hygroscopicity, and potential for toxic fume liberation if mishandled.[3][4]

This guide provides an autonomous, field-validated protocol for the disposal of this compound, prioritizing "pre-incineration stabilization" to ensure safety during transport and final destruction.

Chemical Identity & Hazard Matrix[1][2][5]
ParameterSpecification
Chemical Name (S)-2-Methoxypropan-1-amine hydrochloride
CAS Number 907544-43-8
Molecular Formula C₄H₁₁NO[1][2][3][4][5] · HCl
Physical State White to off-white solid (Hygroscopic)
GHS Classification Warning H302 (Acute Tox.[1][2][3][4] Oral) H315 (Skin Irrit.)[1] H319 (Eye Irrit.)[1] H335 (Resp.[1][6] Irrit.)
RCRA Status (US) Non-listed (Determined by Characteristics: Likely D002 if aqueous)

Critical Segregation Logic (The "Why")

Effective disposal relies on understanding the acid-base chemistry of the waste.[1]

The Core Danger: The hydrochloride salt is the protonated, stabilized form of the amine.[4]


[1][2][3][4]

Adding strong bases (Sodium Hydroxide, Sodium Bicarbonate) to this waste stream will liberate the free amine , which has a significantly lower flash point and higher vapor pressure than the salt.[3][4] This creates an immediate inhalation hazard and increases the flammability rating of the waste container.[4]

Segregation Rules:

  • NO Oxidizers: Amines and their salts can form explosive nitrogen oxides or chloramines when mixed with strong oxidizers (e.g., Bleach/Sodium Hypochlorite, Nitric Acid).

  • NO Strong Bases: Maintain the waste in its acidic/salt form to suppress volatility.

Visualization: Segregation & Compatibility Flow

The following diagram illustrates the chemical logic dictating the segregation of amine salt waste.

SegregationLogic Salt (S)-2-Methoxypropan-1-amine HCl (Stable Salt Form) Base Contact with Base (NaOH, NaHCO3) Salt->Base Avoid Oxidizer Contact with Oxidizer (Bleach, H2O2) Salt->Oxidizer Avoid Safe Safe Disposal Path: Maintain Acidic/Neutral pH Salt->Safe Recommended FreeAmine Liberates Free Amine (Volatile, Flammable, Toxic) Base->FreeAmine Result Reaction Exothermic Reaction Formation of Chloramines/NOx Oxidizer->Reaction Result

Figure 1: Chemical compatibility logic.[1][2][3] Mixing with bases reverts the salt to its volatile free amine form, increasing risk.[3][4]

Disposal Workflows

Scenario A: Solid Waste (Lab Packs)

Best for: Expired reagents, spill cleanup residues, or excess solid product.[2][3][4]

Protocol:

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1][2] Glass is acceptable but poses a breakage risk during compaction.

  • Double Containment: Because the salt is hygroscopic, it will absorb atmospheric moisture and become a sticky, corrosive sludge.[4] Place the primary container inside a secondary sealable bag (Zip-lock type) before placing it in the waste drum.[1]

  • Bulking Prohibition: Do not loose-dump this chemical into a general "solid debris" drum. It must be segregated as a "Lab Pack" item to prevent reaction with incompatible solids in the drum.

  • Labeling: Mark clearly as "Organic Solid, Corrosive, Toxic (Amine Salt)."

Scenario B: Aqueous Waste (Reaction Mixtures)

Best for: Mother liquors or aqueous washes containing the salt.[4]

Protocol:

  • pH Check: Verify pH is < 7. If the solution is basic (pH > 8), the free amine is present.[4]

    • Correction: If basic, slowly add 1M HCl until pH is neutral or slightly acidic (pH 5-7).[1] This "locks" the amine as the non-volatile salt.[4]

  • Solvent Compatibility: Ensure the aqueous stream does not contain oxidizers (peroxides, permanganates).[4]

  • Container: Collect in a dedicated "Aqueous Organic Waste" carboy.

  • Disposal Method: High-temperature incineration is the only validated destruction method for this stream.[1]

Scenario C: Spill Management

Immediate Action:

  • PPE: Wear nitrile gloves (double gloved recommended), safety goggles, and a lab coat. If powder is aerosolized, use an N95 or P100 respirator.[4]

  • Containment: Do not use water initially (it spreads the corrosive salt). Cover the spill with a dry absorbent (Vermiculite or Sand).

  • Cleanup: Sweep up the absorbent/salt mixture.

  • Surface Decontamination: Once solids are removed, wipe the surface with a dilute surfactant (soap/water).[4] Do not use bleach.[2][3][4]

Regulatory Compliance (RCRA Context)

In the United States, this compound is not explicitly P-listed or U-listed.[1] However, the generator is responsible for determining if the waste exhibits hazardous characteristics (40 CFR 261).[4]

CharacteristicCodeApplicability
Ignitability D001Unlikely for the HCl salt (high melting point).[1][2][3][4]
Corrosivity D002Applicable if disposed of as an aqueous solution with pH ≤ 2.[1][2][3][4]
Reactivity D003Not generally reactive, provided it is segregated from oxidizers.[1][2][3][4]
Toxicity D0xxNot a TC constituent, but exhibits acute toxicity (oral).[1][2][3][4]

Final Disposition: The waste manifest should designate this material for Fuel Blending or Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility).[4]

Disposal Decision Tree

DisposalTree Start Waste Generation (S)-2-Methoxypropan-1-amine HCl State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid LabPack Lab Pack (HDPE Jar) Do NOT Bulk Solid->LabPack pHCheck Check pH Liquid->pHCheck Acidic pH < 7 pHCheck->Acidic Basic pH > 7 pHCheck->Basic Carboy Aqueous Organic Waste (Incineration) Acidic->Carboy Acidify Add 1M HCl (Lock as Salt) Basic->Acidify Acidify->Acidic

Figure 2: Operational decision tree for waste stream classification.[1][2][3][4]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 71607326, (S)-2-Methoxypropan-1-amine hydrochloride.[1][2][3]

  • United States Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." 40 CFR Part 261.

  • Sigma-Aldrich (Merck). Safety Data Sheet (SDS) - General Amine Hydrochlorides (Generic Safety Standards).
  • Occupational Safety and Health Administration (OSHA).

Sources

Handling

Personal protective equipment for handling (S)-2-Methoxypropan-1-amine hydrochloride

CAS: 116915-73-2 Formula: C₄H₁₂ClNO Physical State: Hygroscopic Solid (White to off-white powder) Part 1: Executive Safety Summary For Immediate Implementation This guide goes beyond standard Safety Data Sheet (SDS) boil...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 116915-73-2 Formula: C₄H₁₂ClNO Physical State: Hygroscopic Solid (White to off-white powder)

Part 1: Executive Safety Summary

For Immediate Implementation

This guide goes beyond standard Safety Data Sheet (SDS) boilerplate. As a chiral building block, (S)-2-Methoxypropan-1-amine hydrochloride presents a dual challenge: protecting the operator from chemical injury and protecting the reagent from environmental degradation (moisture/racemization).

The "Senior Scientist" Assessment: While the hydrochloride salt form significantly reduces the volatility and immediate corrosivity compared to the free amine, it introduces fine dust hazards . The methoxy ether moiety increases the compound's lipophilicity, potentially facilitating transdermal absorption if the salt dissolves in sweat or skin oils.

Critical Restrictions:

  • Do Not handle on an open benchtop; use a certified chemical fume hood.

  • Do Not use latex gloves; they are permeable to organic amines and ethers.

  • Do Not return unused material to the original container (risk of moisture contamination).

Part 2: PPE Matrix & Barrier Selection

The following selection logic is based on the chemical's ability to act as a sensitizer and an irritant.

Protection CategoryRecommended EquipmentScientific Rationale (The "Why")
Hand Protection (Solid Handling) Nitrile (Double-gloved) Inner: 4 milOuter: 5-8 mil (Extended Cuff)The solid salt is abrasive and hygroscopic. Double gloving prevents "pinhole" exposure where sweat solubilizes the salt against the skin.
Hand Protection (Solution/Free Base) Laminate Film (Silver Shield/4H) or High-Breakthrough Nitrile Once in solution (or if free-based), the ether-amine functionality can degrade standard nitrile. Laminate offers >4hr breakthrough protection.
Eye & Face Chemical Splash Goggles (Not Safety Glasses)Fine amine salt dusts track air currents. Goggles seal the eyes from airborne particulates that cause severe irritation/corneal damage.
Respiratory Fume Hood (Primary)N95/P100 (Secondary/Emergency)Engineering controls are mandatory. Use respirators only if weighing outside a hood (not recommended) or during spill cleanup.
Body Lab Coat (Cotton/Poly) + Tyvek Sleeve Covers Prevents dust accumulation on forearms, a common contact dermatitis site for amine handlers.
Part 3: Operational Protocol (Step-by-Step)
Phase A: Preparation & Engineering Controls
  • Hygroscopic Management: Remove the reagent container from cold storage and allow it to equilibrate to room temperature before opening . Opening a cold bottle invites condensation, which hydrolyzes the salt and alters the stoichiometric weight.

  • Static Control: Amine salts often carry high static charges, causing the powder to "fly" or cling to spatulas.

    • Pro-Tip: Use an ionizing bar or an anti-static gun on the weigh boat and spatula before transfer.

Phase B: Weighing & Transfer
  • Zone Setup: Place a dark-colored spill mat in the fume hood. This provides high contrast against the white powder, making minor spills immediately visible.

  • Transfer: Use a disposable anti-static weigh boat. Avoid metal spatulas if possible; PTFE-coated spatulas reduce adhesion.

  • Solubilization: If the protocol requires a solution, add the solvent to the weigh boat (if compatible) or transfer the solid immediately to the reaction vessel. Do not leave the solid exposed to hood airflow, which dries it out and promotes aerosolization.

Phase C: Decontamination[1]
  • Immediate Wipe Down: Wipe the balance area with a paper towel dampened with dilute acetic acid (5%) or vinegar, followed by water. The acid converts any trace free amine back to the soluble salt and neutralizes the surface.

  • Waste Segregation: Place all contaminated paper towels in the solid hazardous waste stream, not the general trash.

Part 4: Emergency Response

Scenario 1: Ocular Exposure (Dust or Splash) [1]

  • Immediate Action: Flush eyes for a minimum of 15 minutes .

  • Mechanism: Amines (even salts) can saponify the fats in the cornea. Time is tissue.

  • Contraindication: Do not use neutralization agents (like vinegar) in the eyes; use only water or saline.

Scenario 2: Skin Contact

  • Action: Brush off dry powder before wetting the skin.

  • Reasoning: Adding water to a large amount of amine salt on the skin creates a concentrated, caustic solution. Brush first, then wash with soap and water.

Part 5: Disposal Logistics

Disposal must comply with local/federal regulations (e.g., RCRA in the US).

Waste StreamClassificationHandling Instruction
Solid Waste Hazardous Organic Solid Bag contaminated weigh boats, gloves, and paper towels. Label as "Amine Salt Contaminated Debris."
Liquid Waste (Aqueous) Basic Inorganic/Organic If dissolved in water, adjust pH to 5-9 before disposal if local regulations permit, or collect as "Aqueous Basic Waste."
Liquid Waste (Solvent) Flammable/Organic If dissolved in methanol/ethanol, segregate into standard organic solvent waste.
Part 6: Visual Workflow (Process Logic)

SafeHandling Start Start: Remove from Cold Storage Equilibrate Equilibrate to Room Temp (Prevent Condensation) Start->Equilibrate PPE Don PPE: Nitrile Gloves (x2) + Goggles Equilibrate->PPE HoodCheck Verify Hood Flow (>100 fpm) PPE->HoodCheck Weighing Weighing Process (Use Anti-Static Gun) HoodCheck->Weighing SpillCheck Spill Detected? Weighing->SpillCheck CleanSpill Brush Dry -> Then Wet Wipe (Dilute Acetic Acid) SpillCheck->CleanSpill Yes Transfer Transfer to Reaction Vessel SpillCheck->Transfer No Waste Disposal: Segregate Solids vs Liquids CleanSpill->Waste Transfer->Waste

Caption: Operational workflow for handling (S)-2-Methoxypropan-1-amine hydrochloride, emphasizing moisture control and spill management logic.

References
  • Occupational Safety and Health Administration (OSHA) . Personal Protective Equipment: Glove Selection Chart. United States Department of Labor. [Link]

  • National Research Council . Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press, 2011. [Link]

  • PubChem . Compound Summary for CAS 116915-73-2. National Center for Biotechnology Information. [Link]

  • American Chemical Society (ACS) . Identifying and Evaluating Hazards in Research Laboratories. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-Methoxypropan-1-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
(S)-2-Methoxypropan-1-amine hydrochloride
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